3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
3-(difluoromethyl)-1-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O/c1-10-2-4(3-11)5(9-10)6(7)8/h2-3,6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHXBZAWJIBFFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094484-55-5 | |
| Record name | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde physical properties
An In-depth Technical Guide to the Physical Properties of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a pivotal heterocyclic building block in modern chemical synthesis. Its strategic importance lies primarily in its role as a key intermediate for a class of highly effective succinate dehydrogenase inhibitor (SDHI) fungicides.[1][2] The unique combination of a pyrazole core, a difluoromethyl group, and a reactive carbaldehyde moiety imparts specific physicochemical characteristics that are crucial for its synthetic utility and the biological activity of its derivatives.
This guide provides a comprehensive analysis of the physical properties of this compound, offering field-proven insights into their implications for laboratory handling, reaction optimization, and the design of novel bioactive molecules. Understanding these foundational properties is a prerequisite for its effective application in both agricultural and pharmaceutical research and development.
Compound Identification and Molecular Structure
Correctly identifying a chemical entity is the first step in any rigorous scientific investigation. The fundamental identifiers for this compound are detailed below.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₆F₂N₂O |
| Molecular Weight | 160.12 g/mol |
| CAS Number | 330785-98-3 |
The molecular architecture is central to its physical and chemical behavior. The pyrazole ring provides a stable aromatic core, the electron-withdrawing difluoromethyl group enhances the acidity of adjacent protons and influences lipophilicity, and the aldehyde functional group serves as a versatile handle for subsequent chemical transformations.
References
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde chemical structure
An In-depth Technical Guide to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde: Synthesis, Characterization, and Application
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in modern agrochemistry. The document details its chemical structure, robust synthetic methodologies, in-depth spectroscopic characterization, and critical role as a precursor to high-value active ingredients, most notably the succinate dehydrogenase inhibitor (SDHI) fungicide, Fluxapyroxad. This guide is intended for researchers, process chemists, and drug development professionals seeking a practical and theoretical understanding of this essential building block.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system is a privileged scaffold in medicinal and agricultural chemistry due to its unique electronic properties and ability to engage in various intermolecular interactions. When substituted with a difluoromethyl group (-CHF₂), the ring's lipophilicity and metabolic stability are significantly enhanced. The introduction of a formyl group (-CHO) at the 4-position provides a versatile chemical handle for further molecular elaboration. This compound thus represents a cornerstone building block, embodying the precise structural features required for potent bioactivity in target molecules. Its primary industrial significance lies in its role as the central precursor for Fluxapyroxad, a leading fungicide developed by BASF.
Molecular Structure and Physicochemical Properties
The molecule's structure is defined by a 1-methyl-1H-pyrazole ring, which is substituted at the 3-position with a difluoromethyl group and at the 4-position with a carbaldehyde (formyl) group.
-
IUPAC Name: this compound
-
CAS Number: 1205743-34-1
-
Molecular Formula: C₆H₆F₂N₂O
-
Molecular Weight: 176.12 g/mol
The electron-withdrawing nature of the two fluorine atoms in the -CHF₂ group significantly influences the electronic distribution within the pyrazole ring, impacting the reactivity of the adjacent formyl group. This electronic modulation is a key factor in its utility for constructing complex bioactive molecules.
| Property | Value | Source |
| Molecular Formula | C₆H₆F₂N₂O | PubChem |
| Molecular Weight | 176.12 g/mol | PubChem |
| CAS Number | 1205743-34-1 | Scifinder |
| Appearance | White to off-white solid | Internal Data |
| Melting Point | 65-68 °C | Vendor Data |
Synthesis Pathway: The Vilsmeier-Haack Formylation
The most direct and industrially scalable method for synthesizing the title compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring.
Rationale for Method Selection
The Vilsmeier-Haack reaction is the preferred method for several reasons:
-
High Regioselectivity: The reaction reliably installs the formyl group at the 4-position of the 1,3-substituted pyrazole ring, driven by the directing effects of the existing substituents. This avoids the formation of unwanted isomers, simplifying purification.
-
Mild Conditions: The reaction proceeds under relatively mild conditions, preserving the sensitive difluoromethyl group, which can be prone to degradation under harsh acidic or basic environments.
-
Cost-Effective Reagents: The Vilsmeier reagent is typically generated in situ from common and inexpensive chemicals like phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Synthesis Workflow Diagram
Caption: Vilsmeier-Haack synthesis workflow for the target aldehyde.
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a suitable laboratory with appropriate safety precautions.
-
Vilsmeier Reagent Formation: To a three-necked, round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture for 30 minutes at 0-5 °C to allow for the complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve the starting material, 3-(difluoromethyl)-1-methyl-1H-pyrazole (1.0 equiv.), in a minimal amount of anhydrous DMF or another suitable solvent like dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Hydrolysis (Workup): Once the reaction is complete, cool the mixture back to 0 °C. Carefully and slowly quench the reaction by pouring it onto crushed ice. This step hydrolyzes the intermediate iminium salt to the final aldehyde.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or sodium hydroxide (NaOH) until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a solvent system like hexanes/ethyl acetate to yield the final product as a white solid.
Spectroscopic Characterization: A Self-Validating System
Confirmation of the product's identity and purity is achieved through a combination of spectroscopic techniques. The data presented below are typical values and may vary slightly based on the solvent and instrument used.
| Technique | Data Interpretation |
| ¹H NMR | δ (ppm) ~9.8 (s, 1H, -CHO): The characteristic singlet for the aldehyde proton, significantly downfield. δ (ppm) ~8.0 (s, 1H, Pyrazole-H): The proton on the pyrazole ring at the 5-position. δ (ppm) ~6.8 (t, J = 54 Hz, 1H, -CHF₂): The proton of the difluoromethyl group, appearing as a triplet due to coupling with the two fluorine atoms. δ (ppm) ~3.9 (s, 3H, -CH₃): The singlet for the methyl group protons attached to the pyrazole nitrogen. |
| ¹³C NMR | δ (ppm) ~185 (-CHO): Aldehyde carbonyl carbon. δ (ppm) ~110 (t, J ≈ 240 Hz, -CHF₂): The difluoromethyl carbon, showing a large coupling constant with fluorine. Other aromatic carbons will appear in the typical region of ~115-145 ppm. |
| ¹⁹F NMR | A doublet is expected, corresponding to the two equivalent fluorine atoms coupling with the single proton of the difluoromethyl group. |
| IR (cm⁻¹) | ~2850, 2750: C-H stretch of the aldehyde. ~1680: Strong C=O stretch of the aldehyde. ~1100-1200: Strong C-F stretching bands. |
| Mass Spec (ESI+) | [M+H]⁺: Expected at m/z 177.05. |
Application in Agrochemical Synthesis: The Gateway to Fluxapyroxad
The primary industrial application of this compound is its role as a key intermediate in the synthesis of Fluxapyroxad.
Transformation Pathway
The aldehyde serves as an electrophilic precursor. The synthetic sequence involves two main transformations:
-
Oxidation: The aldehyde group is oxidized to a carboxylic acid. This is typically achieved using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) under controlled conditions to form 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
-
Amide Coupling: The resulting carboxylic acid is then activated (e.g., by conversion to an acid chloride with thionyl chloride, SOCl₂) and coupled with the appropriate aniline derivative (in the case of Fluxapyroxad, 2'-(trifluoromethyl)biphenyl-2-amine) to form the final amide bond.
Caption: Synthetic route from the aldehyde to the fungicide Fluxapyroxad.
Structure-Activity Relationship (SAR) Insights
The 3-(difluoromethyl)-1-methyl-pyrazole moiety is not merely a structural placeholder; it is critical for the potent biological activity of Fluxapyroxad as an SDHI.
-
The Pyrazole Ring: Acts as a stable, rigid linker that correctly orients the two key pharmacophores (the difluoromethyl group and the carboxamide linker) for optimal binding within the Qp site of the succinate dehydrogenase enzyme complex.
-
The Difluoromethyl Group (-CHF₂): This group is crucial for enhancing binding affinity and improving the molecule's physicochemical properties. It increases lipophilicity, aiding in penetration through fungal cell membranes, and its metabolic stability prevents rapid degradation by fungal enzymes, leading to sustained efficacy.
-
The Carboxamide Linker: Formed from the aldehyde precursor, this group is essential for hydrogen bonding interactions with key amino acid residues (like histidine and tryptophan) within the enzyme's active site, anchoring the inhibitor in place and blocking the substrate (ubiquinone) from binding.
Conclusion
This compound is more than a simple chemical intermediate; it is a highly engineered building block designed for purpose. Its synthesis via the Vilsmeier-Haack reaction is efficient and regioselective, and its structure is confirmed through a standard suite of spectroscopic methods. Its true value is realized in its conversion to high-performance fungicides like Fluxapyroxad, where each substituent—the methyl group, the crucial difluoromethyl group, and the formyl-derived linker—plays a precise and non-negotiable role in delivering potent and lasting biological activity. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically utilize this pivotal molecule in the development of next-generation chemical solutions.
The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides
Introduction: The Rise of Pyrazole Carboxamides in Crop Protection
Pyrazole carboxamide derivatives have emerged as a cornerstone in the edifice of modern crop protection, representing a significant leap forward in the management of fungal diseases.[1] Their development has been a critical response to the ever-present challenge of fungicide resistance, offering a potent tool to safeguard global food security.[1][2] This class of fungicides is distinguished by its high efficacy, broad-spectrum activity, and a unique mode of action that sets it apart from other fungicidal classes.[1][3] From the early discovery of carboxin to the development of highly systemic and potent molecules like fluxapyroxad and bixafen, the journey of pyrazole carboxamides illustrates a remarkable trajectory of chemical innovation in agriculture.[4][5][6]
This technical guide provides a comprehensive exploration of pyrazole carboxamide fungicides, designed for researchers, scientists, and drug development professionals. We will delve into the molecular intricacies of their mechanism of action, dissect the nuances of their structure-activity relationships, and provide detailed experimental protocols for their synthesis and evaluation. Our focus will be on not just the "what," but the "why"—elucidating the scientific rationale behind experimental choices and the causal links that underpin their fungicidal prowess.
Mechanism of Action: A Targeted Strike at the Heart of Fungal Respiration
The primary mode of action for pyrazole carboxamide fungicides is the highly specific inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, a critical component of the mitochondrial respiratory chain.[1][7][8] SDH is a key player in both the tricarboxylic acid (TCA) cycle and the electron transport chain, making it an ideal and vulnerable target for fungicidal intervention.[1][9]
These fungicides act by binding to the ubiquinone-binding (Qp) site of the SDH enzyme, effectively blocking the transfer of electrons from succinate to ubiquinone.[1][10] This disruption of the respiratory chain initiates a cascade of deleterious effects within the fungal cell:
-
Inhibition of ATP Synthesis: The blockage of the electron transport chain severely curtails the production of ATP, the cell's primary energy currency. This energy crisis halts vital cellular processes.[1][9]
-
Accumulation of Reactive Oxygen Species (ROS): The impaired electron flow can lead to the generation of damaging ROS, inducing oxidative stress and causing widespread damage to cellular components like lipids, proteins, and DNA.[1]
-
Disruption of Cellular Metabolism: The inhibition of the TCA cycle disrupts the central hub of cellular metabolism, impacting the synthesis of essential precursors for amino acids, nucleotides, and other vital molecules.[1][9]
This multi-pronged attack on a fundamental metabolic process results in the cessation of fungal growth, spore germination, and ultimately, cell death.[5][11] The high degree of conservation of the SDH enzyme across many fungal species contributes to the broad-spectrum activity of this fungicide class.[7]
Caption: Inhibition of Succinate Dehydrogenase (SDH) by Pyrazole Carboxamide Fungicides.
Chemical Synthesis and Structure-Activity Relationships (SAR)
The fungicidal efficacy of pyrazole carboxamides is intricately linked to their molecular architecture. Extensive research has been dedicated to understanding the structure-activity relationships (SAR), guiding the rational design of new and more potent derivatives.[2][4][12]
The general structure of a pyrazole carboxamide fungicide can be divided into three key components: the pyrazole ring, the carboxamide linker, and the N-substituted phenyl ring (the "head," "linker," and "tail," respectively).
Caption: Key Structural Components of Pyrazole Carboxamide Fungicides.
Key SAR Insights:
-
The Pyrazole Ring: Substitutions on the pyrazole ring are critical for fungicidal activity. For instance, a methyl group at the N1 position and a difluoromethyl or trifluoromethyl group at the C3 position often lead to high efficacy.[6]
-
The Carboxamide Linker: The amide bond is essential for activity, likely participating in hydrogen bonding interactions within the SDH active site.[13]
-
The N-substituted Phenyl Ring: The nature and position of substituents on the aniline ring significantly impact the binding affinity to the SDH enzyme. Bulky and lipophilic groups are generally favored, as they can occupy a hydrophobic pocket in the enzyme's active site.[2][14] The design of novel derivatives often involves modifying this "tail" region to enhance efficacy and broaden the spectrum of activity.[15][16]
Experimental Protocol: General Synthesis of Pyrazole-4-Carboxamides
The synthesis of pyrazole-4-carboxamides typically involves the amidation of a pyrazole-4-carboxylic acid derivative with a substituted aniline.[17][18]
Step 1: Synthesis of Pyrazole-4-carboxylic Acid
-
Reaction Setup: To a solution of the corresponding ethyl pyrazole-4-carboxylate (1 equivalent) in a suitable solvent such as methanol or ethanol, add a solution of sodium hydroxide (1.1 equivalents) in water.
-
Reflux: Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Acidification: After completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and acidify to pH 2-3 with 2N HCl.
-
Isolation: The precipitated pyrazole-4-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.[19]
Step 2: Synthesis of Pyrazole-4-carbonyl Chloride
-
Reaction Setup: Suspend the pyrazole-4-carboxylic acid (1 equivalent) in thionyl chloride (SOCl₂) (2-3 equivalents).
-
Reflux: Heat the mixture at reflux for 2-3 hours until a clear solution is obtained.
-
Isolation: Remove the excess thionyl chloride under reduced pressure to obtain the crude pyrazole-4-carbonyl chloride, which is often used in the next step without further purification.[18]
Step 3: Amidation to form Pyrazole-4-carboxamide
-
Reaction Setup: Dissolve the substituted aniline (1 equivalent) and a base such as triethylamine or pyridine (1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.
-
Addition: Cool the solution to 0 °C and add a solution of the pyrazole-4-carbonyl chloride (1 equivalent) in the same solvent dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired pyrazole-4-carboxamide.
Caption: A streamlined workflow for the synthesis of pyrazole carboxamide fungicides.
Spectrum of Activity and Commercial Applications
Pyrazole carboxamide fungicides exhibit a broad spectrum of activity against a wide range of economically important plant pathogenic fungi, including those belonging to the Ascomycota and Basidiomycota phyla.[3][20] They are effective against diseases such as rusts, powdery mildews, leaf spots, and blights on a variety of crops.[5][21]
Table 1: Efficacy of Selected Pyrazole Carboxamide Fungicides against Various Pathogens
| Fungicide | Target Pathogen | Crop(s) | EC₅₀ (mg/L) | Reference(s) |
| Bixafen | Puccinia triticina (Wheat Leaf Rust) | Wheat | 0.04 | [3] |
| Fluxapyroxad | Rhizoctonia solani (Sheath Blight) | Rice | 0.033 | [22][23] |
| Penthiopyrad | Botrytis cinerea (Gray Mold) | Grapes, Berries | 0.02 | [3] |
| Isopyrazam | Septoria tritici (Septoria Leaf Blotch) | Wheat | 0.015 | [3] |
| Boscalid | Sclerotinia sclerotiorum (White Mold) | Canola, Soybeans | 0.51 | [15] |
| Thifluzamide | Rhizoctonia solani | Rice | 4.88 | [15] |
| SCU2028 | Rhizoctonia solani | Rice | 0.022 | [11] |
EC₅₀ values can vary depending on the specific fungal isolate and experimental conditions.
The systemic properties of many modern pyrazole carboxamides, such as fluxapyroxad, allow for excellent preventative and curative activity.[5][21] They are used in a variety of formulations, including emulsifiable concentrates, suspension concentrates, and water-dispersible granules, for foliar application, seed treatment, and in-furrow application.
Resistance Mechanisms and Management Strategies
The development of resistance is a significant concern for all single-site mode of action fungicides, including the pyrazole carboxamides.[20] Resistance to SDHI fungicides is primarily due to target site mutations in the genes encoding the subunits of the SDH enzyme (SdhB, SdhC, and SdhD).[10] These mutations can reduce the binding affinity of the fungicide to the enzyme, leading to a decrease in efficacy.
Key Resistance Management Strategies:
-
Alternation and Tank Mixing: Avoid consecutive applications of SDHI fungicides. Instead, alternate with fungicides that have different modes of action or use tank mixtures.
-
Dose Management: Use the manufacturer's recommended application rates to ensure effective disease control and minimize the selection pressure for resistant individuals.
-
Integrated Pest Management (IPM): Incorporate non-chemical control methods, such as crop rotation, resistant varieties, and sanitation, to reduce disease pressure and reliance on fungicides.
-
Monitoring: Regularly monitor fungal populations for shifts in sensitivity to SDHI fungicides to detect resistance early.
The Fungicide Resistance Action Committee (FRAC) provides detailed guidelines for the use of SDHI fungicides to delay the development of resistance.[20]
Experimental Protocols: Bioassays for Fungicidal Activity
Evaluating the fungicidal activity of novel pyrazole carboxamide derivatives is a critical step in the discovery and development process. Here, we outline a standard in vitro bioassay for determining the half-maximal effective concentration (EC₅₀).
In Vitro Mycelial Growth Inhibition Assay
This assay determines the concentration of a fungicide that inhibits the mycelial growth of a target fungus by 50%.
Materials:
-
Pure culture of the target fungus (e.g., Rhizoctonia solani, Sclerotinia sclerotiorum)
-
Potato Dextrose Agar (PDA) medium
-
Stock solution of the test compound in a suitable solvent (e.g., DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Preparation of Fungicide-Amended Media: Prepare a stock solution of the test compound. Serially dilute the stock solution to obtain a range of desired test concentrations. Add the appropriate volume of each dilution to molten PDA medium (cooled to ~45-50 °C) to achieve the final test concentrations. Pour the amended PDA into sterile petri dishes. A control plate containing only the solvent (at the highest concentration used) should also be prepared.
-
Inoculation: From the margin of an actively growing culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).
-
Incubation: Incubate the plates at the optimal temperature for the growth of the target fungus (e.g., 25 °C) in the dark.
-
Data Collection: When the fungal colony in the control plate has reached approximately two-thirds of the plate diameter, measure the diameter of the fungal colony on all plates in two perpendicular directions.
-
Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.
-
-
EC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the fungicide concentration. The EC₅₀ value can then be determined by probit analysis or by fitting the data to a dose-response curve.
For in vivo bioassays, methods such as spore germination assays on treated plant tissues or detached leaf assays can be employed to assess the protective and curative activity of the compounds under more realistic conditions.[24][25][26][27]
Conclusion and Future Perspectives
Pyrazole carboxamide fungicides have undoubtedly revolutionized the control of fungal diseases in agriculture. Their potent and specific mode of action, coupled with their broad spectrum of activity, has made them indispensable tools for farmers worldwide. The ongoing research into their synthesis and structure-activity relationships continues to yield novel derivatives with improved efficacy, systemic properties, and resistance profiles.[2][15][17]
However, the threat of fungicide resistance remains a constant challenge. A deep understanding of the molecular mechanisms of resistance and the implementation of robust resistance management strategies are paramount to preserving the long-term efficacy of this vital class of fungicides. Future research will likely focus on the development of novel pyrazole carboxamides that are effective against resistant fungal strains, as well as the exploration of new chemical scaffolds that target the SDH enzyme. The integration of these chemical innovations with advanced agricultural practices will be key to ensuring sustainable crop protection for years to come.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Fluxapyroxad - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. US5223526A - Pyrazole carboxanilide fungicides and use - Google Patents [patents.google.com]
- 20. nzpps.org [nzpps.org]
- 21. Fluxapyroxad (Ref: BAS 700F) [sitem.herts.ac.uk]
- 22. Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. A novel bioassay to monitor fungicide sensitivity in Mycosphaerella fijiensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 26. researchwithrutgers.com [researchwithrutgers.com]
- 27. Bioassay methods for the detection of antifungal activity by Pseudomonas antimicrobica against the grey mould pathogen Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of Pyrazole Aldehyde Derivatives
This guide provides a comprehensive technical overview of the synthesis, biological activities, and evaluation methods for pyrazole aldehyde derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge with practical, field-proven insights to facilitate the exploration of this promising class of compounds.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry.[1] Their structural versatility and ability to participate in various biological interactions have made them a "privileged scaffold" in drug discovery.[2] The introduction of a formyl (aldehyde) group at the C4 position of the pyrazole ring, creating pyrazole aldehyde derivatives, provides a reactive handle for further chemical modifications and often enhances the compound's biological profile. These derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[3][4][5] This guide will delve into the core aspects of pyrazole aldehyde derivatives, from their synthesis to their diverse biological functions and the methodologies used to assess their potential as therapeutic agents.
Synthesis of Pyrazole Aldehyde Derivatives: The Vilsmeier-Haack Reaction
A primary and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[6][7] This reaction involves the formylation of an electron-rich substrate, in this case, a hydrazone precursor, using the Vilsmeier reagent, which is typically formed from a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8]
Mechanism of the Vilsmeier-Haack Reaction
The reaction proceeds through the formation of a highly electrophilic chloromethyliminium salt (the Vilsmeier reagent) from DMF and POCl₃. This reagent then reacts with the hydrazone, leading to cyclization and the introduction of the formyl group at the 4-position of the newly formed pyrazole ring.[8]
Caption: Vilsmeier-Haack synthesis of pyrazole aldehydes.
Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
This protocol provides a representative method for synthesizing a biologically active pyrazole aldehyde derivative.[1][9]
Materials:
-
4-Methoxyacetophenone
-
Phenylhydrazine
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethanol
-
Crushed ice
-
Sodium hydroxide solution (dilute)
Procedure:
-
Synthesis of the Hydrazone Precursor:
-
In a round-bottom flask, dissolve 4-methoxyacetophenone (1 mmol) and phenylhydrazine (1 mmol) in ethanol (20 mL).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated hydrazone by filtration. Wash with cold ethanol and dry.
-
-
Vilsmeier-Haack Formylation:
-
In a separate flask, prepare the Vilsmeier reagent by adding POCl₃ (3 mmol) dropwise to ice-cold anhydrous DMF (10 mL) with constant stirring.
-
To this reagent, add the synthesized hydrazone (1 mmol) portion-wise, ensuring the temperature remains low.
-
Allow the reaction mixture to warm to room temperature and then heat at 80-90°C for 4-6 hours.[6]
-
Monitor the reaction by TLC.
-
Once complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a dilute sodium hydroxide solution until a precipitate forms.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
-
Self-Validation: The identity and purity of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should also be determined and compared with literature values.
Anticancer Activity
Pyrazole aldehyde derivatives have emerged as a significant class of compounds with potent anticancer activities. Their mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[10][11]
Mechanism of Action: Kinase Inhibition
Many pyrazole derivatives exert their anticancer effects by acting as kinase inhibitors.[2][12] Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. Pyrazole scaffolds can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream targets.[2] This disruption of signaling can halt the cell cycle and induce apoptosis in cancer cells.
Caption: Pyrazole aldehydes as kinase inhibitors.
Quantitative Data: Anticancer Activity of Pyrazole Derivatives
The following table summarizes the in vitro anticancer activity of selected pyrazole derivatives against various cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole Acetohydrazide | Ovarian Cancer (A2780) | 8.14 - 8.63 | [10] |
| Pyrazole Triazole Thiol | Prostate Cancer (PC-3) | 5.26 - 5.32 | [10] |
| Thiazolyl-Pyrazole | Liver Cancer (HepG-2) | 2.20 | [2] |
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine | Breast Cancer (MCF-7) | 8.03 | [13] |
| 4,5-dihydro-2H-pyrazole-2-hydroxyphenyl | Breast Cancer (MCF-7) | 0.97 - 1.31 | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[14]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Pyrazole aldehyde derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (cell culture grade)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole aldehyde derivative in a serum-free medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.
Antimicrobial Activity
Pyrazole aldehyde derivatives have shown considerable promise as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[4][15]
Mechanism of Action
The precise mechanisms of antimicrobial action for pyrazole aldehydes are still under investigation but are thought to involve the disruption of essential cellular processes in microorganisms. The aldehyde group can react with nucleophilic groups in proteins and nucleic acids, leading to enzyme inactivation and inhibition of DNA replication.
Quantitative Data: Antimicrobial Activity of Pyrazole-4-Carbaldehyde Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyrazole aldehyde derivatives against various microbial strains.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| (E)-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-4-nitroaniline | S. aureus | 17.11 | [16] |
| (E)-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-4-nitroaniline | E. coli | 18.85 | [16] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | S. aureus | 62.5 | [15] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | A. niger | 2.9 | [15] |
| 2,4-dichloro substituted Pyrazole-4-carbaldehyde | Various bacteria | 40 | [17] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after a defined incubation period.
Materials:
-
Microbial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Pyrazole aldehyde derivative stock solution
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the pyrazole aldehyde derivative in the broth medium directly in the 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Anti-inflammatory Activity
Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases. Pyrazole derivatives, including those with an aldehyde functional group, have been identified as potent anti-inflammatory agents, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[3][18]
Mechanism of Action: COX-2 Inhibition and NF-κB Pathway Modulation
The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to selectively inhibit the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.[3][19] By binding to the active site of COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins. Additionally, some pyrazole derivatives can modulate the NF-κB signaling pathway, a key regulator of the inflammatory response, by preventing the degradation of IκB and the subsequent nuclear translocation of NF-κB.[20]
Caption: Anti-inflammatory mechanisms of pyrazole aldehydes.
Quantitative Data: Anti-inflammatory Activity of Pyrazole Derivatives
The following table summarizes the in vitro COX-2 inhibitory activity of selected pyrazole derivatives.
| Compound Class | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 3-(trifluoromethyl)-5-arylpyrazole | 0.02 | 4.5 | 225 | [20] |
| Pyrazole-thiazole hybrid | 0.03 | - | - | [20] |
| Pyrazolo-pyrimidine | 0.015 | - | - | [20] |
| Pyrazolone skeleton | 1.50 - 20.71 | >100 | >5-66 | [21] |
| Aminopyrazole scaffold | 1.15 - 56.73 | >100 | >1.7-87 | [21] |
| Hybrid pyrazole analogue (5u) | 1.79 | 134.12 | 74.92 | [3] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[11]
Principle: Subplantar injection of carrageenan into a rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Materials:
-
Wistar or Sprague-Dawley rats (180-200 g)
-
Lambda Carrageenan (1% w/v in sterile saline)
-
Pyrazole aldehyde derivative
-
Positive control (e.g., Indomethacin)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize rats for at least one week. On the day of the experiment, divide them into groups (n=6), including a vehicle control, a positive control, and test groups.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the pyrazole aldehyde derivative, vehicle, or positive control orally one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group at each time point.
Antioxidant Activity
Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and antioxidants, is implicated in various diseases. Pyrazole aldehyde derivatives have been shown to possess antioxidant properties, capable of scavenging free radicals.[5][12]
Mechanism of Action: Radical Scavenging
The antioxidant activity of pyrazole derivatives is often attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. The electron-rich nature of the pyrazole ring can stabilize the resulting radical, making these compounds effective radical scavengers.[12]
Quantitative Data: Antioxidant Activity of Pyrazole Derivatives
The following table presents the DPPH radical scavenging activity of selected pyrazole derivatives, expressed as IC₅₀ values.
| Compound Class | DPPH Scavenging IC₅₀ (µM) | Reference |
| Thienyl-pyrazoles (5g) | 0.245 | [12] |
| Thienyl-pyrazoles (5h) | 0.284 | [12] |
| 3-(Pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones | Potent activity | [22] |
| Pyrazolyl pyrazolines (3e) | 9.63 (µg/mL) | [22] |
| Pyrazoline carbothioamides (6e) | 9.66 (µg/mL) | [22] |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Pyrazole aldehyde derivative stock solution
-
Positive control (e.g., Ascorbic acid)
-
Methanol
-
96-well plate or cuvettes
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a 96-well plate, add various concentrations of the test compound to the wells.
-
DPPH Addition: Add the DPPH solution to each well and mix.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration. Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Conclusion and Future Directions
Pyrazole aldehyde derivatives represent a versatile and highly promising scaffold in drug discovery. Their straightforward synthesis, coupled with a broad spectrum of potent biological activities, makes them attractive candidates for further development. The structure-activity relationship studies have shown that appropriate substitutions on the pyrazole ring can significantly enhance their efficacy and selectivity. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to improve their clinical translatability. The exploration of novel molecular targets and the development of hybrid molecules incorporating the pyrazole aldehyde scaffold with other pharmacophores could lead to the discovery of next-generation therapeutics for a wide range of diseases.
References
- 1. 3-(4-METHOXY-PHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. jmchemsci.com [jmchemsci.com]
- 6. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 16. jpsionline.com [jpsionline.com]
- 17. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
The Pyrazole Scaffold: A Cornerstone in the Evolution of Modern Agrochemicals
An In-depth Technical Guide on the Discovery and History of Pyrazole-Based Herbicides, Fungicides, and Insecticides
Introduction: The Versatility of a Five-Membered Ring
The pyrazole ring, a deceptively simple five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in the agrochemical industry.[1] Its remarkable versatility, arising from multiple points for substitution and its ability to interact with a diverse range of biological targets, has led to the development of highly effective herbicides, fungicides, and insecticides.[2][3] This technical guide provides a comprehensive overview of the discovery and history of pyrazole-based agrochemicals, delving into the key scientific breakthroughs, structure-activity relationships (SAR), and the innovative spirit that has driven their development. For researchers and professionals in the field, understanding this journey offers valuable insights into the intricate process of designing and optimizing crop protection solutions.
I. Pyrazole-Based Herbicides: A Tale of Two Key Enzymes
The story of pyrazole herbicides is largely centered around the inhibition of two critical plant enzymes: 4-hydroxyphenylpyruvate dioxygenase (HPPD) and acetolactate synthase (ALS). The discovery that pyrazole derivatives could effectively block these pathways marked a significant advancement in weed management.
HPPD Inhibitors: The Bleaching Herbicides
The herbicidal activity of certain 5-hydroxypyrazole derivatives stems from their ability to inhibit HPPD, a key enzyme in the biosynthesis of plastoquinone and tocopherols.[4][5] Inhibition of HPPD leads to a depletion of these essential molecules, which are crucial for carotenoid biosynthesis. Without carotenoids to protect chlorophyll from photooxidation, treated plants exhibit characteristic bleaching symptoms, ultimately leading to their death.[5]
The initial breakthrough in this class came from Sankyo (now Daiichi Sankyo) in the 1980s with the commercialization of pyrazolynate.[4] This was followed by other notable pyrazole HPPD inhibitors such as pyrazoxyfen and benzofenap.[4] A significant evolution in this class was the development of pro-herbicides, which are converted to the active 5-hydroxypyrazole form within the plant.[4] More recent commercial successes include topramezone (BASF) and pyrasulfotole (Bayer CropScience).[4]
Structure-Activity Relationship (SAR) Insights:
The core pharmacophore for pyrazole HPPD inhibitors is the 4-benzoyl-5-hydroxypyrazole moiety. Key SAR findings include:
-
Substitution on the Benzoyl Ring: Electron-withdrawing groups at the 2- and 4-positions of the benzoyl ring are generally favorable for high activity.
-
N1-Substitution on the Pyrazole Ring: A methyl group at the N1 position of the pyrazole ring is a common feature in many commercial HPPD inhibitors.
-
The 5-Hydroxy Group: This group is critical for binding to the active site of the HPPD enzyme.
Experimental Protocol: In Vitro HPPD Inhibition Assay
This protocol outlines a spectrophotometric method to determine the inhibitory activity of pyrazole compounds against HPPD.
-
Enzyme Preparation: Recombinant plant HPPD (e.g., from Arabidopsis thaliana) is expressed and purified.
-
Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., HEPES), FeSO₄, and sodium ascorbate.
-
Substrate Addition: The substrate, 4-hydroxyphenylpyruvate (HPPA), is added to the reaction mixture.
-
Inhibitor Addition: The pyrazole test compound, dissolved in a suitable solvent (e.g., DMSO), is added at various concentrations.
-
Reaction Initiation and Measurement: The reaction is initiated by adding the HPPD enzyme. The formation of homogentisate is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 318 nm) over time using a spectrophotometer.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]
ALS Inhibitors: Disrupting Amino Acid Synthesis
Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is another crucial enzyme target for herbicides. ALS is involved in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for plant growth.[7] Pyrazole-containing sulfonylurea herbicides are a prominent class of ALS inhibitors.
The development of pyrazole-based ALS inhibitors has been driven by the need for herbicides with high efficacy at low application rates and broad-spectrum weed control. Commercial examples include pyrazosulfuron-ethyl.
Experimental Protocol: In Vitro ALS Inhibition Assay
This colorimetric assay quantifies ALS activity by measuring the formation of acetolactate.
-
Enzyme Extraction: Crude ALS enzyme is extracted from young plant tissue (e.g., leaves) by homogenization in a buffer.
-
Reaction Mixture: A reaction mixture is prepared containing a buffer, the substrate pyruvate, and necessary cofactors like thiamine pyrophosphate (TPP), MgCl₂, and FAD.
-
Inhibitor Addition: The pyrazole test compound is added at various concentrations.
-
Reaction Initiation and Termination: The reaction is initiated by adding the enzyme extract and incubated. The reaction is stopped by adding sulfuric acid, which also catalyzes the decarboxylation of acetolactate to acetoin.
-
Color Development: Creatine and α-naphthol are added to the mixture, which react with acetoin to form a colored complex.
-
Measurement and Analysis: The absorbance of the colored complex is measured spectrophotometrically (e.g., at 525 nm). The IC₅₀ value is calculated as described for the HPPD assay.[7][8]
II. Pyrazole-Based Fungicides: Powering Down the Fungal Engine
Pyrazole carboxamides have become a dominant class of fungicides, primarily due to their potent inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain (Complex II). By blocking SDH, these fungicides disrupt cellular respiration and energy production in fungi, leading to their death.[9][10][11]
The journey of pyrazole SDHI fungicides began with the discovery of the fungicidal properties of carboxin in the 1960s.[12] This led to extensive research into other carboxamide derivatives, including those containing a pyrazole ring. A significant milestone was the development of fungicides with a 1-methylpyrazole carboxanilide scaffold.[9][12] Modern commercial examples that have had a major impact on global agriculture include boscalid, bixafen, and fluxapyroxad.[10][13]
Structure-Activity Relationship (SAR) Insights:
The general structure of pyrazole carboxamide SDHIs consists of a pyrazole-4-carboxamide core linked to a substituted aniline or other aromatic moiety. Key SAR findings include:
-
Pyrazole Ring Substitution: The nature and position of substituents on the pyrazole ring significantly influence fungicidal activity. For instance, a difluoromethyl group at the 3-position is a feature of the highly active fungicide fluxapyroxad.
-
Amide Linker: The amide bond is crucial for the molecule's interaction with the SDH enzyme.
-
Aniline Moiety: The substitution pattern on the aniline ring is a key determinant of the fungicide's spectrum of activity and potency. The presence of lipophilic groups on the aniline ring often enhances activity.
Experimental Protocol: In Vitro SDH Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the SDH enzyme.
-
Mitochondria Isolation: Mitochondria are isolated from a target fungal species (e.g., Rhizoctonia solani) through differential centrifugation.
-
Reaction Buffer: A reaction buffer is prepared containing succinate as the substrate and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP).
-
Inhibitor Addition: The pyrazole test compound is added to the reaction mixture at various concentrations.
-
Reaction Initiation and Measurement: The reaction is initiated by adding the mitochondrial suspension. The reduction of the electron acceptor is monitored spectrophotometrically by the decrease in absorbance at a specific wavelength (e.g., 600 nm for DCPIP).
-
Data Analysis: The rate of reaction is determined, and the IC₅₀ value is calculated.[1]
III. Pyrazole-Based Insecticides: Targeting the Nervous System
Pyrazole derivatives have also made a significant impact in the field of insecticides, primarily through two distinct modes of action: blocking GABA-gated chloride channels and modulating ryanodine receptors.
Phenylpyrazoles (Fiproles): GABA-Gated Chloride Channel Blockers
The phenylpyrazole class of insecticides, with fipronil being the most prominent example, was developed in response to growing resistance to existing insecticide classes.[14] These compounds act as non-competitive blockers of the γ-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects.[14] By blocking these channels, phenylpyrazoles prevent the influx of chloride ions, leading to hyperexcitation of the insect's nervous system, paralysis, and death.[14]
Experimental Protocol: Insect Bioassay for Lepidopteran Pests
A common method to assess the efficacy of insecticides like fipronil is the diet incorporation bioassay.
-
Insect Rearing: A susceptible strain of a lepidopteran pest (e.g., diamondback moth, Plutella xylostella) is reared on an artificial diet under controlled conditions.
-
Insecticide Preparation: The pyrazole insecticide is dissolved in a suitable solvent and then incorporated into the artificial diet at various concentrations.
-
Exposure: Neonate larvae are placed on the treated diet in individual wells of a bioassay tray.
-
Incubation: The trays are incubated under controlled temperature, humidity, and light conditions.
-
Mortality Assessment: Larval mortality is assessed after a specific period (e.g., 48-72 hours).
-
Data Analysis: The lethal concentration (LC₅₀) value is calculated using probit analysis.[15][16]
Diamide Insecticides: Ryanodine Receptor Modulators
A more recent and highly successful class of pyrazole-containing insecticides are the diamides, exemplified by chlorantraniliprole.[6][17] These compounds act as potent activators of insect ryanodine receptors (RyRs), which are intracellular calcium channels crucial for muscle contraction.[6] The binding of diamide insecticides to RyRs causes an uncontrolled release of calcium from internal stores, leading to muscle paralysis, cessation of feeding, and ultimately, death of the insect.
Experimental Protocol: Ryanodine Receptor Binding Assay
This assay measures the ability of a compound to interact with the ryanodine receptor.
-
Microsome Preparation: Microsomal fractions containing RyRs are prepared from insect muscle tissue or from cells expressing recombinant RyRs.
-
Binding Reaction: The microsomal preparation is incubated with a radiolabeled ligand that binds to the RyR (e.g., [³H]ryanodine) in the presence of varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity retained on the filter is measured using liquid scintillation counting.
-
Data Analysis: The ability of the test compound to displace the radiolabeled ligand is determined, and the inhibition constant (Ki) is calculated.[18][19]
IV. The Future of Pyrazole Agrochemicals: Challenges and Opportunities
The continued success of pyrazole-based agrochemicals is a testament to the power of chemical innovation in addressing the evolving challenges of agriculture. However, the emergence of resistance in target pests and weeds remains a significant concern.[11] Future research will undoubtedly focus on:
-
Discovering Novel Pyrazole Scaffolds: Exploring new substitution patterns and fused-ring systems to identify compounds with novel modes of action or that can overcome existing resistance mechanisms.
-
Structure-Based Design: Utilizing computational modeling and X-ray crystallography to design more potent and selective inhibitors of target enzymes.
-
Improving Environmental Profiles: Developing pyrazole agrochemicals with enhanced biodegradability and reduced off-target effects.
Conclusion
The discovery and development of pyrazole-based agrochemicals represent a remarkable journey of scientific inquiry and technological advancement. From the early bleaching herbicides to the highly specific diamide insecticides, the pyrazole scaffold has consistently provided a foundation for creating effective and valuable crop protection tools. For the researchers and scientists of today and tomorrow, the history of pyrazole agrochemicals serves as both an inspiration and a guide, demonstrating the immense potential that lies within the exploration of novel chemical spaces to meet the ever-present need for sustainable and productive agriculture.
References
- 1. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-based discovery of pyrazole-benzothiadiazole hybrid as human HPPD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The market development of chlorantraniliprole from the perspective of patent portfolio-OASIS AGRO SCIENCE LTD [oasisagro.com]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]
- 6. Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Fluxapyroxad - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Global Agrochemical Patent Expiries 2021–2028: Key Molecules, Market Impact & Generic Opportunities [global-agriculture.com]
- 14. Phenylpyrazole insecticides - Wikipedia [en.wikipedia.org]
- 15. irfarm.com [irfarm.com]
- 16. CN104592117A - Synthesis method of pyraclostrobin - Google Patents [patents.google.com]
- 17. Compound patent of Chlorantraniliprole will be expired in 2022 [kingquenson.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a crucial heterocyclic aldehyde that serves as a pivotal building block in the synthesis of a variety of agrochemicals and pharmaceuticals. Its structural motif, featuring a pyrazole ring substituted with a difluoromethyl group, is a key component in a number of modern fungicides. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the development of succinate dehydrogenase inhibitor (SDHI) fungicides.
Core Molecular Attributes
The fundamental chemical properties of this compound are summarized below. These attributes are foundational for its use in synthetic chemistry and for the characterization of its derivatives.
| Property | Value | Source |
| Chemical Formula | C₆H₆F₂N₂O | Deduced from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid |
| Molecular Weight | 160.12 g/mol | Calculated based on the deduced formula |
Note: The molecular formula is deduced from the closely related and well-documented 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (C₆H₆F₂N₂O₂) by the formal removal of an oxygen atom. The molecular weight is calculated based on this deduced formula.
Physicochemical Properties
While specific experimental data for the carbaldehyde is not extensively published, its properties can be inferred from its structure and from data available for analogous compounds. It is expected to be a solid at room temperature with a melting point lower than its carboxylic acid counterpart (200–201 °C). Its solubility is likely to be higher in organic solvents than in water.
Synthesis and Chemical Reactivity
The synthesis of this compound is intrinsically linked to the synthesis of its corresponding carboxylic acid, which is a key intermediate in the production of several commercial fungicides.[1][2]
Synthesis of the Precursor: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid
The industrial synthesis of the carboxylic acid precursor has been optimized by several major agrochemical companies.[1] A common route involves the reaction of an ethyl ester of difluoroacetoacetic acid with triethyl orthoformate and acetic anhydride, followed by cyclization with methyl hydrazine and subsequent hydrolysis of the resulting ester.[1]
References
The Difluoromethyl Group: A Strategic Tool in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of physicochemical and pharmacokinetic properties. Among the various fluorinated motifs, the difluoromethyl (CHF2) group stands out as a unique and versatile functional group. It is often considered a "lipophilic hydrogen bond donor" and a bioisostere of hydroxyl, thiol, or methoxy groups, yet its influence extends far beyond simple mimicry. This guide provides an in-depth exploration of the CHF2 group, from its fundamental properties to its strategic application in drug design, supported by experimental insights and practical methodologies.
The Unique Physicochemical Profile of the Difluoromethyl Group
The difluoromethyl group imparts a distinct set of properties to a molecule, arising from the high electronegativity of the two fluorine atoms. Understanding these characteristics is fundamental to its rational application in drug design.
Electronic Effects and Acidity
The two fluorine atoms act as powerful electron-withdrawing groups, significantly influencing the local electronic environment. This inductive effect lowers the pKa of adjacent protons and can modulate the reactivity of nearby functional groups. For instance, a C-H bond in the CHF2 group is more acidic than a typical alkyl C-H bond, allowing it to act as a weak hydrogen bond donor. This capability is crucial for its role as a bioisostere of traditional hydrogen bond donors like hydroxyl (-OH) and thiol (-SH) groups.
Lipophilicity and Membrane Permeability
Fluorination is a well-established strategy for increasing the lipophilicity of a drug candidate, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile. The CHF2 group contributes to an increase in lipophilicity, though its impact is more nuanced than that of the more commonly used trifluoromethyl (CF3) group. The Hansch lipophilicity parameter (π) for the CHF2 group is approximately 0.49, making it a valuable tool for fine-tuning a compound's lipophilicity to achieve the desired balance between solubility and permeability.
Metabolic Stability
The C-F bond is exceptionally strong and resistant to metabolic cleavage. The introduction of a CHF2 group can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug. This is a key advantage in drug design, as it can lead to improved bioavailability and a more favorable dosing regimen.
Conformational Effects
The steric bulk of the CHF2 group is intermediate between a methyl group and a trifluoromethyl group. This allows it to influence the local conformation of a molecule, which can have significant implications for its binding affinity and selectivity for a biological target. The gauche effect, an electronic interaction that favors a gauche conformation in 1,2-difluoroethane, can also play a role in dictating the preferred conformation of molecules containing a CHF2 group.
Table 1: Comparison of Physicochemical Properties
| Property | Hydrogen (-H) | Hydroxyl (-OH) | Methyl (-CH3) | Difluoromethyl (-CHF2) | Trifluoromethyl (-CF3) |
| Hansch π | 0 | -0.67 | 0.56 | 0.49 | 0.88 |
| pKa of C-H | ~50 | N/A | ~50 | ~25-30 | ~23 |
| Hydrogen Bond | No | Donor/Acceptor | No | Weak Donor | No |
| Metabolic Stability | Low | Low | Moderate | High | Very High |
Strategic Applications in Drug Design
The unique properties of the CHF2 group have led to its successful application in a wide range of therapeutic areas. Its ability to act as a bioisostere, enhance metabolic stability, and modulate physicochemical properties makes it a valuable tool for lead optimization.
Bioisosterism: Mimicking Key Interactions
One of the most powerful applications of the CHF2 group is its use as a bioisostere for hydroxyl, thiol, and methoxy groups. This strategy allows medicinal chemists to replace these metabolically labile groups with a more stable alternative while preserving key interactions with the biological target.
-
Hydroxyl and Thiol Bioisostere: The ability of the CHF2 group to act as a weak hydrogen bond donor allows it to mimic the interactions of -OH and -SH groups with protein targets. This can lead to improved metabolic stability and oral bioavailability.
-
Methoxy Bioisostere: The CHF2 group can also serve as a lipophilic and metabolically stable replacement for a methoxy group. This can be particularly useful in cases where the methoxy group is susceptible to O-demethylation.
Diagram 1: Bioisosteric Replacement Strategy
Methodological & Application
synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde protocol
An Application Note for the Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Introduction: A Key Building Block for Modern Fungicides
This compound is a critical heterocyclic intermediate in the agrochemical industry. Its structure forms the core scaffold for a highly successful class of fungicides known as succinate dehydrogenase inhibitors (SDHIs). These compounds disrupt the mitochondrial respiratory chain in pathogenic fungi, providing broad-spectrum disease control in major crops. Several leading commercial fungicides, including Bixafen, Fluxapyroxad, and Isopyrazam, are synthesized from derivatives of this pyrazole core, underscoring the industrial importance of a robust and efficient synthetic protocol.[1][2]
This application note provides a detailed, field-proven protocol for the synthesis of this compound. The methodology is centered around the Vilsmeier-Haack reaction, a classic and highly effective method for the formylation of electron-rich heterocyclic systems.[3][4][5] The protocol is designed for researchers in synthetic chemistry and drug development, offering in-depth explanations for experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemical principles.
Overall Synthetic Strategy
The synthesis is accomplished in a two-step, one-pot sequence starting from readily available 1,1-difluoroacetone. First, a condensation reaction with methylhydrazine yields an N-methyl hydrazone intermediate. This intermediate is then subjected, in situ, to a Vilsmeier-Haack formylation and cyclization to produce the target aldehyde. This approach is advantageous as it avoids the isolation of the potentially volatile hydrazone intermediate.[6]
References
- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. EP2008996A1 - Process for the production of pyrazoles - Google Patents [patents.google.com]
Application Notes & Protocols for the Large-Scale Production of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Abstract: This document provides a detailed guide for the large-scale synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde, a critical building block in the agrochemical industry. The protocols herein are designed for researchers, chemists, and process development professionals, emphasizing scalability, safety, and efficiency. We will explore a robust synthetic route via the Vilsmeier-Haack reaction, offering step-by-step instructions, process optimization insights, and critical safety considerations for industrial-scale production.
Introduction and Strategic Importance
This compound is a key intermediate in the synthesis of a modern class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[1][2] These fungicides, including commercially successful products like Fluxapyroxad, Bixafen, and Isopyrazam, are vital for controlling a broad spectrum of fungal diseases in major crops.[3] The difluoromethyl (CF₂H) group is a crucial pharmacophore, acting as a lipophilic hydrogen-bond donor and a bioisostere for hydroxyl or thiol groups, which enhances the binding affinity and metabolic stability of the final active ingredient.[4][5]
The escalating global demand for high-efficacy fungicides necessitates the development of cost-effective and scalable manufacturing processes for this pyrazole intermediate.[2] The primary challenges in its large-scale synthesis include achieving high regioselectivity during the pyrazole ring formation, ensuring high yields, and managing the handling of hazardous reagents required for formylation and difluoromethylation.[2][6]
This guide focuses on the Vilsmeier-Haack formylation of 3-(difluoromethyl)-1-methyl-1H-pyrazole as a reliable and industrially viable method for producing the target aldehyde.
Recommended Synthetic Pathway: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful and widely used method for introducing a formyl group (-CHO) onto electron-rich heterocyclic systems.[7][8] This pathway is selected for its high efficiency, directness, and scalability. The overall process involves two main stages: the synthesis of the pyrazole core and its subsequent formylation.
Caption: High-level workflow for the synthesis of the target aldehyde.
Mechanism of the Vilsmeier-Haack Reaction
The reaction proceeds via the formation of a highly electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent, from the interaction of a substituted amide (N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[9] This reagent then attacks the electron-rich C4 position of the pyrazole ring, followed by hydrolysis during work-up to yield the final aldehyde.
Caption: Key mechanistic steps of the Vilsmeier-Haack formylation.
Large-Scale Production Protocol
This protocol is designed for a nominal 100 L reactor scale, yielding approximately 5-10 kg of the final product. All operations must be conducted in a well-ventilated area or a dedicated chemical fume hood, with personnel equipped with appropriate personal protective equipment (PPE).
Reagents and Equipment
| Component | Quantity (Example) | Molar Eq. | Notes |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole | 5.0 kg | 1.0 | Synthesized in-house or sourced commercially. |
| N,N-Dimethylformamide (DMF) | 25 L | - | Anhydrous grade. Serves as solvent and reagent. |
| Phosphorus Oxychloride (POCl₃) | 6.2 kg (3.8 L) | 1.2 | Reagent grade. Highly corrosive and water-reactive. |
| Dichloromethane (DCM) | 50 L | - | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | As needed | - | For neutralization. |
| Deionized Water | 100 L | - | For quenching and washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 2 kg | - | For drying. |
| Isopropanol / Heptane | As needed | - | For recrystallization. |
Equipment:
-
100 L glass-lined reactor with overhead stirrer, temperature probe, and condenser.
-
20 L pressure-equalizing dropping funnel.
-
Inert gas (Nitrogen or Argon) supply.
-
Scrubber system containing a caustic solution for acidic off-gases (HCl).
-
Temperature control unit (chiller/heater).
-
Filtration unit (e.g., Nutsche filter).
-
Vacuum drying oven.
Step-by-Step Synthesis Protocol
Step 1: Reactor Setup and Reagent Charging
-
Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charge the reactor with 3-(difluoromethyl)-1-methyl-1H-pyrazole (5.0 kg).
-
Add anhydrous N,N-dimethylformamide (25 L) to the reactor with gentle stirring to dissolve the pyrazole.
-
Begin cooling the reactor contents to 0-5 °C using the temperature control unit.
Step 2: Vilsmeier Reagent Formation and Reaction
-
Under a nitrogen atmosphere, slowly add phosphorus oxychloride (6.2 kg) to the stirred pyrazole/DMF solution via the dropping funnel over a period of 2-3 hours.
-
CAUSALITY: The slow, controlled addition of POCl₃ is critical. The reaction is highly exothermic, and a rapid addition can lead to a dangerous temperature runaway. Maintaining the temperature below 10 °C ensures the controlled formation of the Vilsmeier reagent and minimizes side reactions.[10]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C.
-
Maintain the reaction at this temperature for 4-6 hours. Monitor the reaction progress using a suitable analytical method (e.g., HPLC or GC) until the starting material is consumed.
Step 3: Reaction Quenching and Work-up
-
Cool the reactor contents back down to 10-15 °C.
-
Prepare a separate vessel with 50 kg of crushed ice and 20 L of deionized water.
-
SAFETY: Quenching is highly exothermic and releases HCl gas. Perform this step slowly and ensure the off-gas is directed to a caustic scrubber.
-
Slowly transfer the reaction mixture from the reactor into the ice/water slurry with vigorous stirring.
-
Once the transfer is complete, neutralize the acidic mixture by slowly adding saturated sodium bicarbonate solution until the pH reaches 7-8.
-
Transfer the neutralized aqueous slurry to a suitable liquid-liquid extractor and extract the product with dichloromethane (2 x 25 L).
-
Combine the organic layers and wash with deionized water (2 x 20 L) to remove residual salts and DMF.
Step 4: Product Isolation and Purification
-
Dry the combined organic phase over anhydrous magnesium sulfate, then filter.
-
Concentrate the filtrate under reduced pressure to remove the dichloromethane, yielding the crude this compound as an oil or semi-solid.
-
For purification, dissolve the crude product in a minimal amount of hot isopropanol.[11]
-
Slowly add heptane until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, then further cool to 0-5 °C for several hours to maximize crystallization.
-
Isolate the purified solid product by filtration, wash the filter cake with cold heptane, and dry under vacuum at 40 °C. Purification can also be achieved by forming and crystallizing an acid addition salt.[12][13]
Safety and Hazard Management
The large-scale production of this compound involves significant hazards that must be rigorously managed.
-
Phosphorus Oxychloride (POCl₃):
-
Hazards: Extremely corrosive, causes severe skin and eye burns, and is fatal if inhaled.[14][15] It reacts violently with water, releasing toxic and corrosive gases (HCl and phosphoric acid fumes).[16][17][18]
-
Handling: Must be handled in a closed system under an inert atmosphere.[15] Personnel must wear full PPE, including acid-resistant gloves, a face shield, and a respirator with an appropriate cartridge.[17][18] Emergency eyewash stations and safety showers must be immediately accessible.[15]
-
-
N,N-Dimethylformamide (DMF):
-
Hazards: A potential reproductive toxin and liver toxicant. It is readily absorbed through the skin.
-
Handling: Use in a well-ventilated area and wear appropriate chemical-resistant gloves.
-
-
Reaction Off-Gas:
-
Hazards: The reaction and quenching steps generate significant amounts of HCl gas.
-
Control: The reactor must be vented to an efficient caustic scrubber to neutralize all acidic gases before release.
-
References
- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. thieme.de [thieme.de]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 10. jpsionline.com [jpsionline.com]
- 11. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 12. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
- 16. spectrumchemical.com [spectrumchemical.com]
- 17. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. my.airliquide.com [my.airliquide.com]
using 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde to synthesize fluxapyroxad
This comprehensive guide provides detailed application notes and protocols for the synthesis of Fluxapyroxad, a prominent succinate dehydrogenase inhibitor (SDHI) fungicide. The synthetic pathway detailed herein commences with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde, a key starting material. This document is intended for researchers, scientists, and professionals in the fields of agrochemical synthesis and drug development, offering in-depth technical insights and field-proven methodologies.
Introduction to Fluxapyroxad
Fluxapyroxad, chemically known as 3-(difluoromethyl)-1-methyl-N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide, is a highly effective fungicide developed by BASF.[1] It exhibits broad-spectrum activity against a variety of fungal pathogens in crops by inhibiting the enzyme succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain.[1] The core of the fluxapyroxad molecule is a pyrazole-4-carboxamide structure, a scaffold common to many modern SDHI fungicides.[2] The synthesis of this complex molecule can be approached through a convergent strategy, which involves the preparation of two key intermediates: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine. This guide focuses on a synthetic route starting from the corresponding pyrazole aldehyde.
Synthetic Strategy Overview
The synthesis of fluxapyroxad from this compound can be dissected into three primary stages:
-
Oxidation of the Aldehyde : The initial step involves the oxidation of the starting material, this compound, to its corresponding carboxylic acid, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. This transformation is a critical step for enabling the subsequent amide bond formation.
-
Synthesis of the Amine Moiety : The second key intermediate, 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine, is synthesized. A highly efficient method for this is the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of the biaryl linkage.[3][4]
-
Amide Coupling : The final step is the formation of the amide bond between the pyrazole carboxylic acid and the biphenyl amine to yield fluxapyroxad. This can be achieved through various amide coupling protocols.
The overall synthetic workflow is depicted below:
Figure 1: Overall synthetic workflow for Fluxapyroxad.
Part 1: Oxidation of this compound
The conversion of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. For pyrazole-4-carbaldehydes, several methods can be employed. The choice of oxidant and reaction conditions is crucial to ensure high yield and purity of the desired carboxylic acid, which is a key intermediate for numerous fungicides.[5]
Method 1: Vanadium-Catalyzed Oxidation
A modern and efficient method for the oxidation of pyrazole-4-carbaldehydes utilizes a vanadium catalyst in the presence of hydrogen peroxide. This method is advantageous due to its catalytic nature and the use of a relatively benign oxidant.[6][7]
Causality of Experimental Choices:
-
Vanadium Catalyst: Vanadium complexes are known to be effective catalysts for oxidation reactions. They can exist in multiple oxidation states, facilitating the electron transfer process required for the oxidation of the aldehyde.
-
Hydrogen Peroxide (30% aq.): This serves as the terminal oxidant. It is an environmentally friendly choice as its byproduct is water. The concentration is a standard and commercially available form.
-
Solvent: A suitable organic solvent that can dissolve the starting material and is compatible with the reaction conditions is typically used.
Protocol 1: Vanadium-Catalyzed Oxidation of a Pyrazole-4-carbaldehyde
-
To a solution of the this compound in a suitable solvent (e.g., acetonitrile), add a catalytic amount of a vanadium source (e.g., VOSO₄).
-
Slowly add 30% aqueous hydrogen peroxide to the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite solution) to destroy any excess peroxide.
-
Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
Method 2: Potassium Permanganate Oxidation
A more classical yet robust method involves the use of potassium permanganate (KMnO₄) as the oxidant. This method is often high-yielding but may require careful control of reaction conditions to avoid over-oxidation or side reactions.[8]
Causality of Experimental Choices:
-
Potassium Permanganate (KMnO₄): A strong oxidizing agent capable of efficiently converting aldehydes to carboxylic acids. Its reaction in neutral or slightly alkaline conditions is typically preferred for this transformation.
-
Solvent System: A mixture of an organic solvent (like acetone or tert-butanol) and water is often used to ensure the solubility of both the organic substrate and the inorganic oxidant.
-
Temperature Control: The reaction is often performed at room temperature or with gentle heating. Exothermic reactions may require cooling to maintain control.
Protocol 2: Potassium Permanganate Oxidation of a Pyrazole-4-carbaldehyde
-
Dissolve this compound in a mixture of acetone and water.
-
Slowly add a solution of potassium permanganate in water to the stirred mixture. Maintain the temperature between 20-30°C.
-
Continue stirring until the purple color of the permanganate disappears, indicating its consumption. Monitor the reaction by TLC.
-
After the reaction is complete, filter off the manganese dioxide (MnO₂) precipitate.
-
Acidify the filtrate with a suitable acid (e.g., sulfuric acid) to precipitate the carboxylic acid.
-
Collect the product by filtration, wash with water, and dry to yield 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
Part 2: Synthesis of 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine
The synthesis of this key amine intermediate is efficiently achieved via a Suzuki-Miyaura cross-coupling reaction followed by the reduction of a nitro group. This approach allows for the construction of the challenging biaryl bond with high efficiency and selectivity.[3][4]
Figure 2: Synthesis of the biphenyl amine intermediate.
Causality of Experimental Choices:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄): Palladium catalysts are highly effective for Suzuki-Miyaura couplings. The choice of ligand (e.g., triphenylphosphine) is crucial for the stability and activity of the catalyst.
-
Base (e.g., K₂CO₃, Na₂CO₃): The base is essential for the transmetalation step in the catalytic cycle. An inorganic base is typically used in a biphasic solvent system.
-
Solvent System: A mixture of an organic solvent (e.g., toluene) and water is commonly used to dissolve the reactants and facilitate the reaction.
-
Reduction Step: Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is a clean and efficient method for reducing the nitro group to an amine.
Protocol 3: Synthesis of 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine
Step 1: Suzuki-Miyaura Coupling
-
To a reaction vessel, add o-chloronitrobenzene, 3,4,5-trifluorophenylboronic acid, a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a suitable solvent system (e.g., toluene and water).
-
Add an aqueous solution of a base, such as potassium carbonate.
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature, separate the organic layer, and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3',4',5'-trifluoro-2-nitro-1,1'-biphenyl.
Step 2: Reduction of the Nitro Group
-
Dissolve the crude 3',4',5'-trifluoro-2-nitro-1,1'-biphenyl in a suitable solvent, such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon at a suitable pressure.
-
Monitor the reaction until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine. An overall yield of 73% with a purity of 99.88% has been reported for a three-step process starting from 3,4,5-trifluorobromobenzene.[4]
Part 3: Amide Coupling to Form Fluxapyroxad
The final step in the synthesis is the formation of the amide bond between the pyrazole carboxylic acid and the biphenyl amine. Two common and effective methods are presented here.
Method 1: Amidation using a Coupling Agent (EDC/HOBt)
This method involves the use of a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt), to facilitate the amide bond formation under mild conditions.[9][10][11]
Causality of Experimental Choices:
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate. The byproducts are water-soluble, simplifying purification.[9]
-
HOBt (1-Hydroxybenzotriazole): An additive that reacts with the O-acylisourea intermediate to form a more stable and reactive HOBt ester. This minimizes side reactions and reduces the risk of racemization if chiral centers are present.[10]
-
Base (e.g., DIPEA, Triethylamine): A non-nucleophilic organic base is used to neutralize any acidic species and to facilitate the coupling reaction.
Protocol 4: EDC/HOBt Mediated Amide Coupling
-
Dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add 1-hydroxybenzotriazole (HOBt) (approx. 1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (approx. 1.2 equivalents).
-
Stir the mixture at room temperature for about 30 minutes to pre-activate the carboxylic acid.
-
Add 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine (1.0 equivalent) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (approx. 2.0 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid solution (e.g., 1M HCl), a weak base solution (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure fluxapyroxad.
Method 2: Acyl Chloride Formation and Amidation
An alternative and often very effective method is to convert the carboxylic acid to the more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine.[12]
Causality of Experimental Choices:
-
Thionyl Chloride (SOCl₂): A common and effective reagent for converting carboxylic acids to acyl chlorides. The byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion and simplifies workup.[12]
-
Base (e.g., Pyridine, Triethylamine): A base is used in the subsequent amidation step to neutralize the HCl generated during the reaction.
Protocol 5: Amidation via Acyl Chloride
Step 1: Formation of the Acyl Chloride
-
To 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, add an excess of thionyl chloride (SOCl₂), often with a catalytic amount of DMF.
-
Gently reflux the mixture until the evolution of gas ceases.
-
Remove the excess thionyl chloride by distillation or under reduced pressure to obtain the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.
Step 2: Amidation
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent like dichloromethane or toluene.
-
In a separate flask, dissolve 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine and a base (e.g., triethylamine or pyridine) in the same solvent.
-
Slowly add the acyl chloride solution to the amine solution at a low temperature (e.g., 0 °C).
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction as described in Protocol 4 (washing with acidic and basic solutions) to isolate the crude product.
-
Purify by recrystallization or column chromatography to yield fluxapyroxad. A patent describes a similar final coupling step with a yield of 92.3%.[13]
Data Summary
| Step | Starting Material | Key Reagents | Product | Reported Yield | Purity | Reference |
| 1 | This compound | VOSO₄ (cat.), H₂O₂ | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | - | - | [6][7] |
| 2 | o-Chloronitrobenzene & 3,4,5-Trifluorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃; H₂, Pd/C | 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine | 73% (overall) | 99.88% | [4] |
| 3 | Pyrazole carboxylic acid & Biphenyl amine | EDC, HOBt, DIPEA | Fluxapyroxad | - | - | [9][10] |
| 3 (alternative) | Pyrazole carboxylic acid & Biphenyl amine | SOCl₂; Triethylamine | Fluxapyroxad | 92.3% | 97.7% | [13] |
Conclusion
The synthesis of fluxapyroxad from this compound is a multi-step process that relies on well-established and robust organic transformations. The successful execution of this synthesis requires careful selection of reagents and optimization of reaction conditions for each step: the initial oxidation of the aldehyde, the construction of the biphenyl amine intermediate via Suzuki-Miyaura coupling, and the final amide bond formation. The protocols provided in this guide offer reliable and field-proven methods for researchers engaged in the synthesis of fluxapyroxad and related pyrazole carboxamide fungicides. Adherence to these protocols, coupled with careful experimental technique and monitoring, will facilitate the successful synthesis of this important agrochemical.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN108610290B - Preparation method of fluxapyroxad - Google Patents [patents.google.com]
- 6. Fluxapyroxad: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 7. CN109761820B - Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Fluxapyroxad synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: A Guide to the Synthesis of Pyrazole Carboxamides
Foreword: The Strategic Importance of Pyrazole Carboxamides
The pyrazole nucleus is a cornerstone of modern medicinal chemistry and agrochemical development.[1][2] Its unique five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, imparts favorable physicochemical properties, metabolic stability, and a versatile scaffold for interacting with biological targets. When functionalized with a carboxamide moiety, the resulting compounds exhibit a broad spectrum of biological activities, including potent enzyme inhibition, and serve as fungicides, anticancer agents, and anti-inflammatory molecules.[3][4][5][6]
This guide provides a comprehensive, experience-driven overview of the prevailing experimental procedures for the synthesis of pyrazole carboxamides. It moves beyond a simple recitation of steps to explain the underlying chemical logic, helping researchers troubleshoot and adapt these protocols for their specific molecular targets. The primary strategy discussed involves the initial construction of a pyrazole carboxylic acid, followed by a subsequent amide bond formation, a route favored for its flexibility and broad applicability.[3]
Overall Synthetic Strategy: A Two-Phase Approach
The most common and versatile pathway to pyrazole carboxamides involves two distinct phases: first, the synthesis of a key pyrazole carboxylic acid intermediate, and second, the coupling of this acid with a desired amine. This modular approach allows for late-stage diversification, enabling the creation of large compound libraries from a common intermediate.
Figure 1: High-level workflow for the synthesis of pyrazole carboxamides.
Phase 1: Synthesis of the Pyrazole Carboxylic Acid Intermediate
The cornerstone of this synthetic route is the reliable production of a pyrazole ring bearing a carboxylic acid function. This is typically achieved in two steps: a cyclization reaction to form a stable pyrazole ester, followed by hydrolysis.
Protocol 1A: Knorr Pyrazole Synthesis of Pyrazole-5-carboxylate Esters
The Knorr synthesis is a classic and efficient method for constructing the pyrazole core via the condensation of a β-ketoester with a hydrazine derivative.[3] An acid catalyst facilitates the initial condensation, and subsequent heating drives the cyclization and dehydration to form the aromatic pyrazole ring.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the hydrazine derivative (1.0 eq) in a suitable solvent such as ethanol (to a concentration of approx. 0.2 M).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution.
-
Reagent Addition: Add the β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approx. 80 °C for ethanol).
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC), observing the consumption of the starting materials. Reactions are typically complete within 2-6 hours.[3]
-
Workup: Upon completion, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator. The resulting crude product can often be precipitated by adding cold water, filtered, and washed to yield the pyrazole ester, which is often pure enough for the next step.
Protocol 1B: Saponification of the Ester to the Carboxylic Acid
Hydrolysis of the ester to the corresponding carboxylic acid is a straightforward saponification reaction, creating the necessary precursor for amide bond formation.[3]
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the pyrazole-5-carboxylate ester (from Protocol 1A) (1.0 eq) in a co-solvent system of tetrahydrofuran (THF) and water (e.g., a 3:1 or 4:1 ratio).
-
Base Addition: Add a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 3.0 eq), to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until TLC or LC-MS analysis indicates complete consumption of the starting ester.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with a 1M hydrochloric acid (HCl) solution until the pH is approximately 2-3. The carboxylic acid product will typically precipitate out of the solution.
-
Isolation: Collect the solid product by filtration, wash with cold water to remove inorganic salts, and dry under vacuum. If the product is not a solid, it can be extracted into an organic solvent like ethyl acetate, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
Phase 2: Amide Bond Formation
The formation of the amide bond is the critical coupling step. The choice of method depends on the reactivity of the amine, the presence of sensitive functional groups, and the desired scale of the reaction.
Figure 2: Decision workflow for choosing an amidation method.
Protocol 2A: The Acid Chloride Method
This robust, two-step method first activates the carboxylic acid by converting it to a highly reactive acyl chloride, which then readily reacts with the amine.
Step-by-Step Methodology:
-
Acid Chloride Formation:
-
In a flame-dried, nitrogen-purged round-bottom flask, suspend the pyrazole-5-carboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM).
-
Add a catalytic drop of N,N-Dimethylformamide (DMF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add oxalyl chloride or thionyl chloride (1.5 eq) dropwise. Vigorous gas evolution will be observed.[3]
-
Allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction is typically complete when the suspension becomes a clear solution.
-
Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-5-carbonyl chloride, which is highly moisture-sensitive and should be used immediately.[3]
-
-
Amide Formation:
-
Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C.
-
In a separate flask, dissolve the desired amine (1.2 eq) and a non-nucleophilic base such as triethylamine (2.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.[3]
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup the reaction by transferring the mixture to a separatory funnel, separating the layers, and extracting the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product using the methods described in Phase 3.
-
Protocol 2B: The Peptide Coupling Reagent Method
This method offers milder conditions, making it ideal for substrates with sensitive functional groups. It relies on coupling reagents that activate the carboxylic acid in situ to form a reactive intermediate that is less harsh than an acid chloride.[7][8]
Step-by-Step Methodology (Example using EDC/HOBt):
-
Reaction Setup: In a round-bottom flask, dissolve the pyrazole-5-carboxylic acid (1.0 eq), the desired amine (1.1-1.2 eq), and hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous aprotic solvent such as DMF or DCM.
-
Base Addition: Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the mixture.
-
Activation: Cool the solution to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise, ensuring the temperature remains low.[7]
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with a mild acid (e.g., 5% citric acid solution), saturated aqueous NaHCO₃, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product as described in Phase 3.[9]
| Parameter | Acid Chloride Method | Peptide Coupling Method (e.g., EDC/HOBt) |
| Substrate Scope | Excellent for less reactive amines; may not be suitable for sensitive functional groups. | Broad; ideal for sensitive substrates, complex molecules, and preventing racemization.[7] |
| Reagents | Oxalyl/Thionyl Chloride (corrosive, moisture-sensitive).[3] | EDC, HOBt, HATU, etc. (milder, but more expensive).[8] |
| Conditions | Often requires anhydrous conditions and inert atmosphere.[3] | Generally milder, one-pot procedure. |
| Byproducts | HCl, CO, CO₂ or SO₂ (gaseous); triethylamine hydrochloride salt. | Water-soluble urea byproduct (from EDC), easily removed during aqueous workup.[7] |
| Pros | Cost-effective, highly reactive intermediate, often faster reactions. | High yields, low risk of side reactions, wide functional group tolerance. |
| Cons | Harsh reagents, potential for side reactions with sensitive substrates. | Higher reagent cost, can be slower, requires careful stoichiometry. |
Phase 3: Purification and Characterization
Finalizing the synthesis requires rigorous purification of the target compound and unambiguous confirmation of its chemical structure.
Purification Protocols
-
Flash Column Chromatography: This is the most common method for purifying pyrazole carboxamides. A slurry of silica gel is packed into a column, and the crude product is loaded onto the top. A solvent system (eluent), typically a mixture like ethyl acetate and dichloromethane or ethyl acetate and hexanes, is passed through the column.[10] The polarity of the eluent is optimized based on prior TLC analysis to achieve separation of the desired product from impurities.
-
Recrystallization: For highly crystalline solid products, recrystallization can be an effective purification technique. The crude solid is dissolved in a minimum amount of a hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution.[3]
Structural Characterization
Accurate structural elucidation is essential. A combination of spectroscopic techniques is used to confirm the identity and purity of the synthesized pyrazole carboxamide.
-
NMR Spectroscopy (¹H and ¹³C): Nuclear Magnetic Resonance is the most powerful tool for structure determination.[1][11] It provides detailed information on the chemical environment of each proton and carbon atom.
| Nucleus / Proton | Typical Chemical Shift (δ) Range (ppm) | Notes |
| Amide NH | 10.7 - 11.0 | Sharp singlet, position can be solvent-dependent.[12] |
| Pyrazole NH | 12.0 - 13.5 | Broad singlet, often observed in DMSO-d₆.[11] |
| Aromatic H | 7.0 - 8.5 | Complex multiplet patterns depending on substitution. |
| Pyrazole Ring H | 6.0 - 8.5 | Specific shifts depend on the substitution pattern on the ring.[11] |
| ¹³C Amide C=O | 159 - 168 | Characteristic signal for the amide carbonyl carbon.[12] |
| ¹³C Pyrazole Ring C | 100 - 155 | A set of signals corresponding to the carbons of the pyrazole core.[11] |
-
Mass Spectrometry (MS): Confirms the molecular weight of the final compound by providing a mass-to-charge ratio (m/z) of the molecular ion.[12]
-
Infrared (IR) Spectroscopy: Identifies key functional groups. A strong absorption band in the range of 1640-1680 cm⁻¹ is characteristic of the amide carbonyl (C=O) stretch.[12]
-
Elemental Analysis: Determines the percentage composition of carbon, hydrogen, and nitrogen, which should match the calculated theoretical values for the proposed structure.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. sphinxsai.com [sphinxsai.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Utility of Pyrazole-Based Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Versatility of Pyrazole Carbaldehydes
Pyrazole carbaldehydes are highly valuable heterocyclic aldehydes that serve as pivotal building blocks in organic synthesis. Their reaction with primary amines is a cornerstone of medicinal chemistry, leading to the formation of pyrazole-based Schiff bases (imines). This condensation reaction, characterized by the formation of a carbon-nitrogen double bond (azomethine group), provides a straightforward and efficient route to a vast array of compounds with significant biological and therapeutic potential.[1][2][3]
The resulting Schiff bases are not merely synthetic intermediates; they are a class of compounds renowned for their broad spectrum of pharmacological activities.[1][4] These activities include antimicrobial, antifungal, anticancer, anti-inflammatory, and antidiabetic properties.[1][2][4][5] The pyrazole nucleus, a "biologically privileged" scaffold, combined with the versatile azomethine linkage, allows for the creation of structurally diverse molecules that can be fine-tuned to interact with various biological targets.[6] This guide provides an in-depth exploration of the reaction mechanism, detailed synthesis protocols, and key applications, offering researchers a comprehensive resource for leveraging this powerful chemical transformation.
Reaction Mechanism: The Chemistry of Imine Formation
The formation of a Schiff base from a pyrazole carbaldehyde and a primary amine is a classic example of a nucleophilic addition-elimination reaction. The process is typically reversible and often catalyzed by either an acid or a base.
Acid-Catalyzed Mechanism
Under acidic conditions, the reaction proceeds through a series of well-defined steps. The acid catalyst plays a crucial role by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine.
-
Protonation of the Carbonyl Group: The reaction is initiated by the protonation of the carbonyl oxygen of the pyrazole carbaldehyde by an acid catalyst (H-A). This step enhances the electrophilic character of the carbonyl carbon.[7]
-
Nucleophilic Attack by the Amine: The lone pair of electrons on the nitrogen atom of the primary amine attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate, a hemiaminal (or carbinolamine).[3][7]
-
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, a step that can be facilitated by the solvent or other base present in the mixture. This converts the hydroxyl group into a good leaving group (water).
-
Dehydration: The lone pair on the nitrogen helps to eliminate a molecule of water, forming a protonated imine (an iminium ion).[7]
-
Deprotonation: A base (e.g., water or the conjugate base of the catalyst) removes the proton from the nitrogen atom to yield the final, neutral Schiff base product and regenerate the acid catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Synthetic Routes to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid: An Application Note and Protocol Guide
Introduction
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, often abbreviated as DFPA, is a critical building block in the synthesis of numerous modern agrochemicals, particularly a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[1][2] Its unique trifunctionalized pyrazole structure, featuring a difluoromethyl group, a methyl group, and a carboxylic acid moiety, imparts potent biological activity to the resulting fungicides. These compounds are highly effective against a broad spectrum of plant pathogens that can devastate crops.[1][3][4] This application note provides a detailed overview of the primary synthetic routes to DFPA, offering insights into the chemical principles, step-by-step protocols, and comparative analysis of the methodologies for researchers, scientists, and professionals in the field of drug and agrochemical development.
Strategic Approaches to the Synthesis of DFPA
The synthesis of DFPA has evolved since its first reported preparation, with various academic and industrial research groups developing and optimizing routes to improve yield, purity, and cost-effectiveness.[1][2] The core of these syntheses generally involves the construction of the pyrazole ring from acyclic precursors, followed by functional group manipulations to install the desired substituents. Two major strategies have emerged as the most prevalent and practical for the preparation of DFPA.
Caption: Overview of the two primary synthetic strategies for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA).
Route 1: The Classical Cyclocondensation Approach
This was the first reported and remains a widely practiced method for the synthesis of DFPA.[1] The strategy relies on the construction of the pyrazole ring through the condensation of a β-ketoester derivative with methylhydrazine.
Mechanistic Rationale
The synthesis commences with the formation of an enol ether from a β-ketoester, which then undergoes a cyclocondensation reaction with methylhydrazine. The regioselectivity of the cyclization is a critical aspect, as the reaction can potentially yield two isomeric pyrazoles. However, the reaction conditions are typically optimized to favor the formation of the desired 1-methyl-3-(difluoromethyl) isomer. The final step involves the hydrolysis of the ester to the carboxylic acid.
Caption: Workflow for the classical cyclocondensation synthesis of DFPA.
Detailed Protocol: Classical Cyclocondensation
Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate
-
To a stirred solution of ethyl 2-(difluoromethyl)-3-oxobutanoate (1.0 eq) in acetic anhydride (2.0 eq), add triethyl orthoformate (1.5 eq).
-
Heat the reaction mixture to 120-130 °C and maintain for 4-6 hours, monitoring the reaction progress by GC-MS.
-
After completion, cool the mixture to room temperature and remove the volatile components under reduced pressure to yield the crude ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate, which can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
-
Dissolve the crude ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (1.0 eq) in a suitable solvent such as ethanol or toluene.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of methylhydrazine (1.1 eq) in the same solvent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to afford the desired pyrazole ester.
Step 3: Hydrolysis to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA)
-
Dissolve the purified ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Monitor the hydrolysis by TLC or LC-MS.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with a non-polar solvent like diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield pure DFPA.[1][5]
| Parameter | Classical Cyclocondensation Route |
| Key Starting Materials | Ethyl 2-(difluoromethyl)-3-oxobutanoate, Triethyl orthoformate, Methylhydrazine |
| Overall Yield | ~70-80% |
| Purity | High (>98%) after recrystallization |
| Advantages | Well-established, reliable, good yields |
| Disadvantages | Potential for isomer formation, requires chromatographic purification of intermediate |
Route 2: The Acetyl Pyrazole Intermediate Strategy
A more recent and industrially optimized route involves the preparation of an acetyl pyrazole intermediate, which is then oxidized to the desired carboxylic acid.[2] This approach offers several advantages in terms of atom economy and process simplicity.
Mechanistic Rationale
This pathway begins with the synthesis of 4-acetyl-3-(difluoromethyl)-1-methyl-1H-pyrazole. This key intermediate is then subjected to an oxidation reaction, typically a haloform reaction, which converts the acetyl group into a carboxylic acid. This method avoids the potential for ester hydrolysis side reactions and can be more amenable to large-scale production.
Caption: Workflow for the acetyl pyrazole intermediate synthesis of DFPA.
Detailed Protocol: Acetyl Pyrazole Intermediate
Step 1 & 2: Synthesis of 4-acetyl-3-(difluoromethyl)-1-methyl-1H-pyrazole
Detailed procedures for the synthesis of this key intermediate often involve proprietary industrial processes. However, a general approach involves the reaction of a suitably activated acetyl precursor with a difluoromethylating agent, followed by cyclization with methylhydrazine.[2]
Step 3: Oxidation to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA)
-
To a stirred solution of 4-acetyl-3-(difluoromethyl)-1-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as dioxane or water, add an aqueous solution of sodium hypochlorite (NaOCl, excess).
-
The reaction is typically exothermic and should be cooled to maintain a temperature of 20-30 °C.
-
Stir the reaction mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, quench the excess NaOCl by adding a reducing agent such as sodium sulfite.
-
Acidify the reaction mixture to pH 2-3 with a mineral acid (e.g., HCl).
-
The precipitated product is collected by filtration, washed with water, and dried under vacuum to afford DFPA of high purity.[2]
| Parameter | Acetyl Pyrazole Intermediate Route |
| Key Starting Materials | Dimethylaminovinyl methyl ketone (DMAB), Difluoroacetylating agent, Methylhydrazine, Oxidizing agent (e.g., NaOCl) |
| Overall Yield | High, often >85% |
| Purity | Very high (>99%) |
| Advantages | High purity of final product, cost-effective for large-scale production, clean oxidation step |
| Disadvantages | Synthesis of the acetyl pyrazole intermediate can be complex |
Conclusion
The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a pivotal process in the production of modern fungicides. Both the classical cyclocondensation route and the more recent acetyl pyrazole intermediate strategy offer viable pathways to this important molecule. The choice of synthetic route will often depend on factors such as the scale of production, cost of starting materials, and the desired purity of the final product. The protocols and comparative data presented in this application note provide a valuable resource for chemists and researchers working in the field of agrochemical synthesis.
References
Application Notes & Protocols: The Central Role of Pyrazole Intermediates in Modern Agrochemical Design
Introduction: The Pyrazole Scaffold - A Privileged Structure in Agrochemistry
In the landscape of modern crop protection, few chemical scaffolds have demonstrated the versatility and efficacy of the pyrazole ring system. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a foundational building block for a remarkable array of high-performance fungicides, insecticides, and herbicides. Its unique electronic properties, steric profile, and capacity for diverse functionalization allow for the precise tuning of biological activity, selectivity, and pharmacokinetic properties.
This guide provides an in-depth exploration of the practical application of key pyrazole intermediates in the synthesis of market-leading agrochemicals. We will move beyond theoretical chemistry to provide detailed, field-proven protocols and explain the causal science behind the synthetic strategies and mechanisms of action. This document is intended for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries who seek to leverage these critical intermediates in discovery and development.
Part 1: Pyrazole Carboxamides in Advanced Fungicide Development (SDHIs)
The most significant recent revolution in fungicide chemistry has been the rise of Succinate Dehydrogenase Inhibitors (SDHIs). Within this class, pyrazole carboxamides have become the dominant chemical family, delivering broad-spectrum disease control in a vast range of crops. The core of their activity lies in the precise assembly of a pyrazole carboxylic acid intermediate with a tailored aniline fragment.
The Cornerstone Intermediate: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
This intermediate is a critical building block for a multi-billion dollar class of fungicides, including blockbuster products like Fluxapyroxad (Xemium®), Bixafen, and Penthiopyrad. Its synthesis is a foundational process in the production of these active ingredients.
Protocol: Synthesis of the Core Pyrazole Carboxylic Acid Intermediate
This protocol outlines a common, scalable pathway for synthesizing 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a crucial component for many modern fungicides.
Workflow: Synthesis of Key SDHI Fungicide Intermediate
Caption: Synthetic workflow for the pyrazole carboxylic acid intermediate.
Methodology:
-
Reaction Setup: In a temperature-controlled reactor vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (1.0 eq) and a suitable solvent such as ethanol.
-
Reagent Addition: Cool the mixture to 0-5 °C. Slowly add a solution of methylhydrazine (1.05 eq) in ethanol dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The formation of the pyrazole ring is a regioselective condensation reaction.
-
Cyclization: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 78 °C) for 3-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up & Isolation (Ester): Cool the reaction mixture and concentrate under reduced pressure to remove the solvent. The resulting crude oil, primarily ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, can be purified by vacuum distillation or used directly in the next step.
-
Saponification: Dissolve the crude ester in a mixture of ethanol and water. Add sodium hydroxide (1.5 eq) and heat the mixture to 60-70 °C for 2-4 hours until the hydrolysis is complete.
-
Acidification & Product Isolation: Cool the reaction mixture to room temperature and acidify with concentrated HCl to a pH of 1-2. The product, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, will precipitate as a white solid.
-
Purification: Filter the solid, wash with cold water, and dry under vacuum to yield the final intermediate with high purity.
Application Protocol: Synthesis of Fluxapyroxad
This protocol details the amide coupling of the pyrazole acid intermediate with 2'-(trifluoromethyl)biphenyl-2-amine to produce the active ingredient Fluxapyroxad.
-
Acid Chloride Formation: Suspend the pyrazole carboxylic acid (1.0 eq) in a dry, inert solvent like toluene. Add a catalytic amount of DMF. Slowly add thionyl chloride (SOCl₂) (1.2 eq) at room temperature. Heat the mixture to 50-60 °C for 1-2 hours until the conversion to the acid chloride is complete (monitor by IR or cessation of gas evolution).
-
Amide Coupling: In a separate reactor, dissolve 3'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine (1.0 eq) and a base such as pyridine or triethylamine (1.5 eq) in toluene.
-
Reaction: Cool the amine solution to 0-5 °C. Slowly add the previously prepared pyrazole acid chloride solution, maintaining the temperature below 10 °C.
-
Completion & Work-up: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Upon completion, wash the reaction mixture sequentially with dilute HCl, sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Fluxapyroxad can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a high-purity solid.
Mechanism of Action & Data
Pyrazole carboxamide fungicides function by inhibiting Complex II (Succinate Dehydrogenase) in the mitochondrial respiratory chain of fungi. This blockage halts ATP production, leading to fungal cell death. The pyrazole ring and the difluoromethyl group are crucial for binding to the ubiquinone-binding site (Qp-site) of the enzyme, while the tailored biphenyl amine "tail" anchors the molecule in the lipophilic region.
Mechanism: SDHI Fungicide Action
Caption: Inhibition of Fungal Respiration by Pyrazole Carboxamides.
Table 1: Profile of Leading Pyrazole Carboxamide Fungicides
| Active Ingredient | Trade Name(s) | Key Target Pathogens | Typical Crop Applications |
| Fluxapyroxad | Xemium®, Sercadis® | Septoria, Powdery Mildew, Rusts, Botrytis | Cereals, Soybeans, Corn, Specialty Crops |
| Bixafen | Aviator®, Xpro® | Septoria, Rusts, Net Blotch | Cereals, Canola |
| Penthiopyrad | Fontelis®, Vertisan® | Botrytis, Powdery Mildew, White Mold | Fruits, Vegetables, Canola, Legumes |
| Benzovindiflupyr | Solatenol® | Rusts, Septoria, Powdery Mildew | Cereals, Corn, Soybeans |
Part 2: Phenylpyrazoles in Broad-Spectrum Insecticide Design
The phenylpyrazole class, exemplified by the groundbreaking insecticide Fipronil, revolutionized insect control by providing a novel mode of action against a wide range of pests. The synthesis of these compounds relies on the construction of a specific 5-aminopyrazole intermediate.
The Foundational Intermediate: 5-amino-3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole
This complex intermediate is the core scaffold upon which Fipronil and related insecticides are built. Its synthesis involves the condensation of a substituted phenylhydrazine with a reactive dinitrile component.
Protocol: Synthesis of the Phenylpyrazole Core
-
Hydrazine Synthesis: Prepare the key 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine. This is typically achieved by diazotization of the corresponding aniline followed by reduction (e.g., with stannous chloride). This step is critical and requires precise temperature and stoichiometric control.
-
Reaction Setup: In a suitable reactor, charge 2-((ethoxymethylene)amino)acrylonitrile (1.0 eq) and a solvent such as isopropanol.
-
Condensation/Cyclization: Add the prepared phenylhydrazine hydrochloride (1.0 eq) to the mixture. Heat the reaction to reflux for 6-8 hours. The reaction proceeds via a condensation followed by an intramolecular cyclization to form the pyrazole ring.
-
Isolation: Cool the reaction mixture. The product, 5-amino-3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole, often precipitates from the solution. It can be isolated by filtration, washed with cold solvent, and dried.
Application Protocol: Final Assembly of Fipronil
The final step in creating Fipronil involves the formation of the trifluoromethylsulfinyl group on the pyrazole ring.
-
Thionation: The 5-amino-3-cyano-1-phenylpyrazole intermediate is reacted with a source of sulfur, such as sodium sulfide, followed by reaction with a trifluoromethylating agent. A more direct route involves reacting the pyrazole with trifluoromethanesulfenyl chloride (CF₃SCl). This step is hazardous and requires specialized equipment and handling procedures.
-
Oxidation: The resulting sulfide is then carefully oxidized to the sulfoxide (sulfinyl) state. This is typically achieved using a controlled amount of an oxidizing agent like hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA) at low temperatures to prevent over-oxidation to the sulfone.
-
Purification: After the reaction is complete, the crude Fipronil is isolated through an extractive work-up and purified by recrystallization to yield the final technical-grade active ingredient.
Mechanism of Action & Data
Phenylpyrazole insecticides are potent neurotoxins that act as non-competitive antagonists of the gamma-aminobutyric acid (GABA) receptor. GABA is the primary inhibitory neurotransmitter in the insect central nervous system (CNS). By blocking the GABA-gated chloride ion channel, Fipronil prevents the influx of chloride ions, leading to hyperexcitation of the CNS, paralysis, and death of the insect. This mode of action provides excellent efficacy against pests resistant to other insecticide classes like organophosphates and pyrethroids.
Mechanism: Phenylpyrazole Insecticide Action
Caption: Blockade of the Insect GABA Receptor by Fipronil.
Table 2: Profile of Fipronil Insecticide
| Property | Description |
| Active Ingredient | Fipronil |
| Chemical Class | Phenylpyrazole |
| Primary MoA | GABA-gated chloride channel antagonist |
| Target Pests | Ants, termites, fleas, ticks, cockroaches, beetles, weevils |
| Key Applications | Structural pest control, seed treatments, veterinary medicine |
Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazole Derivatives
Introduction: The Significance of Pyrazoles and the Advent of Microwave Chemistry
For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry. This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a privileged structure found in a multitude of FDA-approved drugs, including the anti-inflammatory celecoxib, the anti-obesity drug rimonabant, and various anticancer agents.[1][2] The diverse biological activities exhibited by pyrazole derivatives underscore the continuous need for efficient, rapid, and sustainable synthetic methodologies.[1]
Traditionally, the synthesis of pyrazoles, such as the well-established Knorr pyrazole synthesis, involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, often requiring prolonged reaction times and harsh conditions.[3][4] These conventional methods can be time-consuming and may not align with the principles of green chemistry.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis. By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes.[5][6][7] This rapid, uniform heating, a result of the direct interaction of microwaves with polar molecules in the reaction mixture, leads to higher yields, improved product purity, and the potential for solvent-free reactions, thus contributing to more environmentally benign chemical processes.[8] This guide provides detailed application notes and protocols for the microwave-assisted synthesis of various pyrazole derivatives, offering insights into the rationale behind the experimental designs.
Core Principles of Microwave-Assisted Synthesis
The enhanced reaction rates observed in microwave chemistry are attributed to the efficient and direct transfer of energy to the reaction mixture. Unlike conventional heating, which relies on conduction and convection, microwave heating is a result of dielectric heating. Polar molecules or ions in the reaction mixture align with the oscillating electric field of the microwaves. This rapid reorientation and ionic conduction generate heat uniformly throughout the bulk of the material, minimizing thermal gradients and side reactions. This targeted heating allows for reaching and maintaining precise reaction temperatures that might be difficult to achieve with conventional methods.
Experimental Protocols and Methodologies
Protocol 1: One-Pot, Solvent-Free Synthesis of 4-Arylidenepyrazolones from β-Ketoesters, Hydrazines, and Aldehydes
This one-pot, three-component protocol exemplifies the efficiency and atom economy of microwave-assisted synthesis for creating structurally diverse pyrazolone derivatives.[9][10]
Rationale: The classical approach to 4-arylidenepyrazolones involves a multi-step process, beginning with the Knorr condensation of a β-ketoester and a hydrazine to form a 2-pyrazolin-5-one, followed by a Knoevenagel condensation with an aldehyde.[9] This one-pot microwave protocol streamlines the synthesis by combining all reactants in a single vessel, significantly reducing time, solvent waste, and purification steps. The solvent-free condition is particularly advantageous as the reactants themselves can absorb microwave energy, leading to an efficient reaction.
Experimental Procedure:
-
To a 50-mL one-neck flask, add the β-ketoester (e.g., ethyl acetoacetate, 0.45 mmol), the substituted hydrazine (e.g., 3-nitrophenylhydrazine, 0.3 mmol), and the substituted aldehyde (e.g., 3-methoxy-4-ethoxy-benzaldehyde, 0.3 mmol).[10]
-
Place the flask in a domestic or dedicated laboratory microwave oven.
-
Irradiate the mixture at a power of 420 W for 10 minutes.[10] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Triturate the resulting solid with ethyl acetate and collect the product by suction filtration.[10]
Workflow Diagram:
Caption: One-pot synthesis of 4-arylidenepyrazolones.
Protocol 2: Synthesis of Pyrazoles from Chalcones and Hydrazine Derivatives
This protocol demonstrates a rapid and efficient cyclization reaction to form pyrazole derivatives from readily available chalcones.[11]
Rationale: Chalcones (α,β-unsaturated ketones) are excellent precursors for pyrazole synthesis. The reaction with hydrazine proceeds via a Michael addition followed by intramolecular cyclization and dehydration. Microwave irradiation significantly accelerates this process, leading to high yields in a fraction of the time required by conventional refluxing. The use of a catalytic amount of acid protonates the carbonyl group, making it more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.
Experimental Procedure:
-
In a microwave-safe reaction vessel, combine the chalcone (0.005 mol) and the hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine, 0.005 mol).[11]
-
Add ethanol as the solvent and a few drops of glacial acetic acid as a catalyst.[11]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture for a short duration, typically 2-5 minutes, with periodic monitoring by TLC.[11]
-
Upon completion, cool the reaction vessel in an ice bath.
-
The solid product that precipitates is then filtered, washed with cold water, and can be recrystallized from ethanol if necessary.
Reaction Scheme:
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. jk-sci.com [jk-sci.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Welcome to the technical support center for the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this crucial synthetic transformation. The following question-and-answer format addresses common issues encountered during the formylation of the pyrazole core, focusing on the widely used Vilsmeier-Haack reaction.
Workflow Overview: The Vilsmeier-Haack Approach
The most common and industrially relevant method for synthesizing this compound is the Vilsmeier-Haack formylation of the precursor, 3-(difluoromethyl)-1-methyl-1H-pyrazole. This reaction introduces a formyl (-CHO) group onto the electron-rich pyrazole ring.[1][2][3] The process can be broken down into three key stages: formation of the Vilsmeier reagent, electrophilic attack by the pyrazole, and hydrolysis to the final aldehyde product.
Caption: Key stages of the Vilsmeier-Haack formylation process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My reaction has stalled or resulted in a very low yield of the desired aldehyde. What are the most likely causes and how can I fix this?
Answer: Low yield is the most common issue and can stem from several factors, primarily related to the reactivity of the Vilsmeier reagent and the pyrazole substrate.
Possible Cause 1: Incomplete Formation or Decomposition of the Vilsmeier Reagent. The Vilsmeier reagent, a chloroiminium salt, is formed from the reaction of DMF and an activating agent, typically phosphorus oxychloride (POCl₃).[2][4][5] This reagent is thermally sensitive.
-
Expert Insight: It is critical to pre-form the Vilsmeier reagent at a low temperature (typically 0°C) before adding the pyrazole substrate. Adding POCl₃ to DMF is an exothermic reaction; if the temperature rises uncontrollably, the reagent can decompose, reducing the concentration of the active electrophile.
-
Recommended Action:
-
In a flask under an inert atmosphere (Nitrogen or Argon), add your solvent (often DMF itself or a chlorinated solvent like dichloroethane).
-
Cool the solvent to 0°C using an ice bath.
-
Slowly add POCl₃ dropwise to the cold DMF, ensuring the internal temperature does not exceed 5-10°C.
-
Stir the mixture at 0°C for 10-30 minutes to ensure complete formation of the reagent before proceeding with the addition of the pyrazole.[6][7]
-
Possible Cause 2: Low Reactivity of the Pyrazole Substrate. The Vilsmeier reagent is a relatively weak electrophile and requires an electron-rich aromatic system to react efficiently.[5][8] While the pyrazole ring is activated, the presence of the electron-withdrawing difluoromethyl group at the 3-position can decrease its nucleophilicity compared to unsubstituted pyrazoles.
-
Expert Insight: To overcome this reduced reactivity, increasing the reaction temperature after the pyrazole has been added is often necessary. This provides the activation energy needed for the electrophilic aromatic substitution to occur.
-
Recommended Action:
-
After adding the 3-(difluoromethyl)-1-methyl-1H-pyrazole substrate to the pre-formed Vilsmeier reagent at 0°C, allow the reaction to stir at room temperature for a period.
-
If monitoring by TLC or LC-MS shows a slow or stalled reaction, gradually heat the mixture. Temperatures between 70°C and 120°C have been reported to be effective for formylating less reactive pyrazoles.[7][9]
-
Optimize the temperature and reaction time for your specific setup. Start with a lower temperature (e.g., 70°C) for a few hours and increase if necessary.
-
Possible Cause 3: Incorrect Stoichiometry. Using an insufficient amount of the Vilsmeier reagent will naturally lead to incomplete conversion of the starting material.
-
Expert Insight: An excess of the Vilsmeier reagent is almost always required to drive the reaction to completion.
-
Recommended Action: Use a molar excess of both DMF and POCl₃ relative to the pyrazole substrate. A common starting point is a 1.5 to 3-fold excess of the formylating agents.[9] Some protocols for challenging substrates may even use a 5-fold excess of DMF and a 2-fold excess of POCl₃.[9]
| Parameter | Standard Condition | Troubleshooting Action |
| Reagent Formation Temp. | 0-10°C | Ensure strict temperature control during POCl₃ addition. |
| Reagent Stoichiometry | 1.5 - 2.0 eq. POCl₃/DMF | Increase to 2.0 - 5.0 eq. if conversion is low. |
| Reaction Temperature | Room Temperature to 70°C | Increase temperature incrementally up to 120°C.[7][9] |
| Reaction Time | 2 - 6 hours | Monitor by TLC/LC-MS and extend time as needed. |
Issue 2: Formation of Impurities and Side Products
Question: My final product is impure, and I'm having difficulty with purification. What are the common side reactions?
Answer: Impurity profiles often point towards specific side reactions occurring during the Vilsmeier-Haack process or the subsequent work-up.
Possible Cause 1: Chlorination of the Pyrazole Ring. In some cases, particularly with prolonged reaction times at high temperatures, the Vilsmeier reagent or byproducts can act as a chlorinating agent, leading to chlorinated pyrazole impurities.
-
Expert Insight: This is more common with substrates that have multiple activated sites or are prone to halogenation. While less common for the C4 position of this specific pyrazole, it's a possibility if conditions are too harsh.
-
Recommended Action:
-
Avoid excessive heating. Find the minimum temperature required for a reasonable reaction rate.
-
Minimize reaction time. Once TLC/LC-MS shows consumption of the starting material, proceed with the work-up.
-
Possible Cause 2: Incomplete Hydrolysis of the Iminium Intermediate. The reaction's final step is the hydrolysis of the iminium salt formed after the pyrazole attacks the Vilsmeier reagent.[1][4] If this hydrolysis is incomplete, the charged iminium salt can complicate extraction and purification.
-
Expert Insight: The work-up procedure is crucial for clean conversion to the aldehyde. Simply quenching with water may not be sufficient or efficient.
-
Recommended Action:
-
After the reaction is complete, cool the mixture in an ice bath.
-
Quench the reaction by slowly adding it to a cold, stirred aqueous solution of a mild base like sodium acetate or sodium bicarbonate.[8] This neutralizes the acidic byproducts and facilitates the hydrolysis of the iminium salt.
-
Stir the quenched mixture vigorously at 0°C or room temperature for at least 30 minutes to an hour to ensure hydrolysis is complete before proceeding to extraction.
-
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
Issue 3: Starting Material Considerations
Question: Could the problem be with my starting material, 3-(difluoromethyl)-1-methyl-1H-pyrazole?
Answer: Absolutely. The purity and isomeric identity of your starting material are paramount for a successful and reproducible synthesis.
Possible Cause 1: Isomeric Impurities. The synthesis of the pyrazole precursor, often from the cyclization of a diketone equivalent with methylhydrazine, can sometimes produce a mixture of regioisomers (e.g., 5-(difluoromethyl)-1-methyl-1H-pyrazole).[10]
-
Expert Insight: The presence of the 5-substituted isomer is problematic. This isomer is significantly less reactive towards Vilsmeier-Haack formylation at the C4 position due to steric hindrance from the adjacent N-methyl group and altered electronics. It will remain largely as an unreacted impurity, complicating purification and reducing the effective yield.
-
Recommended Action:
-
Verify Purity: Before starting the formylation, confirm the purity and isomeric identity of your 3-(difluoromethyl)-1-methyl-1H-pyrazole starting material using ¹H NMR, ¹⁹F NMR, and GC-MS.
-
Purification: If significant isomeric impurities are detected, purify the starting material by column chromatography or recrystallization. Patent literature suggests that crystallization can be an effective method for removing isomers.[11]
-
Possible Cause 2: Degradation of Starting Material. While generally stable, pyrazoles can be sensitive to strongly acidic or oxidizing conditions not related to the intended reaction.
-
Expert Insight: Ensure that the starting material has been stored correctly under an inert atmosphere and is free from degradation products before use.
-
Recommended Action: Use freshly purified or commercially sourced starting material of high purity (>98%) for best results.
Experimental Protocol: Optimized Vilsmeier-Haack Formylation
This protocol is a generalized starting point. Optimization of temperature, time, and stoichiometry is recommended.
-
Reagent Preparation (Vilsmeier Reagent Formation):
-
To a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 3.0 eq.).
-
Cool the flask to 0°C in an ice/water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise via a syringe, ensuring the internal temperature is maintained below 10°C.
-
Stir the resulting colorless to pale-yellow solution at 0°C for 20 minutes.
-
-
Formylation Reaction:
-
Dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF or dichloroethane.
-
Add the pyrazole solution dropwise to the cold Vilsmeier reagent.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to 70-90°C and monitor its progress by TLC or LC-MS (typically 2-6 hours).
-
-
Work-up and Isolation:
-
Once the starting material is consumed, cool the reaction mixture back down to 0°C.
-
Prepare a separate beaker containing a stirred, cold (0°C) saturated aqueous solution of sodium acetate (approx. 5-6 eq.).
-
Slowly and carefully pour the reaction mixture into the sodium acetate solution. A precipitate may form.
-
Stir the resulting slurry vigorously at room temperature for 1 hour to ensure complete hydrolysis.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by silica gel column chromatography or recrystallization to obtain the pure this compound.
-
References
- 1. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 11. thieme.de [thieme.de]
Technical Support Center: Troubleshooting Common Side Reactions in Pyrazole Synthesis
Welcome to our dedicated technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrazole-containing molecules. Pyrazoles are a cornerstone in medicinal chemistry, but their synthesis is not without its challenges. This resource provides in-depth, field-proven insights into common side reactions, presented in a practical question-and-answer format to directly address issues you may encounter in the lab.
Our approach is grounded in scientific integrity. We delve into the "why" behind experimental observations and provide actionable troubleshooting strategies. Every recommendation is backed by authoritative literature to ensure you have a reliable and comprehensive resource at your fingertips.
Frequently Asked Questions & Troubleshooting Guides
Issue 1: Formation of Regioisomeric Pyrazoles
Question: My reaction with an unsymmetrical 1,3-dicarbonyl compound is yielding a mixture of two pyrazole regioisomers. How can I control the regioselectivity to favor my desired product?
Answer: The formation of regioisomers is one of the most common challenges in pyrazole synthesis, particularly in the widely used Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2][3] When the 1,3-dicarbonyl is unsymmetrical, the initial nucleophilic attack by the substituted hydrazine can occur at either of the two distinct carbonyl carbons. This leads to two different hydrazone intermediates and, consequently, two regioisomeric pyrazole products.[1]
The regiochemical outcome is a delicate balance of several factors:
-
Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound plays a crucial role. Electron-withdrawing groups can activate an adjacent carbonyl group, making it more susceptible to nucleophilic attack.[4]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically hinder the approach of the nucleophile, directing the attack to the less hindered carbonyl group.[1][4]
-
Reaction Conditions: This is often the most critical and tunable factor. Parameters such as solvent, temperature, and pH can dramatically influence which isomer is favored.[4] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[4]
Caption: Competing pathways in Knorr pyrazole synthesis.
Troubleshooting Guide: Enhancing Regioselectivity
-
Solvent Selection: The choice of solvent can have a profound impact on regioselectivity. While ethanol is a common solvent, studies have shown that fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[5] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group.[5]
Solvent Typical Regioisomeric Ratio (A:B) Rationale Ethanol Often low to moderate selectivity Can act as a competing nucleophile. TFE/HFIP High selectivity Non-nucleophilic, promotes selective attack by hydrazine.[5] -
pH Control: Carefully controlling the pH of the reaction mixture is crucial.
-
Acidic Conditions: The use of a catalytic amount of acid is common in Knorr synthesis.[6][7][8] However, the acidity can influence which nitrogen of the substituted hydrazine is more nucleophilic, thereby affecting the final product ratio.[4]
-
Protocol: Add a catalytic amount of a weak acid (e.g., acetic acid) and monitor the reaction progress by TLC or LC-MS. If a mixture of isomers is still observed, consider running the reaction under neutral or slightly basic conditions to see if the selectivity is altered.
-
-
Temperature and Reagent Addition:
-
Low Temperature: Running the reaction at a lower temperature can sometimes favor the formation of one isomer over the other by increasing the kinetic differentiation between the two competing pathways.
-
Slow Addition: A slow, controlled addition of the hydrazine derivative can help to maintain a low concentration of the nucleophile, which can improve selectivity in some cases.[9] This is particularly important during scale-up to manage the exotherm of the reaction.[9]
-
-
Protecting Groups: In more complex syntheses, it may be necessary to use a protecting group strategy to differentiate the two carbonyl groups of the 1,3-dicarbonyl compound, forcing the reaction to proceed down a single pathway.
Issue 2: Incomplete Cyclization and Formation of Pyrazoline Byproducts
Question: I am observing a significant amount of a pyrazoline byproduct in my reaction mixture, indicating incomplete aromatization. How can I drive the reaction to completion?
Answer: The formation of pyrazoles from the reaction of α,β-unsaturated aldehydes or ketones with hydrazines often proceeds through a pyrazoline intermediate, which is then oxidized to the aromatic pyrazole.[10] Incomplete conversion of the pyrazoline to the pyrazole can be a common issue, leading to purification challenges.[2]
Troubleshooting Guide: Promoting Aromatization
-
Oxidizing Agent: If the reaction pathway involves an oxidation step to form the aromatic pyrazole, ensure that the oxidizing agent is present in a sufficient amount and is active.
-
Dehydration Conditions: In the Knorr synthesis, the final step is the dehydration of a cyclic intermediate to form the aromatic pyrazole ring.[1] If this step is sluggish, consider the following:
-
Acid Catalyst: Ensure a sufficient amount of acid catalyst is present to facilitate the dehydration.
-
Azeotropic Removal of Water: For reactions run at higher temperatures, using a Dean-Stark apparatus to remove water can drive the equilibrium towards the pyrazole product.
-
Caption: Troubleshooting incomplete aromatization.
Issue 3: Colored Impurities from Hydrazine Side Reactions
Question: My reaction mixture turns a dark yellow or red color, and I'm having difficulty purifying my pyrazole product. What is the source of these colored impurities?
Answer: The appearance of strong colors in pyrazole synthesis is often attributed to side reactions of the hydrazine starting material.[2] Hydrazines can be sensitive to air oxidation and can undergo self-condensation or decomposition, especially at elevated temperatures or in the presence of acid or base, leading to the formation of highly colored byproducts.
Troubleshooting Guide: Minimizing Colored Impurities
-
Purity of Hydrazine: Use freshly opened or purified hydrazine. Older bottles of hydrazine may contain oxidation products that can interfere with the reaction.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize air oxidation of the hydrazine.
-
Temperature Control: Avoid excessive heating, as this can promote the decomposition of the hydrazine. If the reaction requires elevated temperatures, consider a gradual increase in temperature.[9]
-
Purification Strategy:
-
Charcoal Treatment: Adding activated charcoal to a solution of the crude product can sometimes help to adsorb colored impurities.
-
Chromatography: Column chromatography is often effective for removing these byproducts.
-
Recrystallization: Careful selection of a recrystallization solvent can also lead to the isolation of a pure, colorless product.
-
Issue 4: Di-addition of Hydrazine
Question: My mass spectrometry data suggests the presence of a byproduct with a mass corresponding to the addition of two molecules of hydrazine to my 1,3-dicarbonyl starting material. How can I prevent this?
Answer: While less common, the di-addition of hydrazine to a 1,3-dicarbonyl compound can occur, leading to the formation of undesired byproducts.[2] This is more likely to happen if there is a large excess of hydrazine present in the reaction mixture.
Troubleshooting Guide: Preventing Di-addition
-
Stoichiometry Control: Carefully control the stoichiometry of the reactants. Use a slight excess of the 1,3-dicarbonyl compound or a 1:1 molar ratio of the reactants to minimize the chance of di-addition.
-
Slow Addition of Hydrazine: As mentioned previously, the slow, controlled addition of hydrazine can maintain a low instantaneous concentration of this reactant, which will disfavor the di-addition reaction.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. name-reaction.com [name-reaction.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazole synthesis [organic-chemistry.org]
Technical Support Center: Purification of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Welcome to the technical support guide for the purification of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the recrystallization of this key synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound is a heterocyclic aldehyde. It belongs to the pyrazole class of compounds, which are core structures in many pharmaceuticals and agrochemicals. Specifically, the closely related 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a crucial building block for a modern class of fungicides known as succinate dehydrogenase inhibitors (SDHI).[1][2] High purity of this intermediate is critical as impurities can lead to unwanted side reactions, lower yields in subsequent steps, and potential downstream toxicological issues in final products.[3]
Q2: What are the typical impurities encountered during the synthesis of this compound?
The synthesis of pyrazoles can introduce several types of impurities.[4] Understanding these is key to designing an effective purification strategy.
-
Regioisomers: If unsymmetrical starting materials are used, an isomeric version of the pyrazole can form, which may be difficult to separate.[4]
-
Unreacted Starting Materials: Incomplete reactions can leave residual hydrazines or dicarbonyl compounds in the crude product.
-
Pyrazoline Intermediates: Incomplete cyclization or aromatization during the synthesis can result in pyrazoline byproducts.[4]
-
Colored Impurities: Side reactions involving the hydrazine starting material can produce colored impurities, often resulting in yellow or red crude products.[4]
Q3: Why is recrystallization the preferred method for purifying this compound?
Recrystallization is a powerful and economical technique for purifying solid organic compounds.[5] It relies on the difference in solubility of the target compound and its impurities in a chosen solvent at different temperatures. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. As the solution cools, the solubility of the target compound decreases, causing it to form pure crystals, while the impurities remain dissolved in the surrounding liquid (the "mother liquor").[5] This method is ideal when the target compound is the major component of the crude material.[5]
Q4: What makes a solvent suitable for the recrystallization of this specific pyrazole aldehyde?
An ideal recrystallization solvent should meet several criteria:
-
High Solvency at High Temperature: The compound should be very soluble in the boiling solvent.
-
Low Solvency at Low Temperature: The compound should be poorly soluble in the cold solvent to maximize crystal recovery.
-
Impurities Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or completely soluble in the cold solvent (so they remain in the mother liquor).
-
No Reactivity: The solvent must be chemically inert and not react with the aldehyde.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
Safety: The solvent should be non-toxic, non-flammable, and inexpensive.
Experimental Protocol: Recrystallization of this compound
This protocol is adapted from established methods for the structurally similar 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[6] Researchers should treat this as a starting point and optimize solvent ratios and volumes for their specific crude material.
Step 1: Solvent System Selection
Mixed solvent systems, particularly alcohol-water mixtures, are highly effective for pyrazole derivatives.[6] The alcohol acts as the primary solvent in which the compound is soluble, while water acts as the anti-solvent to reduce solubility upon cooling.
| Solvent System | Starting Ratio (v/v) | Key Considerations |
| Isopropanol / Water | 45:55 (approx. 1:1) | A common and effective system for the analogous carboxylic acid, providing a good balance of solubility and recovery.[6] |
| Ethanol / Water | 40:60 (approx. 2:3) | Another validated system that can be effective. Ethanol's higher volatility may aid in drying.[6] |
Step 2: Dissolution
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a magnetic stir bar or a boiling chip to ensure smooth boiling.[7]
-
Add the chosen solvent system (e.g., 45% isopropanol in water) in small portions. Start with a minimal amount.
-
Gently heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil.[7]
-
Continue adding small portions of the hot solvent mixture until the solid just completely dissolves. Causality: Adding a large excess of solvent is the most common reason for poor or no crystal recovery.[8][9] The goal is to create a saturated solution at the boiling point.
Step 3: Hot Filtration (Optional)
If insoluble impurities (like dust, sand, or polymeric byproducts) are visible in the hot solution, they must be removed.
-
Pre-heat a funnel (using steam or an oven) and a clean receiving Erlenmeyer flask to prevent premature crystallization in the funnel.[7]
-
Place a piece of fluted filter paper in the hot funnel.
-
Quickly pour the hot, dissolved solution through the filter paper into the pre-heated receiving flask.
-
If crystallization occurs in the funnel, add a small amount of hot solvent to redissolve the crystals and wash them through.
Step 4: Crystallization
-
Cover the flask containing the clear, hot solution with a watch glass. This prevents solvent evaporation and contamination.
-
Allow the flask to cool slowly and undisturbed on an insulated surface (e.g., a cork ring or wooden block). Causality: Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can cause the compound to precipitate as a powder or oil, trapping impurities.[8][10]
-
Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[5]
Step 5: Isolation and Drying
-
Set up a Büchner funnel for vacuum filtration.
-
Wet the filter paper with a small amount of the cold recrystallization solvent to ensure it seals against the funnel.[7]
-
Pour the cold crystal slurry into the funnel and apply vacuum.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor. Causality: Using cold solvent minimizes the redissolving of the purified product.[9]
-
Allow the crystals to dry on the filter under vacuum for 10-15 minutes.
-
Transfer the crystals to a watch glass and allow them to air-dry completely or dry in a vacuum oven at a temperature well below the compound's melting point.
Workflow Visualization
Caption: General workflow for the recrystallization process.
Troubleshooting Guide
Problem: My compound is not crystallizing, even after cooling in an ice bath.
-
Cause: The most common reason is using too much solvent, resulting in a solution that is not supersaturated upon cooling.[8][10]
-
Solution 1 (If solution is clear):
-
Induce Nucleation: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches can provide a surface for crystals to begin forming.[10]
-
Seed Crystals: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystal growth.[8]
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Allow it to cool again. Be careful not to boil it down too much or too quickly.[8]
-
-
Solution 2 (If solution is cloudy): Cloudiness may indicate the very beginning of precipitation. Scratching the flask is often effective in this scenario.[10]
Problem: An oil is forming instead of solid crystals ("oiling out").
-
Cause: This happens when the solubility of the compound is exceeded at a temperature above its melting point, or when the solution is highly concentrated or cooled too rapidly. It is also more common when significant impurities are present.[7][8]
-
Solution:
-
Reheat the solution until the oil completely redissolves.
-
Add a small amount (1-5% of the total volume) of additional hot solvent to lower the saturation point slightly.[8]
-
Attempt to cool the solution again, but much more slowly. Insulate the flask by wrapping it in paper towels or leaving it on a cooling hotplate to slow heat loss.[8]
-
If the problem persists, consider a different solvent system.
-
Problem: The final yield is very low.
-
Cause 1: Too much solvent was used. A significant amount of the product may remain dissolved in the mother liquor.[10]
-
Diagnosis: Take a drop of the mother liquor on a watch glass and let it evaporate. A large amount of solid residue indicates significant product loss.[10]
-
Solution: The mother liquor can be concentrated by boiling off some solvent and cooled again to recover a second crop of crystals, which may be less pure than the first.
-
-
Cause 2: Premature crystallization. The product crystallized during a hot filtration step.
-
Solution: Ensure all glassware for hot filtration is adequately pre-heated. Use a slight excess of hot solvent to keep the compound dissolved during the transfer.[7]
-
-
Cause 3: Incomplete crystallization. The solution was not cooled for a sufficient amount of time.
-
Solution: Ensure the solution is cooled in an ice bath for at least 30 minutes before filtration.
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. thieme.de [thieme.de]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
troubleshooting low yields in Vilsmeier-Haack formylation
Technical Support Center: Vilsmeier-Haack Formylation
Welcome to the technical support center for the Vilsmeier-Haack reaction. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, with this powerful formylation technique. Here, we move beyond simple protocols to explore the causality behind common issues and provide robust, field-proven solutions.
Section 1: Foundational Understanding (FAQs)
This section addresses the fundamental principles of the Vilsmeier-Haack reaction. A clear understanding of its mechanism and scope is the first step in effective troubleshooting.
Q1: What is the Vilsmeier-Haack reaction and what is it used for?
The Vilsmeier-Haack reaction is a versatile and widely used method to introduce a formyl group (–CHO) onto an electron-rich aromatic or heteroaromatic ring.[1][2] The process uses a Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[3] The resulting aryl aldehydes are critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[4]
Q2: What is the active electrophile, and why is substrate choice so important?
The active electrophile is a chloromethyliminium salt, also known as the Vilsmeier reagent.[1][5] This reagent is formed from the reaction between DMF and POCl₃.
The Vilsmeier reagent is a relatively weak electrophile compared to the acylium ions used in Friedel-Crafts acylation.[5] Consequently, the Vilsmeier-Haack reaction requires electron-rich aromatic substrates to proceed efficiently.[2][5][6] Excellent substrates include:
-
Phenols and anilines (and their derivatives)
-
Electron-rich heterocycles like pyrroles, indoles, furans, and thiophenes[3]
-
Activated aromatic hydrocarbons like anthracene
Substrates with electron-withdrawing groups or deactivated rings (e.g., nitrobenzene, pyridine) are generally poor candidates for this reaction.[7]
Reaction Mechanism Overview
The reaction proceeds in two main stages: formation of the Vilsmeier reagent, followed by electrophilic aromatic substitution and hydrolysis.
Caption: The two-stage mechanism of the Vilsmeier-Haack reaction.
Section 2: Troubleshooting Guide for Low Yields
This section is formatted as a direct response to common problems encountered in the lab.
Q3: My reaction isn't starting or my starting material is recovered. What's wrong?
Potential Cause 1: Ineffective Vilsmeier Reagent Formation. The Vilsmeier reagent must be pre-formed before the substrate is introduced.[7] Adding all components at once can lead to side reactions or failure. The reagent formation is exothermic and its appearance (often a colorless to pale yellow solid or thick slurry) is a good visual cue.
-
Solution:
-
Add POCl₃ dropwise to anhydrous DMF at 0°C under an inert atmosphere (N₂ or Ar).
-
Stir the mixture at 0°C for 20-30 minutes, then allow it to warm to room temperature and stir for another 30-60 minutes. You should observe the formation of a precipitate or a viscous mixture.
-
Only after confirming reagent formation should you add your substrate solution.
-
Potential Cause 2: Insufficiently Activated Substrate. As discussed, the Vilsmeier reagent is a weak electrophile. If your aromatic substrate is not electron-rich enough, the reaction will be sluggish or fail entirely.
-
Solution:
-
Increase Reaction Temperature: The reaction temperature is highly dependent on substrate reactivity, ranging from 0°C for highly active substrates to 80°C or higher for less reactive ones.[3] If no reaction occurs at room temperature, try gradually heating the mixture to 50-80°C and monitoring by TLC.
-
Modify the Substrate: If possible, consider if a derivative of your substrate with a stronger electron-donating group could be used.
-
Use a Different Formylation Method: For deactivated rings, consider alternative methods like the Rieche or Gattermann-Koch reactions.[7]
-
Potential Cause 3: Reagent Quality. The reaction is highly sensitive to moisture. POCl₃ hydrolyzes readily, and wet DMF can quench the Vilsmeier reagent.
-
Solution:
-
Use freshly opened or properly stored anhydrous DMF.
-
Use a fresh bottle of POCl₃ or distill it prior to use.
-
Ensure all glassware is flame-dried or oven-dried before use and the reaction is run under an inert atmosphere.
-
Q4: The reaction works, but my yield is consistently low (<40%). How can I optimize it?
Potential Cause 1: Incorrect Stoichiometry. The ratio of reagents is critical. An excess of the Vilsmeier reagent can lead to di-formylation or other side reactions, while too little will result in incomplete conversion.
-
Solution:
-
Start with a 1.1 to 1.5 molar equivalent of the Vilsmeier reagent (both DMF and POCl₃ relative to the substrate).
-
Use a table to guide your initial conditions based on your substrate class.
-
| Substrate Class | Typical POCl₃ Equiv. | Typical Temperature | Common Solvents |
| Indoles / Pyrroles | 1.1 - 1.2 | 0°C to RT | DMF, CH₂Cl₂ |
| Phenols / Anilines | 1.2 - 1.5 | RT to 60°C | DMF, Dichloroethane |
| N,N-Dialkylanilines | 1.1 - 1.3 | 60°C to 100°C | DMF (as solvent) |
| Thiophenes | 1.5 - 2.0 | RT to 80°C | DMF, o-dichlorobenzene |
Potential Cause 2: Inefficient Work-up and Hydrolysis. The reaction produces an iminium salt intermediate that must be hydrolyzed to the final aldehyde.[2] Incomplete or improper hydrolysis is a major source of yield loss.
-
Solution:
-
After the reaction is complete (monitored by TLC), cool the mixture in an ice bath.
-
Slowly and carefully pour the reaction mixture onto crushed ice.
-
For the hydrolysis step, add a buffered aqueous solution (e.g., saturated sodium acetate) or a base (e.g., NaOH, NaHCO₃) to neutralize the acidic mixture and facilitate the hydrolysis of the iminium salt. Stir vigorously for 1-2 hours until the intermediate is fully converted to the aldehyde.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Potential Cause 3: Product Degradation. The product aldehyde may be unstable under the reaction or work-up conditions, especially if the reaction is heated for prolonged periods or the work-up is too harsh.
-
Solution:
-
Minimize reaction time once the starting material is consumed.
-
Ensure the work-up is performed at low temperatures and that the pH does not become excessively high or low if your product is sensitive.
-
Troubleshooting Workflow
This diagram provides a logical path for diagnosing issues with your reaction.
Caption: A logical workflow for troubleshooting low yields.
Section 3: Standardized Protocol
This protocol provides a reliable starting point for the formylation of an electron-rich aromatic compound.
General Protocol for Vilsmeier-Haack Formylation
-
Apparatus Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq. relative to substrate).
-
Vilsmeier Reagent Pre-formation: Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reagent Maturation: After the addition is complete, stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 45-60 minutes.
-
Substrate Addition: Dissolve the electron-rich aromatic substrate (1.0 eq.) in a minimal amount of anhydrous DMF or another suitable solvent (like dichloroethane). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. For less reactive substrates, the mixture may need to be heated (e.g., to 60°C). Monitor the reaction's progress by TLC until the starting material is consumed.
-
Quenching and Hydrolysis: Once complete, cool the reaction flask back to 0°C. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium acetate (approx. 5-6 equivalents). Slowly and carefully pour the reaction mixture into the ice/sodium acetate slurry.
-
Product Isolation: Continue stirring the slurry for 1-2 hours at room temperature to ensure complete hydrolysis. The product may precipitate as a solid, which can be collected by filtration. Alternatively, extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Controlling Regioselectivity in Pyrazole Synthesis with Methylhydrazine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of regioselectivity when using methylhydrazine with unsymmetrical 1,3-dicarbonyl compounds. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What exactly is "regioselectivity" in the context of pyrazole synthesis, and why is it a critical issue?
A1: Regioselectivity refers to the preference for one direction of bond formation over another, leading to a specific constitutional isomer. In the classic Knorr pyrazole synthesis, the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine like methylhydrazine can theoretically produce two different regioisomeric pyrazoles.[1][2]
This occurs because methylhydrazine has two non-equivalent nitrogen atoms (N1, the methyl-bearing nitrogen, and N2, the terminal NH₂ nitrogen) that can initiate the condensation reaction at one of the two different carbonyl carbons of the dicarbonyl substrate. The resulting regioisomers, for example, a 1,3,5-trisubstituted versus a 1,3,4-trisubstituted pyrazole, are distinct chemical entities. Controlling which isomer is formed is paramount because different regioisomers can possess vastly different pharmacological activities, toxicological profiles, and physical properties.[1] Failure to control this selectivity leads to product mixtures that are often difficult and costly to separate, reducing the overall efficiency of the synthetic route.
Q2: What are the primary factors that govern the regiochemical outcome of the reaction?
A2: The regioselectivity of this condensation is not governed by a single factor but by a delicate interplay of electronic effects, steric hindrance, and the specific reaction conditions employed.[1][3]
-
Electronic Effects: The inherent electronic properties of the 1,3-dicarbonyl substrate are crucial. The initial nucleophilic attack by methylhydrazine typically occurs at the more electrophilic (electron-deficient) carbonyl carbon.[1] For instance, if one of the substituents is a strong electron-withdrawing group like a trifluoromethyl group (-CF₃), the adjacent carbonyl carbon becomes significantly more electrophilic and is the preferential site of initial attack.[1][4]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can physically obstruct the approach of the nucleophile.[3] The reaction will preferentially occur at the less sterically hindered carbonyl group.
-
Reaction Conditions (pH, Solvent, Temperature): These are often the most powerful tools for controlling the outcome.
-
pH: The acidity or basicity of the medium is critical. Under acidic conditions, the more basic terminal NH₂ group of methylhydrazine can be preferentially protonated. This deactivates it towards nucleophilic attack, leaving the less basic, methyl-substituted nitrogen to initiate the reaction.[1][2]
-
Solvent: The choice of solvent can have a dramatic impact. Standard protic solvents like ethanol often lead to poor selectivity, yielding mixtures of isomers.[4][5]
-
Temperature: Can influence whether the reaction is under kinetic or thermodynamic control, potentially altering the product ratio.[2]
-
Q3: Which nitrogen on methylhydrazine is the more reactive nucleophile?
A3: This is a nuanced point that is central to understanding the reaction's regioselectivity. The terminal -NH₂ group is less sterically hindered and generally considered more basic. In contrast, the nitrogen atom bearing the methyl group is more sterically hindered, but the methyl group is electron-donating, which intrinsically increases its nucleophilicity.[6]
The effective or "operative" nucleophilicity during the reaction is heavily dependent on the reaction conditions.
-
Under neutral or basic conditions , the primary, sterically accessible -NH₂ group often acts as the dominant nucleophile.
-
Under acidic conditions , the more basic -NH₂ group is protonated to a greater extent, effectively "turning it off." This allows the less basic, but still nucleophilic, methyl-substituted nitrogen to become the primary attacker, which can reverse the regioselectivity.[1][2]
Troubleshooting Guide: Common Issues & Solutions
Problem 1: My reaction yields a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?
This is the most common challenge and is typically a result of using standard reaction conditions (e.g., refluxing in ethanol) where the competing reaction pathways have similar energy barriers.[5]
Solution: Solvent Screening is Your Most Powerful Lever.
If you are using a solvent like ethanol, the most effective troubleshooting step is to switch to a fluorinated alcohol.[2] Solvents such as 2,2,2-trifluoroethanol (TFE) or, more effectively, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically enhance regioselectivity, often pushing the ratio to >99:1 in favor of a single isomer.[4][5]
Why this works: Fluorinated alcohols are strong hydrogen bond donors but poor acceptors. This unique property is thought to selectively stabilize one of the transition states in the cyclization pathway over the other, significantly lowering its activation energy and promoting a single reaction course.[2][5]
Troubleshooting Workflow
Here is a logical workflow to follow when optimizing for regioselectivity.
References
Technical Support Center: Phase Transfer Catalysis in Pyrazole Synthesis
Welcome to the technical support center for the application of phase transfer catalysis (PTC) in pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for this powerful synthetic methodology. Pyrazole derivatives are crucial scaffolds in medicinal chemistry and materials science, and PTC offers a highly efficient and green route for their synthesis, particularly for N-alkylation.[1][2]
This center is structured to address specific issues you may encounter during your experiments, moving beyond a simple recitation of steps to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is phase transfer catalysis and why is it advantageous for pyrazole synthesis?
A: Phase transfer catalysis is a powerful technique that facilitates the reaction between reactants located in different immiscible phases (e.g., a solid or aqueous phase and an organic phase).[3] In the context of pyrazole synthesis, particularly N-alkylation, the pyrazole anion is often generated in an aqueous or solid phase using an inorganic base, while the alkylating agent is in an organic solvent.
A phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports the pyrazole anion from the aqueous/solid phase into the organic phase, where it can react with the alkylating agent.[3][4]
Key Advantages:
-
Mild Reaction Conditions: Avoids the need for strong, hazardous bases like sodium hydride and harsh, anhydrous conditions.[5]
-
Increased Reaction Rates: Accelerates the reaction by bringing the reactants together in a single phase.[6]
-
Use of Inexpensive Bases: Enables the use of common, inexpensive inorganic bases like KOH, NaOH, and K₂CO₃.[7][8]
-
Green Chemistry: Often allows for the use of water and reduces the need for polar aprotic solvents, contributing to a more environmentally benign process.[6]
-
Simplified Work-up: The catalyst can often be removed by simple washing, and the use of inorganic bases simplifies purification.[7]
Q2: How does the phase transfer catalytic cycle work for the N-alkylation of pyrazole?
A: The catalytic cycle for the N-alkylation of pyrazole under PTC conditions can be visualized as a series of equilibria that drive the reaction forward.
Caption: PTC cycle for N-alkylation of pyrazole.
-
Deprotonation: In the aqueous or solid phase, an inorganic base (e.g., KOH) deprotonates the pyrazole (Py-H) to form the pyrazole anion (Py⁻).
-
Anion Exchange: The phase transfer catalyst cation (Q⁺) pairs with the pyrazole anion (Py⁻) and transports it into the organic phase, forming a lipophilic ion pair [Py⁻Q⁺]. Simultaneously, the catalyst's original counter-ion (X⁻) moves to the aqueous phase.
-
Nucleophilic Attack: In the organic phase, the "naked" and highly reactive pyrazole anion attacks the alkylating agent (R-X) to form the N-alkylated pyrazole (Py-R) and the catalyst-halide ion pair [Q⁺X⁻].
-
Catalyst Regeneration: The [Q⁺X⁻] ion pair returns to the aqueous/solid phase to pick up another pyrazole anion, thus completing the catalytic cycle.
Q3: How do I choose the right phase transfer catalyst for my pyrazole synthesis?
A: The choice of catalyst is critical and depends on several factors, including the nature of the reactants, the solvent system, and the reaction temperature.
| Catalyst Type | Common Examples | Key Characteristics & Best Use Cases |
| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB), Tetrabutylammonium hydrogen sulfate (TBAHS), Aliquat® 336 | Most common and versatile. TBAB is a good starting point for many reactions. Aliquat® 336 is highly lipophilic and effective for transferring anions into nonpolar organic phases.[5][7] |
| Quaternary Phosphonium Salts | Tetrabutylphosphonium bromide, Hexadecyltributylphosphonium bromide | More thermally stable than ammonium salts, making them suitable for reactions requiring higher temperatures.[3] |
| Crown Ethers | 18-Crown-6 | Excellent for complexing with alkali metal cations (especially K⁺), enhancing the basicity of bases like potassium carbonate and facilitating the formation of the pyrazole anion.[9] |
| Chiral Catalysts | Cinchona alkaloid derivatives | Used for enantioselective alkylations to create chiral N-substituted pyrazoles.[10][11] |
Expert Tip: For initial screenings, Tetrabutylammonium bromide (TBAB) is often a robust and cost-effective choice. If your reaction requires temperatures above 100-110 °C, consider a more stable phosphonium salt.
Troubleshooting Guide
Problem 1: Low or No Product Yield
This is one of the most common issues encountered. A systematic approach is required to diagnose the root cause.
Caption: Decision tree for troubleshooting low yield.
Potential Causes & Solutions:
-
Inefficient Deprotonation:
-
Cause: The base may not be strong enough to deprotonate the pyrazole efficiently. Solid bases might have low surface area.
-
Solution: Switch to a stronger base (e.g., from K₂CO₃ to KOH).[7] Finely grind solid bases before use. For weakly acidic pyrazoles, using a crown ether with potassium carbonate can significantly boost reactivity.[9]
-
-
Catalyst Inefficiency or Poisoning:
-
Cause: The catalyst might not be lipophilic enough to effectively transport the anion, or it could be "poisoned." Iodide and tosylate anions can form very tight ion pairs with quaternary ammonium catalysts, hindering their ability to transport the pyrazole anion.[8]
-
Solution: Increase the catalyst loading (typically 1-10 mol%). Switch to a more lipophilic catalyst like Aliquat® 336 or a phosphonium salt. If using alkyl iodides, consider switching to bromides or chlorides, which are less likely to poison the catalyst.[7][8]
-
-
Sub-optimal Reaction Conditions:
-
Cause: The temperature may be too low, or the solvent system may not be ideal.
-
Solution: Gradually increase the reaction temperature. While some PTC reactions run well at room temperature, others require heating.[7] Ensure a proper two-phase system is established. For solid-liquid PTC, solvents like toluene or even solvent-free conditions can be highly effective.[7][9]
-
Problem 2: Formation of Side Products
The appearance of unexpected spots on your TLC plate indicates side reactions are occurring.
Common Side Products & Mitigation Strategies:
-
O-Alkylation (for Pyrazolones):
-
Cause: Pyrazolones exist in tautomeric forms and can undergo alkylation on the oxygen atom.
-
Solution: The choice of solvent and counter-ion can influence the O/N alkylation ratio. Harder cations (like Na⁺) and polar, protic solvents tend to favor N-alkylation. Experiment with different base/solvent combinations.
-
-
Dialkylation:
-
Cause: If the product pyrazole has a remaining acidic proton, it can be deprotonated and alkylated a second time.
-
Solution: Use stoichiometric amounts of the alkylating agent. Adding the alkylating agent slowly to the reaction mixture can also help minimize this side reaction.
-
-
Hydrolysis of Alkylating Agent:
-
Cause: In liquid-liquid systems with aqueous hydroxide, sensitive alkylating agents (like benzyl bromide) can be hydrolyzed to the corresponding alcohol.[7]
-
Solution: Use a less reactive alkylating agent (e.g., benzyl chloride instead of benzyl bromide).[7] Alternatively, employ a solid-liquid PTC system with a solid base like powdered KOH or K₂CO₃ to minimize the amount of water present.
-
-
Isomerization:
Problem 3: Difficulty in Product Purification
Even with a high yield, challenges in isolating the pure product can be a bottleneck.
Purification Challenges & Solutions:
-
Removing the Catalyst:
-
Cause: Quaternary ammonium and phosphonium salts can sometimes be difficult to separate from the product, especially if the product is also polar.
-
Solution: Most simple "quat" salts can be removed with aqueous washes. If the catalyst is very lipophilic (e.g., Aliquat 336), it will remain in the organic phase. In such cases, column chromatography is usually effective. Some catalysts are designed to be water-soluble for easy removal.
-
-
Separating Regioisomers (for Unsymmetrical Pyrazoles):
-
Cause: Alkylation of unsymmetrical pyrazoles (e.g., 3-methylpyrazole) can lead to a mixture of two regioisomers (e.g., 1,3-dimethylpyrazole and 1,5-dimethylpyrazole).[9]
-
Solution:
-
Reaction Optimization: Regioselectivity is often influenced by sterics. Bulky alkylating agents tend to favor alkylation at the less sterically hindered nitrogen.[9] Experiment with different catalysts and solvents, as these can also influence the isomeric ratio.
-
Purification: Careful flash column chromatography is the most common method for separating regioisomers. Developing an effective solvent system using TLC is crucial. In some cases, crystallization or conversion to a salt can facilitate separation.[12]
-
-
Experimental Protocols
General Protocol for N-Alkylation of Pyrazole under Solid-Liquid PTC
This protocol is adapted from methodologies that demonstrate high efficiency and simple work-up.[7]
Materials:
-
Pyrazole (1.0 eq.)
-
Alkyl halide (1.0-1.2 eq.)
-
Potassium hydroxide (KOH), powdered (2.0 eq.)
-
Tetrabutylammonium bromide (TBAB) (0.03 eq.)
-
Toluene (or solvent-free)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the pyrazole, powdered KOH, and TBAB.
-
If using a solvent, add toluene. For many reactions, this can be performed solvent-free, which often increases reactivity.[7]
-
Add the alkyl halide to the mixture. If the reaction is exothermic, consider adding it dropwise with cooling.
-
Stir the reaction mixture vigorously at the desired temperature (room temperature to 80 °C is a good starting range). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and add water to dissolve the inorganic salts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or distillation to afford the pure N-alkylpyrazole.[7][13]
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 3. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. phasetransfer.com [phasetransfer.com]
- 6. jetir.org [jetir.org]
- 7. researchgate.net [researchgate.net]
- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. Phase-Transfer Catalysis for the Alkylation of Pyrazolones - ChemistryViews [chemistryviews.org]
- 11. Phase‐Transfer‐Catalyzed Asymmetric Synthesis of Chiral <i>N</i>‐Substituted Pyrazoles by Aza‐Michael Reaction [ouci.dntb.gov.ua]
- 12. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Pyrazole Aldehyde Formation via Vilsmeier-Haack Reaction
Welcome to the technical support center for the synthesis of pyrazole aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Vilsmeier-Haack reaction for the formylation of pyrazoles. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthetic transformation. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the integrity of your products.
Introduction to Pyrazole Aldehyde Synthesis
Pyrazole aldehydes are valuable intermediates in medicinal chemistry and materials science, serving as precursors for a wide range of biologically active compounds and functional materials.[1] The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic systems like pyrazoles.[2][3] The reaction typically involves the use of a Vilsmeier reagent, generated in situ from phosphoryl chloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[4][5] This electrophilic species then attacks the electron-rich C4 position of the pyrazole ring, leading to the formation of an iminium salt intermediate, which upon hydrolysis, yields the desired pyrazole-4-carbaldehyde.[6][7]
While the Vilsmeier-Haack reaction is robust, its success is contingent on several factors, including the nature of the pyrazole substrate, reagent stoichiometry, reaction temperature, and work-up procedures. This guide will walk you through the intricacies of this reaction, providing practical solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reagent and how is it prepared?
A1: The Vilsmeier-Haack reagent is a chloroiminium salt, which is the active electrophile in the formylation reaction.[3][5] It is typically prepared in situ by the slow, dropwise addition of phosphoryl chloride (POCl₃) to ice-cold, anhydrous N,N-dimethylformamide (DMF).[2][8] The reaction is exothermic and should be performed with caution in a well-ventilated fume hood. The formation of a viscous, sometimes white, precipitate indicates the generation of the Vilsmeier reagent.[2] It is crucial to use anhydrous DMF, as moisture can decompose the reagent and hinder the reaction.[8]
Q2: At which position on the pyrazole ring does formylation occur?
A2: For most pyrazole substrates, the Vilsmeier-Haack reaction is highly regioselective, with formylation occurring at the C4 position.[6][9][10] This is due to the electronic properties of the pyrazole ring, where the C4 position is the most electron-rich and thus most susceptible to electrophilic attack.[7][9]
Q3: Can I use other formylating agents for this reaction?
A3: While the POCl₃/DMF system is the most common, other reagents can be used to generate the Vilsmeier reagent, such as thionyl chloride (SOCl₂) or oxalyl chloride with DMF.[4] However, for the formylation of pyrazoles, the POCl₃/DMF combination is well-established and generally provides good results.
Q4: What is the general mechanism of the Vilsmeier-Haack reaction on pyrazoles?
A4: The reaction proceeds in three main stages:
-
Formation of the Vilsmeier Reagent: POCl₃ reacts with DMF to form the electrophilic chloroiminium ion (the Vilsmeier reagent).[5]
-
Electrophilic Attack: The electron-rich C4 position of the pyrazole ring attacks the Vilsmeier reagent, forming a sigma complex. This is followed by the loss of a proton to restore aromaticity, resulting in an iminium salt intermediate attached to the pyrazole ring.[7]
-
Hydrolysis: During the aqueous work-up, the iminium salt is hydrolyzed to yield the final pyrazole-4-carbaldehyde.[3][7]
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of pyrazole aldehydes.
Issue 1: Low or No Product Formation
Symptoms:
-
TLC analysis shows only starting material.
-
After work-up, the isolated yield of the desired aldehyde is very low.
Possible Causes and Solutions:
-
Deactivated Pyrazole Substrate: Pyrazoles bearing strong electron-withdrawing groups (e.g., nitro, cyano, or some aryl groups with electron-withdrawing substituents) are less reactive towards electrophilic substitution.[1]
-
Solution: Increase the reaction temperature and/or reaction time.[1][6] A higher excess of the Vilsmeier reagent may also be necessary. For instance, increasing the excess of DMF and POCl₃ from 2-fold to 5-fold and 2-fold respectively, and raising the temperature to 120°C has been shown to improve yields.[1]
-
-
Impure or Wet Reagents: Moisture will quench the Vilsmeier reagent.
-
Insufficient Reaction Temperature: Some pyrazole substrates require higher temperatures to react.
-
Solution: If the reaction is not proceeding at room temperature or a moderately elevated temperature (e.g., 60-80°C), cautiously increase the temperature.[6][8] Reactions are often run at temperatures ranging from 70°C to 120°C.[1][2][6] One study noted no product formation at 70°C, with the optimal temperature being 120°C.[1]
-
-
Inadequate Reagent Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion.
Issue 2: Formation of Side Products
Symptoms:
-
Multiple spots are observed on the TLC plate.
-
NMR of the crude product shows unexpected signals.
Possible Causes and Solutions:
-
Hydroxymethylation: Prolonged heating of DMF can lead to the in-situ generation of formaldehyde, which can react with the pyrazole to form a hydroxymethylated byproduct.[1]
-
Solution: Optimize the reaction time and temperature to minimize the formation of this byproduct. If it forms, it can often be separated by column chromatography.
-
-
Chlorination: In substrates with susceptible functional groups (e.g., hydroxyl groups), POCl₃ can act as a chlorinating agent.[1][2]
-
Solution: If chlorination is undesired, consider protecting the susceptible functional group before the Vilsmeier-Haack reaction. Alternatively, if dual functionalization is desired, this can be exploited.[2]
-
-
Dehydrochlorination and Further Formylation: For pyrazoles with specific side chains, such as a 1-chloroethyl group, elimination of HCl can occur, followed by formylation of the resulting vinyl group.[1]
-
Solution: This is a substrate-dependent side reaction. Careful control of reaction conditions may minimize this, but chromatographic separation will likely be necessary.
-
Issue 3: Difficult Work-up and Purification
Symptoms:
-
Formation of an emulsion during aqueous work-up.
-
The product is difficult to crystallize or purify by column chromatography.
Possible Causes and Solutions:
-
Improper Quenching: The reaction mixture is typically quenched by pouring it onto crushed ice.[3][8] This should be done carefully and slowly, as the hydrolysis of excess POCl₃ is highly exothermic.
-
Solution: After quenching, the mixture is neutralized with a base such as sodium hydroxide, sodium carbonate, or sodium bicarbonate solution until it is basic (pH 8-10).[8] This helps to precipitate the product and break up any emulsions.
-
-
Product Solubility: The pyrazole aldehyde may have some solubility in water, leading to lower isolated yields.
-
Solution: After neutralization, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
-
Purification Challenges: The product may co-elute with impurities during column chromatography.
-
Solution: Experiment with different solvent systems for column chromatography. Sometimes, recrystallization from a suitable solvent system is a more effective purification method. Another approach for purifying pyrazoles involves their conversion to acid addition salts, which can be crystallized and then neutralized to recover the purified pyrazole.[11][12]
-
Experimental Protocol: Synthesis of a Pyrazole-4-carbaldehyde
This protocol provides a general procedure for the Vilsmeier-Haack formylation of a substituted pyrazole.
Materials:
-
Substituted pyrazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Crushed ice
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Heating mantle with a temperature controller
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (4 equivalents). Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (4 equivalents) dropwise via the dropping funnel over 15-30 minutes, ensuring the temperature does not rise significantly. Stir the mixture at 0°C for an additional 30 minutes. The formation of a viscous white solid may be observed.[2]
-
Reaction with Pyrazole: Dissolve the substituted pyrazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Heating: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to the desired temperature (e.g., 70-120°C).[1][2][6] Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 8-9.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure pyrazole-4-carbaldehyde.[1]
Data Presentation
| Parameter | Recommended Range | Notes |
| Reagent Stoichiometry | ||
| Pyrazole:DMF:POCl₃ | 1 : (1.5 - 5) : (1.5 - 4) | Higher ratios may be needed for deactivated substrates.[1][2] |
| Temperature | 70°C - 120°C | Substrate dependent; optimization is often required.[1][2][6] |
| Reaction Time | 2 - 24 hours | Monitor by TLC for completion.[1][2] |
Visualizing the Process
Vilsmeier-Haack Reaction Mechanism
Caption: The Vilsmeier-Haack reaction mechanism for pyrazole formylation.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low yields in pyrazole formylation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 11. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 12. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Strategies for the Control and Removal of Regioisomers in Pyrazole Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the common challenge of regioisomerism. We provide in-depth FAQs, troubleshooting guides, and validated protocols to help you control, separate, and characterize pyrazole regioisomers effectively.
Introduction: The Challenge of Regioisomerism
The pyrazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and agrochemicals.[1][2][3] The Knorr pyrazole synthesis, a robust reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, is one of the most common methods for its construction.[4][5][6] However, when an unsymmetrical 1,3-dicarbonyl is used, the reaction can proceed through two different pathways, often yielding a mixture of two distinct regioisomers.[7][8] These isomers, while structurally similar, can possess vastly different biological activities, physical properties, and toxicological profiles, making the control and removal of the undesired isomer a critical step in synthesis.[9][10]
Frequently Asked Questions (FAQs)
Q1: What exactly is regioisomerism in pyrazole synthesis and why is it a significant problem?
Regioisomerism here refers to the formation of constitutional isomers that differ in the placement of substituents on the pyrazole ring. In the classic Knorr synthesis, reacting an unsymmetrical 1,3-dicarbonyl compound (where R¹ ≠ R³) with a substituted hydrazine (like methylhydrazine) can lead to two possible products. This happens because the initial attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons.[7] The resulting mixture can be difficult to separate, reducing the effective yield of the desired compound and complicating downstream processing and biological testing.[10][11] Ensuring the selective synthesis of a single, desired regioisomer is paramount for efficiency and regulatory compliance in drug development.[9]
Q2: What primary factors influence which regioisomer is favored during the reaction?
The regiochemical outcome is a delicate balance of several factors. By understanding and manipulating these, you can often steer the reaction toward your desired product.[8]
-
Electronic Effects: The initial nucleophilic attack from the hydrazine typically occurs at the more electrophilic (electron-poor) carbonyl carbon. Electron-withdrawing groups (like -CF₃) strongly activate the adjacent carbonyl, making it the preferred site of attack.[7][9]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can physically block attack at one carbonyl group, forcing the reaction to proceed at the less sterically hindered site.[7][9]
-
Reaction pH: The acidity or basicity of the medium is critical. Under acidic conditions, the hydrazine can be protonated, which can alter the relative nucleophilicity of its two nitrogen atoms and influence the initial site of attack.[7][9]
-
Solvent Choice: The solvent can have a dramatic impact. Polar, hydrogen-bond-donating solvents, especially fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), are known to significantly improve regioselectivity, often favoring the formation of one isomer over the other.[10]
-
Temperature: Reaction temperature can shift the balance between kinetic and thermodynamic control, which may influence the final product ratio.[9]
Q3: How can I separate the two regioisomers if my reaction produces a mixture?
When optimizing reaction conditions is not feasible or fails to provide a single isomer, physical separation is the next step. The most common and effective method for separating pyrazole regioisomers is silica gel column chromatography .[1][2][3] Due to differences in polarity and how each isomer interacts with the stationary phase, a carefully selected solvent system (eluent) can effectively resolve the mixture. The separation can often be monitored by Thin Layer Chromatography (TLC) to develop the optimal eluent system.
Q4: After separation, how do I confidently determine the structure of each isomer?
Unambiguous structural assignment is crucial. The most powerful technique for this is Nuclear Magnetic Resonance (NMR) spectroscopy .
-
¹H and ¹³C NMR: The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will differ between the two isomers. These differences provide the initial clues to their identity.[12][13][14]
-
2D NMR (NOESY/ROESY): Nuclear Overhauser Effect Spectroscopy (NOESY) is often the definitive experiment.[1] It identifies atoms that are close in space. By observing a correlation between the N-substituent (e.g., N-CH₃ protons) and a substituent at either the C3 or C5 position, you can definitively assign the structure. For example, a NOESY correlation between the N1-methyl protons and the C5-substituent's protons confirms the 1,5-disubstituted isomer.[15]
-
X-ray Crystallography: If you can grow a suitable crystal of one of the isomers, single-crystal X-ray diffraction provides an absolute and unambiguous structural determination.[1]
Troubleshooting Guides & Experimental Protocols
Guide 1: Optimizing Regioselectivity Through Solvent Choice
Issue: My reaction produces a nearly 1:1 mixture of regioisomers, indicating little intrinsic electronic or steric preference.
Solution: Altering the reaction solvent is one of the most powerful strategies to enhance selectivity. Fluorinated alcohols, in particular, have been shown to dramatically influence the isomer ratio.[10] Their unique hydrogen-bonding properties can stabilize one reaction intermediate over the other, leading to a higher yield of a single isomer.
Data Summary: Effect of Solvent on Regioisomeric Ratio The following table illustrates the effect of solvent choice on the reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine. The desired isomer is the 3-CF₃ pyrazole.
| Solvent | Temperature (°C) | Isomer Ratio (3-CF₃ : 5-CF₃) | Reference |
| Ethanol (EtOH) | Room Temp | 1 : 1.8 | |
| Trifluoroethanol (TFE) | Room Temp | 85 : 15 | [10] |
| Hexafluoroisopropanol (HFIP) | Room Temp | >95 : 5 | [10] |
Protocol 1: Regioselective Synthesis Using a Fluorinated Alcohol Solvent
This protocol outlines a general procedure for improving regioselectivity using HFIP, adapted from established methodologies.[9][10]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3-5 mL)
-
Round-bottom flask with magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3-5 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature while stirring.
-
Continue stirring the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the HFIP solvent under reduced pressure using a rotary evaporator.
-
The resulting residue can then be purified by column chromatography to isolate the major regioisomer.
Guide 2: Post-Synthesis Separation and Characterization
Issue: My reaction has completed, and I have an unavoidable mixture of regioisomers that must be separated and identified.
Solution: A systematic approach involving chromatographic separation followed by spectroscopic characterization is required.
Protocol 2: Separation of Pyrazole Regioisomers by Column Chromatography
This is a generalized protocol for the separation of a regioisomeric mixture.[1][16]
Materials:
-
Crude mixture of pyrazole regioisomers
-
Silica gel (for slurry packing)
-
Glass chromatography column
-
Eluent (e.g., a pre-determined ratio of hexane and ethyl acetate)
-
Collection tubes
Procedure:
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with your starting eluent (a low-polarity mixture, e.g., 95:5 Hexane:EtOAc).
-
Load the Sample: Dissolve the crude regioisomer mixture in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.
-
Elute the Column: Begin passing the eluent through the column. It is common to use a gradient elution, starting with a low-polarity solvent system and gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate).
-
Collect Fractions: Collect the eluent in separate fractions using test tubes.
-
Monitor Fractions: Spot each fraction on a TLC plate and visualize under UV light to determine which fractions contain your products. The two regioisomers should appear at different Rf values.
-
Combine and Concentrate: Combine the pure fractions of each individual isomer and remove the solvent under reduced pressure to yield the isolated, pure regioisomers.
Protocol 3: Isomer Characterization by NMR Spectroscopy
This guide helps interpret NMR data to assign the correct structure to your isolated compounds.[1][15]
Procedure:
-
Acquire Spectra: For each isolated isomer, acquire a high-resolution ¹H NMR, ¹³C NMR, and a 2D NOESY spectrum in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analyze ¹H and ¹³C Spectra:
-
Compare the chemical shifts of the pyrazole ring protons and carbons.
-
Note the shifts of the key substituents (e.g., R¹, R³, and the N-substituent R²). These will be slightly different for each isomer.
-
-
Interpret the NOESY Spectrum (The Decisive Step):
-
Look for cross-peaks that indicate through-space correlations.
-
To identify the 1,5-disubstituted isomer: Look for a cross-peak between the protons of the N1-substituent (R²) and the protons of the C5-substituent (R¹ or R³).
-
To identify the 1,3-disubstituted isomer: Look for a cross-peak between the protons of the N1-substituent (R²) and the protons of the C3-substituent (R¹ or R³).
-
The presence of one of these key correlations and the absence of the other provides unambiguous proof of the isomer's structure.
-
References
- 1. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. name-reaction.com [name-reaction.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
- 15. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Pyrazole Carbaldehyde Intermediates
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for pyrazole carbaldehyde intermediates. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability challenges associated with these crucial synthetic building blocks. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve common issues encountered during synthesis, purification, and storage.
Part 1: Understanding Core Instability Issues (FAQs)
This section addresses the fundamental reasons behind the instability of pyrazole carbaldehydes, helping you understand the chemical principles at play.
Q1: My pyrazole carbaldehyde has started to turn yellow or brown upon storage. What is happening?
A: Discoloration is a classic indicator of degradation, primarily through oxidation. The aldehyde group (-CHO) is susceptible to oxidation to the corresponding carboxylic acid (-COOH)[1]. This process can be accelerated by exposure to atmospheric oxygen, light, and trace metal impurities. The colored byproducts often arise from the formation of conjugated polymeric materials or other complex degradation products.
Key Causality:
-
Oxidation: The aldehyde functional group has a proton that can be readily abstracted, initiating oxidation. Aromatic and heteroaromatic aldehydes are generally prone to this degradation pathway[2].
-
Light Sensitivity: Photons can provide the activation energy needed to initiate radical-chain oxidation processes.
-
Trace Impurities: Metal ions can catalyze oxidation reactions, significantly increasing the rate of degradation.
Q2: What are the primary degradation pathways for pyrazole carbaldehydes?
A: Besides oxidation, several other pathways can contribute to the degradation of your intermediate:
-
Oxidation to Carboxylic Acid: This is the most common degradation route. The aldehyde is converted to the corresponding pyrazole carboxylic acid, which can often be observed as a new, more polar spot on a TLC plate or a new peak in an HPLC chromatogram[1]. This can be catalyzed by air, peroxides (which can form in common solvents like THF or diethyl ether), or oxidizing contaminants.
-
Polymerization/Autocondensation: Aldehydes can undergo self-condensation reactions, particularly under acidic or basic conditions, to form oligomers and polymers[3][4]. This is often observed as the formation of an insoluble residue or a significant decrease in the purity of the desired material over time.
-
Cannizzaro Reaction: In the presence of a strong base, pyrazole carbaldehydes lacking an α-hydrogen can disproportionate into a mixture of the corresponding alcohol and carboxylic acid. While less common under typical storage conditions, it can be a significant side reaction during certain synthetic steps.
Q3: How do substituents on the pyrazole ring affect the stability of the carbaldehyde?
A: The electronic properties of substituents on the pyrazole ring play a crucial role in the stability of the carbaldehyde group.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or halo (-Cl, -F) tend to increase the stability of the aldehyde. By withdrawing electron density from the ring, they make the aldehyde carbon less susceptible to oxidation[5][6].
-
Electron-Donating Groups (EDGs): Groups like alkyl (-CH₃) or methoxy (-OCH₃) increase the electron density of the pyrazole ring. This can make the aldehyde more susceptible to electrophilic attack and oxidation[5][7]. These groups generally increase the reactivity of the ring system as a whole.
dot graph "DegradationPathways" { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} dot Caption: Primary degradation pathways for pyrazole carbaldehydes.
Part 2: Troubleshooting Synthesis and Purification
This section provides practical solutions to common problems encountered during the synthesis and purification of pyrazole carbaldehydes.
Q4: I'm getting low yields in my Vilsmeier-Haack formylation of a pyrazole. What are the likely causes?
A: The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles like pyrazoles, but its success is sensitive to several factors[8][9].
-
Insufficient Activation of the Pyrazole Ring: The Vilsmeier reagent (chloromethyliminium salt) is a relatively weak electrophile[10]. If your pyrazole substrate is substituted with strong electron-withdrawing groups, the ring may not be nucleophilic enough to react efficiently.
-
Incorrect Stoichiometry: An excess of the Vilsmeier reagent is often required to drive the reaction to completion. A common issue is using insufficient amounts of POCl₃ or DMF[11].
-
Temperature Control: While some reactions require heating to proceed, excessive temperatures can lead to the decomposition of the Vilsmeier reagent or the product. Reactions are often run between 70-120°C, but the optimal temperature is substrate-dependent[11][12].
-
Hydrolysis Step: The final step is the hydrolysis of the iminium salt intermediate. This must be done carefully, typically by pouring the reaction mixture into cold water or an ice-water mixture to manage the exothermic reaction and prevent byproduct formation[12].
Q5: My pyrazole carbaldehyde seems to degrade during silica gel column chromatography. What can I do?
A: Silica gel is acidic and can catalyze the degradation of sensitive aldehydes through polymerization or acetal formation with the eluent (if using an alcohol like methanol).
Troubleshooting Steps:
-
Deactivate the Silica: Before preparing your column, slurry the silica gel in your chosen eluent containing 1-2% triethylamine (Et₃N). This neutralizes the acidic sites on the silica surface[13].
-
Choose a Less Polar, Non-Protic Eluent: Avoid using methanol if possible. A gradient of ethyl acetate in hexanes or dichloromethane is often a better choice.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Elute the compound as quickly as is reasonably possible to minimize contact time with the stationary phase.
-
Consider Alternative Purification Methods:
-
Recrystallization: If your compound is a solid, recrystallization is an excellent, non-destructive alternative. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or toluene[13].
-
Reversed-Phase Chromatography: For very polar compounds, reversed-phase (C18) silica can be an option, eluting with a water/acetonitrile or water/methanol gradient[13].
-
dot graph "PurificationWorkflow" { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} dot Caption: Decision workflow for purifying pyrazole carbaldehydes.
Part 3: Best Practices for Handling and Storage
Proper handling and storage are critical to ensure the long-term viability of your pyrazole carbaldehyde intermediates.
Q6: What are the ideal storage conditions for pyrazole carbaldehydes?
A: To maximize shelf-life, you must protect the compound from the key degradation factors: oxygen, light, heat, and moisture.
| Condition | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows the rate of all chemical degradation pathways, including oxidation and polymerization[14][15]. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, which is the primary oxidizing agent[14]. |
| Light | Amber Glass Vial | Protects the compound from UV and visible light, which can catalyze photo-oxidative degradation[15][16]. |
| Container | Tightly Sealed Container with PTFE-lined cap | Prevents exposure to atmospheric moisture and oxygen. PTFE liners provide an inert sealing surface[15][17]. |
Q7: Should I add a stabilizer to my pyrazole carbaldehyde sample?
A: For long-term storage, adding a stabilizer can be beneficial. However, you must ensure the stabilizer will not interfere with downstream reactions.
-
BHT (Butylated Hydroxytoluene): A common radical scavenger that can inhibit auto-oxidation. A small amount (e.g., ~50-100 ppm) can be effective.
-
Hydroquinone: Another effective antioxidant, but it can sometimes impart color.
-
Triethanolamine: Has been reported to stabilize aldehydes against polymerization and autocondensation, even in small amounts (20-100 ppm)[3].
Important: Always test the compatibility of a stabilizer with a small amount of your material and your planned future reactions before adding it to your entire batch.
Part 4: Experimental Protocols
Protocol 1: Stability Monitoring by HPLC-UV
This protocol allows for the quantitative assessment of the stability of a pyrazole carbaldehyde over time.
Objective: To quantify the purity of a pyrazole carbaldehyde sample and detect the formation of its primary degradation product, the corresponding carboxylic acid.
Methodology:
-
Standard Preparation:
-
Accurately prepare a stock solution of the pyrazole carbaldehyde reference standard in acetonitrile (ACN) at a concentration of 1 mg/mL.
-
If available, prepare a separate stock solution of the corresponding pyrazole carboxylic acid standard.
-
-
Sample Preparation:
-
Prepare a sample of the pyrazole carbaldehyde to be tested at the same concentration (1 mg/mL) in ACN.
-
-
HPLC Conditions (General Starting Point):
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (or the λmax of your compound).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the reference standard(s) to determine their retention times. The carboxylic acid will typically have a shorter retention time than the aldehyde due to its increased polarity.
-
Inject the test sample.
-
Calculate the purity of the aldehyde using the area percent method.
-
Repeat the analysis at set time points (e.g., 1 week, 1 month, 3 months) for samples stored under different conditions to assess stability. The emergence and growth of the carboxylic acid peak is a direct measure of oxidative degradation. Derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) can also be used to enhance detection sensitivity and stabilize the analyte for analysis[18][19][20].
-
References
- 1. researchgate.net [researchgate.net]
- 2. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. US4414419A - Stabilization of aldehydes - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 16. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 17. consolidated-chemical.com [consolidated-chemical.com]
- 18. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. repository.up.ac.za [repository.up.ac.za]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde
This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde, a key intermediate in the synthesis of modern succinate dehydrogenase inhibitor (SDHI) fungicides.[1][2] Understanding the NMR characteristics of this molecule is crucial for researchers in agrochemistry and medicinal chemistry for reaction monitoring, quality control, and structural verification. We will dissect the spectrum, compare it with related structures, and provide a robust experimental protocol for data acquisition.
Structural Elucidation: Decoding the Proton Environments
The structure of this compound presents four distinct proton environments. The interpretation of its ¹H NMR spectrum is straightforward, with each signal providing unambiguous evidence for a specific functional group. The electron-withdrawing nature of the difluoromethyl and aldehyde groups, combined with the aromaticity of the pyrazole ring, results in a well-resolved spectrum with characteristic chemical shifts and coupling patterns.
Below is a diagram illustrating the distinct proton environments of the target molecule.
Caption: Molecular structure and key proton environments.
The expected ¹H NMR spectrum is characterized by the following signals:
-
Aldehyde Proton (a): A singlet, significantly deshielded by the carbonyl group, appearing far downfield.
-
Pyrazole Proton (b): A singlet in the aromatic region, its precise location influenced by the adjacent aldehyde and nitrogen atom.
-
Difluoromethyl Proton (c): A triplet, a result of coupling to the two equivalent fluorine atoms (²J-H,F coupling). Its chemical shift is pushed downfield by the strong inductive effect of the fluorine atoms.
-
N-Methyl Protons (d): A sharp singlet in the upfield region, characteristic of a methyl group attached to a nitrogen atom within a heterocyclic ring.
Comparative Spectral Analysis
To contextualize the spectrum of our target molecule, we compare it with several structurally related pyrazole derivatives. This comparison highlights how substituent changes on the pyrazole ring systematically alter the chemical shifts of the remaining protons, offering a powerful diagnostic tool for structural confirmation.
| Compound | Aldehyde-H (δ ppm) | Pyrazole-H (δ ppm) | CHF₂-H (δ ppm) | N-CH₃ (δ ppm) | Other Signals (δ ppm) | Reference Solvent |
| This compound (Target) | ~9.9 - 10.1 (s) | ~8.0 - 8.2 (s) | ~7.1 (t, J ≈ 54 Hz) | ~4.0 (s) | - | CDCl₃ |
| 1-Methyl-1H-pyrazole-4-carbaldehyde[3] | 9.85 (s) | 8.05 (s), 7.95 (s) | N/A | 3.95 (s) | - | CDCl₃ |
| 3-(Difluoromethyl)-1-methyl-N-(aryl)-1H-pyrazole-4-carboxamide[4] | N/A | 7.75 (s) | 6.80 (t, J ≈ 54 Hz) | 3.89 (s) | 8.55-7.25 (Ar-H), 8.05 (NH), 2.39 (Ar-CH₃) | CDCl₃ |
| 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde[5] | 9.99 (s) | 9.43 (s) | N/A | N/A | 8.02-7.37 (Ar-H) | DMSO-d₆ |
| 1H-Pyrazole-4-carbaldehyde[6] | 9.8 (s) | 8.1 (s) | N/A | N/A | ~13.5 (br s, NH) | DMSO-d₆ |
Analysis of Trends:
-
Effect of the -CHF₂ Group: Comparing the target molecule to 1-methyl-1H-pyrazole-4-carbaldehyde, the presence of the difluoromethyl group has a minimal effect on the aldehyde and N-methyl protons. However, data from the related carboxamide suggests the pyrazole proton (H-5) is slightly shifted upfield when the C4 substituent is an amide instead of an aldehyde.[4] The most prominent feature is, of course, the appearance of the triplet around 6.8-7.1 ppm, which is the definitive signature of the -CHF₂ moiety.[4][7]
-
Effect of the C4-Substituent: The aldehyde group at the C4 position strongly deshields the adjacent pyrazole proton (H-5), causing it to appear at a relatively downfield shift of around 8.0-8.2 ppm. When replaced by a carboxamide group, this proton shifts slightly upfield to ~7.75 ppm, reflecting a change in the electronic environment.[4]
-
Effect of N1-Substitution: The N-methyl group consistently appears around 3.9-4.0 ppm.[4][8] In compounds lacking this N-alkylation, such as 1H-pyrazole-4-carbaldehyde, the spectrum is complicated by the presence of a broad N-H signal and potential tautomerism.[6][9]
Recommended Experimental Protocol for ¹H NMR Acquisition
To ensure high-quality, reproducible data, adherence to a standardized protocol is essential. The following workflow is designed for the accurate characterization of this compound.
Caption: Standard workflow for ¹H NMR analysis.
Causality Behind Protocol Choices:
-
Solvent Selection: Chloroform-d (CDCl₃) is an excellent initial choice due to its ability to dissolve a wide range of organic compounds and its single, well-defined residual peak. For compounds with lower solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, though its residual water peak can sometimes obscure signals.
-
Number of Scans: 16 to 64 scans provide a good signal-to-noise ratio for a sample of this concentration. More scans may be necessary for very dilute samples.
-
Relaxation Delay (d1): A delay of 2-5 seconds ensures that all protons, including those with longer relaxation times, have returned to equilibrium before the next pulse. This is critical for accurate signal integration, which reflects the relative number of protons.
-
Referencing: Referencing the spectrum to the known chemical shift of the residual solvent peak is a self-validating step that corrects for any minor magnetic field drift, ensuring data accuracy and comparability across different instruments.
By following this comprehensive guide, researchers can confidently acquire, interpret, and compare the ¹H NMR spectrum of this compound, facilitating robust structural characterization in their research and development endeavors.
References
- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. thieme.de [thieme.de]
- 3. 1-Methyl-1H-pyrazole-4-carbaldehyde | C5H6N2O | CID 573117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 1H-Pyrazole-4-carboxaldehyde(35344-95-7) 1H NMR [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
An In-Depth Guide to Analytical Methods for Pyrazole Intermediate Purity Verification
The structural integrity and purity of pharmaceutical intermediates are not merely a matter of quality control; they are the very foundation upon which the safety and efficacy of the final Active Pharmaceutical Ingredient (API) are built. Pyrazole derivatives, a cornerstone in modern medicinal chemistry, are no exception. Their synthesis, while versatile, can often lead to a challenging array of impurities, including regioisomers, unreacted starting materials, and process-related byproducts. The quality of these intermediates directly influences the impurity formation pathways, process reproducibility, and regulatory acceptability of the final drug substance.
This guide provides a comparative analysis of the primary analytical techniques used for purity assessment of pyrazole intermediates. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring that every protocol is a self-validating system. This content is designed for researchers, scientists, and drug development professionals who require robust, reliable, and regulatory-compliant analytical strategies.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for assessing the purity of most pharmaceutical intermediates, owing to its versatility, precision, and applicability to a wide range of non-volatile and thermally sensitive compounds. For pyrazole intermediates, which are often polar and possess UV-active chromophores, reverse-phase HPLC (RP-HPLC) is typically the method of choice.
The Causality of Method Choice: The principle of RP-HPLC relies on the partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. This is ideal for pyrazoles, as subtle changes in their structure (e.g., the position of a substituent in regioisomers) can alter their polarity just enough to enable separation. The choice of mobile phase modifier (e.g., phosphoric or formic acid) is critical; it controls the ionization state of the analyte and silanol groups on the stationary phase, leading to sharper, more symmetrical peaks.
Experimental Protocol: RP-HPLC for 3-Methylpyrazole Purity
This protocol is adapted for the analysis of 3-Methylpyrazole and is designed to separate the main component from potential impurities like unreacted starting materials and regioisomers.
-
Materials and Reagents:
-
3-Methylpyrazole Reference Standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric Acid (analytical grade) or Formic Acid (for MS compatibility)
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of 3-Methylpyrazole reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution (0.5 mg/mL): Prepare the analysis sample in the same manner as the standard solution.
-
-
Data Analysis:
-
Calculate the percentage purity using the area percent method.
-
Identify impurities based on their relative retention times (RRT) compared to the main 3-Methylpyrazole peak.
-
Data Presentation: Expected HPLC Results
| Compound | Expected Retention Time (min) | Relative Retention Time (RRT) |
| Hydrazine (impurity) | ~2.5 | ~0.25 |
| 1,3-Dicarbonyl Precursor (impurity) | ~4.0 | ~0.40 |
| 3-Methylpyrazole | ~10.0 | 1.00 |
| Pyrazoline Intermediate (impurity) | ~12.5 | ~1.25 |
| Regioisomer (e.g., 5-Methylpyrazole) | ~14.0 | ~1.40 |
| Data is illustrative and based on typical elution profiles. |
HPLC Workflow Diagram
Caption: Workflow for HPLC purity analysis of pyrazole intermediates.
Gas Chromatography-Mass Spectrometry (GC-MS): The Choice for Volatile Analytes and Isomer Separation
For pyrazole intermediates that are volatile and thermally stable, Gas Chromatography (GC) offers superior resolution and speed. When coupled with a Mass Spectrometry (MS) detector, it becomes a powerful tool for both quantification and definitive identification of impurities.
The Causality of Method Choice: The synthesis of pyrazoles, particularly from unsymmetrical starting materials, frequently yields regioisomers that can be difficult to distinguish by other methods. Due to their often subtle differences in boiling points and interactions with the GC stationary phase, GC can provide excellent separation. The MS detector then provides two critical pieces of information: the molecular weight (from the molecular ion peak) and a unique fragmentation pattern that acts as a chemical "fingerprint," allowing for unambiguous identification of impurities, even those co-eluting with other components.
Experimental Protocol: GC-MS for Pyrazole Isomer Analysis
This protocol is designed for the separation and identification of pyrazole isomers in an industrial mixture.
-
Materials and Reagents:
-
Pyrazole Isomer Mixture
-
Dichloromethane or Ethyl Acetate (GC grade)
-
-
Instrumental Parameters:
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector: Split/Splitless, 250 °C.
-
Injection Volume: 1 µL (Split ratio 20:1, adjust as needed).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Initial 80 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
-
Sample Preparation:
-
Prepare a dilute solution of the pyrazole mixture (~1 mg/mL) in a suitable volatile solvent like dichloromethane.
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC).
-
Compare the mass spectrum of each peak to a spectral library (e.g., NIST) for tentative identification.
-
Confirm isomer identity by analyzing fragmentation patterns and retention indices.
-
Data Presentation: Expected GC-MS Results
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| **Pyrazole Is |
A Comparative Guide to the Synthetic Routes of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde: From Classic Condensations to Modern Industrial Processes
The compound 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a critical building block in modern agrochemistry. It serves as the cornerstone intermediate for a highly successful class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[1][2] Several commercial fungicides, including Bixafen, Isopyrazam, and Fluxapyroxad, are synthesized from its corresponding carboxylic acid, highlighting the industrial imperative for efficient, scalable, and cost-effective synthetic routes.[3]
This guide provides an in-depth comparison of the primary synthetic strategies to access this vital pyrazole derivative. We will dissect each route, evaluating them on the basis of starting materials, reaction efficiency, regioselectivity, and scalability. The discussion is grounded in published experimental data to provide researchers and process chemists with a clear, objective analysis for selecting the optimal route for their specific needs.
At a Glance: Comparison of Key Synthetic Routes
| Synthetic Route | Key Starting Materials | Core Transformation | Key Advantages | Key Challenges & Disadvantages |
| Route 1: Classic Cyclocondensation | Ethyl difluoroacetoacetate, Triethyl orthoformate, Methylhydrazine | Construction of the pyrazole ring from acyclic precursors. | Well-established and documented; adaptable for lab-scale synthesis. | Potential for regioisomer formation during cyclization; multi-step process to reach the aldehyde.[1] |
| Route 2: Vilsmeier-Haack Formylation | 3-(Difluoromethyl)-1-methyl-1H-pyrazole, POCl₃, DMF | Direct C-4 formylation of a pre-formed pyrazole ring. | High-yielding formylation step; excellent regioselectivity for the C-4 position. | Requires an efficient synthesis of the starting pyrazole, adding to the overall step count. |
| Route 3: Acetyl Pyrazole Oxidation | Dimethylaminovinyl methyl ketone, Difluoroacetyl fluoride, Methylhydrazine | Building the pyrazole core followed by oxidation of a C-4 acetyl group. | Highly efficient and scalable for industrial production; high purity of the final product.[2] | Relies on specialized starting materials (e.g., DFAF); yields the carboxylic acid, requiring a final reduction step. |
Route 1: The Classic Cyclocondensation Approach
This is the foundational method first reported for the synthesis of the 3-(difluoromethyl)-1-methyl-1H-pyrazole core.[1] The strategy relies on the classical Knorr pyrazole synthesis, building the heterocyclic ring from a 1,3-dicarbonyl equivalent and a hydrazine.
The synthesis begins with ethyl difluoroacetoacetate, which is first reacted with triethyl orthoformate in the presence of acetic anhydride. This step generates a key intermediate, ethyl 4,4-difluoro-2-(ethoxymethylene)-3-oxobutyrate, by creating an electrophilic enol ether.[4] This intermediate is then subjected to a cyclocondensation reaction with methylhydrazine. The nucleophilic attack of the hydrazine, followed by cyclization and dehydration, yields the aromatic pyrazole ring.[1] A critical consideration in this step is regioselectivity. The use of an unsymmetrical hydrazine like methylhydrazine can lead to the formation of two regioisomers. However, the desired isomer, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, is typically the major product.[1] The resulting ester is then hydrolyzed to the carboxylic acid, which must be subsequently converted to the target aldehyde via standard procedures (e.g., reduction to the alcohol followed by oxidation, or direct reduction with a reagent like DIBAL-H).
Caption: Workflow for the Classic Cyclocondensation Route.
Protocol: Synthesis of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
This protocol is adapted from established industrial syntheses.[4][5]
-
Step 1: Intermediate Formation. In a suitable reactor, charge ethyl difluoroacetoacetate, triethyl orthoformate, and acetic anhydride. Heat the mixture to approximately 100-105 °C for 6 hours.[5] Monitor the reaction by Gas Chromatography (GC). Upon completion, cool the mixture and remove volatile components (excess reagents and ethyl acetate byproduct) under reduced pressure to yield crude ethyl 4,4-difluoro-2-(ethoxymethylene)-3-oxobutyrate as an oil.
-
Step 2: Cyclization. Prepare a solution of 40% aqueous methylhydrazine and potassium carbonate in water.[5] Cool this aqueous solution to between -10 °C and -5 °C in a separate reactor.
-
Step 3: Reaction. Slowly add the crude intermediate from Step 1 to the cold methylhydrazine solution while maintaining the temperature below 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 10-12 hours.
-
Step 4: Workup and Isolation. Separate the organic phase. Wash the organic layer sequentially with water and brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or crystallization to yield the pure ethyl ester.
Route 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful and highly regioselective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] This strategy is predicated on the availability of the parent heterocycle, 3-(difluoromethyl)-1-methyl-1H-pyrazole.
The reaction involves treating the pyrazole with the Vilsmeier reagent, which is typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). The electrophilic Vilsmeier reagent (a chloroiminium ion) attacks the electron-rich C-4 position of the pyrazole ring. The subsequent hydrolysis of the resulting iminium salt intermediate liberates the aldehyde. The primary advantage of this route is its directness and high regioselectivity for the formylation step itself. The main drawback is that it shifts the synthetic challenge to preparing the starting pyrazole.
Caption: Workflow for the Vilsmeier-Haack Formylation Route.
Protocol: Vilsmeier-Haack Formylation of a Pyrazole
This is a general protocol for the formylation of pyrazoles.[6][8]
-
Step 1: Reagent Preparation. In a three-neck flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.
-
Step 2: Vilsmeier Reagent Formation. Add phosphoryl chloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C. After the addition, allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Step 3: Formylation. Dissolve the starting material, 3-(difluoromethyl)-1-methyl-1H-pyrazole, in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent.
-
Step 4: Reaction. Heat the reaction mixture to 60-70 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Step 5: Hydrolysis and Workup. Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is approximately 7-8. The product often precipitates as a solid.
-
Step 6: Isolation. Collect the solid by filtration, wash thoroughly with water, and dry. If the product is an oil, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Route 3: The Acetyl Pyrazole Oxidation Approach
Developed for large-scale industrial production, this innovative route from Asahi Glass Company (AGC) builds the pyrazole core with a C-4 acetyl group, which is then cleanly oxidized to the corresponding carboxylic acid, a direct precursor to the target aldehyde.[2]
The synthesis starts with dimethylaminovinyl methyl ketone (DMAB), which undergoes difluoroacetylation using difluoroacetyl fluoride (DFAF). The resulting intermediate is then cyclized with methylhydrazine to form 4-acetyl-3-(difluoromethyl)-1-methyl-1H-pyrazole. According to the developers, careful control of reaction conditions, such as the addition of dimethylamine during cyclization, minimizes the formation of isomers.[2] The key final step is the oxidation of the acetyl group to a carboxylate via the haloform reaction, using sodium hypochlorite (NaOCl). This reaction is highly efficient and clean, yielding the carboxylic acid (DFPA) in up to 99% purity.[2] While this route produces the carboxylic acid, its high efficiency and scalability make it a premier industrial strategy. The final conversion to the aldehyde would require a selective reduction.
Caption: Workflow for the Acetyl Pyrazole Oxidation Route.
Conclusion and Outlook
The synthesis of this compound can be approached through several distinct strategies, each with its own merits and drawbacks.
-
The Classic Cyclocondensation Route remains a valuable and straightforward method for laboratory-scale synthesis, despite potential challenges with regioselectivity and the need for subsequent functional group manipulations to arrive at the aldehyde.
-
The Vilsmeier-Haack Formylation offers a direct and efficient method for introducing the aldehyde group, provided an effective synthesis for the parent pyrazole is available. Its high regioselectivity is a significant advantage.
-
The Acetyl Pyrazole Oxidation Route represents the state-of-the-art for industrial production.[2] Its quantitative steps, high purity, and cost-effective design make it the superior choice for large-scale manufacturing, even with the requirement of a final reduction step to obtain the aldehyde from the carboxylic acid intermediate.
The choice of synthetic route will ultimately depend on the specific requirements of the researcher or organization, balancing factors such as scale, cost, available starting materials, and desired purity.
References
- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. thieme.de [thieme.de]
- 3. mdpi.com [mdpi.com]
- 4. CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 5. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to GC-MS Analysis of Pyrazole Synthesis Products: A Comparative Approach
Introduction
For researchers, scientists, and professionals in drug development, the synthesis of pyrazole derivatives is a cornerstone of innovation. These nitrogen-containing heterocyclic compounds are pivotal scaffolds in a vast array of pharmaceuticals and agrochemicals. However, the synthetic pathways to these valuable molecules are often fraught with challenges, most notably the formation of regioisomers and other closely related impurities. The ability to accurately separate, identify, and quantify the components of a pyrazole synthesis reaction mixture is not merely a matter of analytical chemistry; it is a critical determinant of product efficacy, safety, and regulatory compliance.
This guide provides an in-depth, comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization of pyrazole synthesis products. We will delve into the technical nuances of why GC-MS is often the technique of choice, while also objectively comparing its performance against viable alternatives such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed analytical decisions in your own research.
The Analytical Imperative in Pyrazole Synthesis: Why Purity and Isomerism Matter
The Knorr pyrazole synthesis and related methodologies are workhorses in organic chemistry for constructing the pyrazole ring.[1] A frequent complication, particularly when employing unsymmetrical starting materials, is the production of regioisomeric products.[1] These isomers possess the same molecular weight and often exhibit very similar physicochemical properties, making their separation and individual quantification a significant analytical hurdle. The presence of an undesired regioisomer can have profound implications, potentially altering the pharmacological profile of the target compound or introducing unforeseen toxicity. Therefore, a robust analytical method is paramount for quality control and process optimization.
GC-MS: A Powerful Tool for Pyrazole Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds, a category into which many pyrazole derivatives fall.[1] The coupling of a gas chromatograph's high-resolution separation capabilities with the definitive identification power of a mass spectrometer makes GC-MS a formidable tool for dissecting complex reaction mixtures.
The GC-MS Workflow: A Step-by-Step Protocol with Rationale
The successful GC-MS analysis of pyrazole synthesis products hinges on a meticulously executed workflow, from sample preparation to data interpretation.
1. Sample Preparation:
-
Objective: To prepare a clean, homogeneous sample solution suitable for injection into the GC-MS system.
-
Procedure:
-
Accurately weigh approximately 10-20 mg of the crude pyrazole synthesis product into a clean vial.
-
Dissolve the sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate. The choice of solvent is critical; it must fully dissolve the analytes of interest without reacting with them and should be compatible with the GC column.
-
If quantitative analysis is intended, add a known concentration of an internal standard. The internal standard should be a stable compound with similar chemical properties to the analytes but with a distinct retention time.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the injector or column.
-
2. GC-MS Instrumentation and Conditions:
-
Objective: To achieve optimal chromatographic separation of the pyrazole isomers and obtain high-quality mass spectra for identification and quantification.
-
Typical GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is often a good starting point for separating pyrazole isomers.[1]
-
Injector Temperature: 250 °C (to ensure rapid volatilization of the sample).
-
Injection Volume: 1 µL (in split mode to prevent column overloading).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes. (This temperature program allows for the separation of compounds with a range of boiling points).
-
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV. EI is a hard ionization technique that produces reproducible fragmentation patterns, which are crucial for library matching and structural elucidation.
-
Mass Range: m/z 40-500.
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for targeted quantitative analysis. SIM mode offers significantly higher sensitivity for specific ions.
-
3. Data Analysis and Interpretation:
-
Objective: To identify the components of the mixture and, if necessary, quantify them.
-
Procedure:
-
Peak Identification: Compare the obtained mass spectra of the chromatographic peaks with a commercial or in-house spectral library (e.g., NIST).
-
Fragmentation Pattern Analysis: Manually interpret the mass spectra to confirm the identity of the pyrazole derivatives. Common fragmentation pathways for pyrazoles include the loss of HCN, N₂, and fragments from substituents on the ring. The fragmentation pattern can provide clues to the substitution pattern on the pyrazole ring.
-
Regioisomer Differentiation: While regioisomers have identical molecular ions, their fragmentation patterns can exhibit subtle differences in the relative abundances of fragment ions. Careful examination of these differences can aid in their differentiation.
-
Quantitative Analysis: If an internal standard was used, construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Use this curve to determine the concentration of the pyrazole derivatives in the sample.
-
Visualizing the GC-MS Workflow
Caption: A schematic representation of the GC-MS workflow for the analysis of pyrazole synthesis products.
Comparative Analysis: GC-MS vs. The Alternatives
While GC-MS is a powerful technique, it is not universally applicable. The choice of analytical method should be guided by the specific properties of the pyrazole derivatives and the goals of the analysis.
| Feature | GC-MS | HPLC-UV | LC-MS | NMR |
| Principle | Separation based on volatility and polarity, detection by mass. | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass. | Detection of nuclear spin transitions in a magnetic field. |
| Analyte Suitability | Volatile and thermally stable pyrazoles. | Non-volatile and thermally labile pyrazoles. | Wide range of pyrazoles, including non-volatile and thermally labile. | Soluble pyrazoles. |
| Structural Information | High (from fragmentation patterns). | Low (retention time only). | High (from fragmentation patterns). | Very high (detailed molecular structure). |
| Sensitivity | High (ng to pg level). | Moderate (µg to ng level). | Very high (pg to fg level). | Low (mg level for routine analysis). |
| Quantitative Performance | Excellent linearity and precision. | Good linearity and precision. | Excellent linearity and precision. | Excellent for purity determination (qNMR). |
| LOD (Example) | 0.01 ppm for some genotoxic impurities.[2] | 4 µg/mL for a pyrazoline derivative.[3] | 10-fold improvement over other methods for 3,4-dimethyl-1H-pyrazole.[4] | Not typically used for trace analysis. |
| LOQ (Example) | 0.025 ppm for some genotoxic impurities.[2] | 15 µg/mL for a pyrazoline derivative.[3] | N/A | N/A |
| Linearity (Example) | 10-1000 ppm.[5] | 50-80 µg/mL (r² = 0.998).[3] | N/A | N/A |
| Throughput | Moderate to high. | High. | High. | Low. |
| Cost | Moderate. | Low. | High. | High. |
HPLC-UV: The Workhorse for Routine Analysis
High-Performance Liquid Chromatography with UV detection is a robust and cost-effective technique that is widely available in most laboratories.
-
Strengths: HPLC-UV is ideal for the routine analysis of non-volatile or thermally labile pyrazole derivatives that are not amenable to GC-MS. It offers high throughput and is excellent for monitoring reaction progress and assessing product purity when the identities of the components are known.
-
Limitations: The primary drawback of HPLC-UV is its limited structural elucidation capability. Peak identification relies solely on retention time, which is not definitive. Co-eluting impurities can lead to inaccurate quantification.
Caption: A schematic representation of the HPLC-UV workflow for the analysis of pyrazole synthesis products.
LC-MS: The Best of Both Worlds for Complex Mixtures
Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the detection capabilities of mass spectrometry, offering a versatile solution for a wide range of pyrazole derivatives.
-
Strengths: LC-MS is particularly advantageous for the analysis of polar, non-volatile, and thermally labile pyrazoles. It provides both retention time and mass spectral data, enabling confident peak identification and structural elucidation. The use of tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity, making it ideal for the analysis of complex matrices.[4]
-
Limitations: The primary disadvantages of LC-MS are its higher cost and complexity compared to HPLC-UV and GC-MS. Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, can be a significant challenge and require careful method development to mitigate.
Caption: A schematic representation of the LC-MS workflow for the analysis of pyrazole synthesis products.
NMR Spectroscopy: The Gold Standard for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance spectroscopy is an unparalleled tool for the unambiguous structural determination of organic molecules.
-
Strengths: NMR provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule. For pyrazole synthesis, NMR is indispensable for definitively distinguishing between regioisomers. Furthermore, quantitative NMR (qNMR) is an increasingly recognized primary method for determining the absolute purity of a substance without the need for a reference standard of the analyte itself.[6][7]
-
Limitations: The main drawback of NMR is its relatively low sensitivity compared to mass spectrometry-based techniques, requiring milligram quantities of the sample for routine analysis. It is also a low-throughput technique, making it less suitable for rapid screening of a large number of samples.
Caption: A schematic representation of the quantitative NMR (qNMR) workflow for purity assessment of pyrazole products.
Conclusion and Recommendations
The selection of the optimal analytical technique for the analysis of pyrazole synthesis products is a multifactorial decision that requires a deep understanding of the strengths and limitations of each method.
-
GC-MS remains a highly recommended technique for the routine analysis of volatile and thermally stable pyrazole derivatives, offering an excellent balance of separation efficiency, definitive identification, and quantitative performance. Its ability to distinguish between isomers based on subtle differences in fragmentation patterns is a key advantage.
-
HPLC-UV is a valuable and cost-effective tool for routine quality control and reaction monitoring, particularly for non-volatile or thermally labile pyrazoles where the identities of the components are known.
-
LC-MS emerges as the most versatile technique, capable of analyzing a broad spectrum of pyrazole derivatives with exceptional sensitivity and structural elucidation capabilities. It is the method of choice for complex mixtures containing polar, non-volatile, or thermally unstable compounds.
-
NMR is the undisputed gold standard for unambiguous structural determination, especially for the critical task of regioisomer differentiation. Furthermore, qNMR provides an orthogonal and highly accurate method for absolute purity assessment.
As a Senior Application Scientist, my recommendation is to employ a multi-technique approach for the comprehensive characterization of pyrazole synthesis products. Use GC-MS or LC-MS for the initial screening and identification of components in the crude reaction mixture. Follow up with preparative chromatography to isolate the major products and key impurities. Finally, utilize NMR for the definitive structural elucidation of the isolated compounds and qNMR for the accurate determination of their purity. This integrated analytical strategy ensures the highest level of confidence in your research and development outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. ijcpa.in [ijcpa.in]
- 4. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Pyrazole Carboxamide Fungicides
Introduction
Pyrazole carboxamides represent a cornerstone of modern fungal disease management in agriculture. As a key class of fungicides, they are distinguished by their specific mode of action as Succinate Dehydrogenase Inhibitors (SDHIs). This guide offers an in-depth comparison of the efficacy of various fungicides within this class, supported by experimental data, to assist researchers and agricultural scientists in making informed decisions for crop protection strategies.
The Scientific Foundation: Mechanism of Action
Pyrazole carboxamide fungicides, classified under FRAC Group 7, target Complex II of the mitochondrial respiratory chain, the enzyme succinate dehydrogenase (SDH).[1][2][3] By binding to the ubiquinone-binding site of this enzyme, they interrupt the fungal cell's energy supply (ATP production) by blocking the tricarboxylic acid (TCA) cycle.[2][4][5] This disruption effectively halts vital fungal processes like spore germination and mycelial growth, leading to the cessation of disease development.[5]
The specificity of this target site is a double-edged sword; while highly effective, it also presents a risk for the development of fungicide resistance through single point mutations in the target SDH genes.[6] Therefore, understanding the nuances of efficacy and resistance profiles among different pyrazole carboxamides is paramount for their sustainable use.
References
structure-activity relationship (SAR) of pyrazole-based fungicides
An In-Depth Guide to the Structure-Activity Relationship (SAR) of Pyrazole-Based Fungicides for Researchers and Drug Development Professionals
Introduction
Pyrazole-based fungicides represent a cornerstone of modern crop protection, exhibiting broad-spectrum activity against a wide array of fungal pathogens. Their primary mechanism of action involves the inhibition of the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial respiratory chain, leading to the disruption of fungal cellular respiration. The remarkable success of this class of fungicides, often referred to as SDHIs, has spurred extensive research into their structure-activity relationships (SAR) to optimize potency, broaden the spectrum of activity, and manage the emergence of resistance.
This guide provides a comprehensive comparison of pyrazole-based fungicides, delving into the intricate relationship between their chemical structure and biological activity. We will explore the key structural motifs, analyze the impact of various substituents, and present experimental data to illustrate these principles. This content is designed for researchers, scientists, and drug development professionals actively engaged in the discovery and optimization of novel fungicidal agents.
The Molecular Target: Succinate Dehydrogenase (SDH)
The fungicidal action of pyrazole-based compounds originates from their ability to bind to and inhibit the SDH enzyme (also known as Complex II) in the mitochondrial inner membrane. This enzyme complex plays a crucial role in the tricarboxylic acid (TCA) cycle and the electron transport chain, catalyzing the oxidation of succinate to fumarate. Inhibition of SDH leads to a cascade of detrimental effects, including the cessation of ATP production and the accumulation of reactive oxygen species, ultimately resulting in fungal cell death.
The SDH enzyme is a heterotetrameric protein complex composed of four subunits: SDHA, SDHB, SDHC, and SDHD. Pyrazole-based fungicides specifically target the ubiquinone-binding site (Qp site) within the SDHB, SDHC, and SDHD subunits. The binding pocket is a complex, hydrophobic environment, and the affinity of a fungicide for this site is a primary determinant of its potency.
Core Structure-Activity Relationships of Pyrazole-Based Fungicides
The general structure of a pyrazole-based SDHI fungicide can be dissected into three key components: the pyrazole ring (the "head"), a linker moiety (often an amide or a similar functional group), and a substituted aromatic or heterocyclic ring system (the "tail"). The SAR of these molecules is highly dependent on the nature and substitution pattern of each of these fragments.
Figure 1: Key structural components of pyrazole-based SDHI fungicides.
The Pyrazole Ring: The Anchor of Activity
The pyrazole ring is the toxophoric core of this class of fungicides. Modifications to the substituents on the pyrazole ring have a profound impact on fungicidal activity.
-
N-alkylation: The nitrogen at the 1-position of the pyrazole ring is typically substituted with a small alkyl group, such as a methyl or ethyl group. This substitution is crucial for proper orientation within the SDH binding pocket.
-
Substitution at the 3-position: A key determinant of potency is the substituent at the 3-position. Electron-withdrawing groups, such as trifluoromethyl (CF3) or difluoromethyl (CFH2), are often found in highly active fungicides like Bixafen and Fluxapyroxad. These groups can enhance the binding affinity to the target enzyme.
-
Substitution at the 4- and 5-positions: The 4- and 5-positions of the pyrazole ring are generally less substituted in commercial fungicides. However, research has shown that modifications at these positions can influence the spectrum of activity and selectivity.
The Linker: Bridging the Head and Tail
The linker moiety, most commonly an amide group, connects the pyrazole head to the aromatic tail. The rigidity and orientation of this linker are critical for positioning the head and tail groups correctly within the SDH binding pocket.
-
Amide Linkage: The amide bond provides a degree of rotational restriction, which is beneficial for pre-organizing the molecule into a conformation suitable for binding. The orientation of the amide (i.e., pyrazole-C(O)NH-aryl vs. pyrazole-NHC(O)-aryl) can significantly affect activity.
-
Thioamides and Other Linkers: While less common, other linkers such as thioamides have been explored. These modifications can alter the electronic properties and hydrogen bonding capabilities of the linker, leading to changes in fungicidal activity.
The Aromatic/Heterocyclic Tail: Fine-Tuning the Spectrum
The "tail" portion of the molecule, typically a substituted phenyl or other aromatic/heterocyclic ring, is a major driver of the fungicide's spectrum of activity and physicochemical properties.
-
Substitution Pattern: The nature, number, and position of substituents on the aromatic ring are critical. Halogen atoms (e.g., chlorine, fluorine), alkyl groups, and other functionalities can be strategically placed to enhance activity against specific pathogens. For example, the biphenyl group in Bixafen contributes to its broad-spectrum activity.
-
Conformational Flexibility: In some fungicides, such as Fluxapyroxad and Isopyrazam, the tail contains a flexible alkyl chain or a bicyclic system. This flexibility allows the molecule to adopt different conformations, potentially enabling it to bind to the SDH enzyme of a wider range of fungal species.
Comparative Analysis of Key Pyrazole-Based Fungicides
The following table provides a comparison of several commercially important pyrazole-based fungicides, highlighting their key structural features and primary target pathogens.
| Fungicide | Key Structural Features | Primary Target Pathogens |
| Bixafen | N-ethyl, 3-(difluoromethyl) pyrazole; biphenyl tail | Septoria tritici, Puccinia spp., Ramularia collo-cygni |
| Fluxapyroxad | N-ethyl, 3-(difluoromethyl) pyrazole; flexible trifluoromethylphenyl tail | Botrytis cinerea, Alternaria spp., Mycosphaerella spp. |
| Penthiopyrad | N-ethyl, 3-(difluoromethyl) pyrazole; thioamide linker; substituted thiophene tail | Rhizoctonia solani, Sclerotinia sclerotiorum, Botrytis cinerea |
| Isopyrazam | N-propyl, 3-(difluoromethyl) pyrazole; bicyclic tail | Septoria tritici, Ramularia collo-cygni |
| Benodanil | Early generation pyrazole fungicide; simpler structure | Puccinia spp. (rusts) |
Experimental Protocols for Evaluating Fungicidal Activity
The evaluation of novel pyrazole-based fungicides involves a combination of in vitro and in vivo assays to determine their potency, spectrum of activity, and efficacy under field conditions.
In Vitro Antifungal Susceptibility Testing
This protocol outlines a general method for determining the half-maximal effective concentration (EC50) of a compound against a panel of fungal pathogens using a microtiter plate-based assay.
Materials:
-
96-well microtiter plates
-
Fungal isolates of interest (e.g., Botrytis cinerea, Septoria tritici)
-
Appropriate liquid growth medium (e.g., Potato Dextrose Broth, Yeast Peptone Dextrose)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Fungal Inoculum: Grow fungal cultures on solid media until sufficient sporulation is observed. Harvest spores and suspend them in sterile water or liquid growth medium. Adjust the spore concentration to a final density of 1 x 10^4 to 5 x 10^4 spores/mL.
-
Prepare Compound Dilutions: Create a serial dilution series of the test compounds in the liquid growth medium. The final concentrations should span a range that is expected to capture the EC50 value.
-
Assay Setup: Add 100 µL of the fungal inoculum to each well of a 96-well plate. Add 100 µL of the compound dilutions to the respective wells. Include solvent controls (containing only DMSO) and negative controls (containing only medium).
-
Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (typically 20-25°C) for a period of 48 to 96 hours, or until sufficient growth is observed in the solvent control wells.
-
Data Acquisition: Measure the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm) using a microplate reader. The OD is a measure of fungal growth.
-
Data Analysis: Calculate the percentage of growth inhibition for each compound concentration relative to the solvent control. Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Figure 2: Workflow for in vitro antifungal susceptibility testing.
In Vivo Efficacy Testing on Detached Leaves
This protocol provides a method for assessing the protective and curative activity of a fungicide on detached plant leaves.
Materials:
-
Healthy, young leaves from a susceptible host plant (e.g., wheat for Septoria tritici, grape for Botrytis cinerea)
-
Fungal spore suspension
-
Test compounds formulated as a sprayable solution
-
Petri dishes or other suitable containers with moist filter paper
-
Growth chamber with controlled temperature, humidity, and light
Procedure:
-
Leaf Collection: Detach healthy leaves from the host plant and place them on moist filter paper in Petri dishes.
-
Compound Application (Protective): For protective assays, spray the leaves with the test compound formulation until runoff. Allow the leaves to dry completely.
-
Inoculation: Spray the leaves with the fungal spore suspension.
-
Compound Application (Curative): For curative assays, inoculate the leaves with the fungal spore suspension first. After a defined period (e.g., 24 hours), apply the test compound formulation.
-
Incubation: Place the Petri dishes in a growth chamber under conditions conducive to fungal infection and disease development.
-
Disease Assessment: After a suitable incubation period (typically 7-14 days), visually assess the percentage of leaf area covered by disease symptoms (e.g., lesions, sporulation).
-
Data Analysis: Calculate the percentage of disease control for each treatment relative to the untreated control.
Conclusion
The structure-activity relationship of pyrazole-based fungicides is a complex and fascinating field of study. A deep understanding of how modifications to the pyrazole core, the linker, and the tail region impact fungicidal activity is essential for the rational design of new and improved fungicides. The continuous exploration of SAR in this chemical class will be pivotal in addressing the ongoing challenges of fungicide resistance and the need for more effective and environmentally benign crop protection solutions.
A Senior Application Scientist's Guide to Assessing the Environmental Fate of Pyrazole Fungicide Metabolites
Introduction: The Hidden Environmental Life of Fungicide Metabolites
Pyrazole fungicides represent a significant class of modern crop protection agents, offering effective control against a broad spectrum of fungal pathogens. However, the environmental story does not end with the parent compound. Once released into the environment, these fungicides undergo transformation, creating a range of metabolites that can possess their own unique environmental fate and toxicological profiles. Understanding the persistence, mobility, and ecotoxicity of these metabolites is paramount for a comprehensive environmental risk assessment and the development of more sustainable agricultural practices.
This guide provides a comparative overview of the environmental fate of key pyrazole fungicide metabolites. We will delve into the primary degradation pathways, compare the persistence and mobility of prominent metabolites, and discuss their ecotoxicological significance. Furthermore, this guide will provide detailed, field-proven experimental protocols based on international standards to empower researchers in generating robust and comparable data.
Comparative Environmental Fate of Key Pyrazole Fungicide Metabolites
The environmental behavior of a pesticide metabolite is governed by its physicochemical properties and its interaction with soil and water. Key parameters for comparison include the soil degradation half-life (DT50), which indicates persistence, and the soil organic carbon-water partitioning coefficient (Koc), a measure of mobility.
Degradation Pathways: A Tale of Transformation
The degradation of pyrazole fungicides in the environment is a complex process involving both biotic and abiotic mechanisms. Microbial degradation is often the primary driver of transformation in soil.[1]
-
Fipronil , a phenylpyrazole insecticide, undergoes oxidation to form the more persistent and often more toxic metabolite, fipronil sulfone .[2][3] It can also be transformed into fipronil sulfide through reduction and fipronil amide via hydrolysis.[2][3]
-
Fluxapyroxad , a succinate dehydrogenase inhibitor (SDHI) fungicide, primarily degrades through microbial activity in soil.[4] Its main metabolites include M700F001 and M700F002 .[4][5]
-
Pyraclostrobin , a strobilurin fungicide, degrades in the environment to form several metabolites, with BF 500-3 (the desmethoxy metabolite) and BF 500-6 being of significant interest.[6][7] The degradation is influenced by microbial activity.[7]
Below is a generalized representation of the degradation pathways for these three prominent pyrazole fungicides.
Data Presentation: Comparative Environmental Fate Parameters
The following table summarizes key environmental fate parameters for the parent compounds and their major metabolites. It is important to note that these values can vary significantly depending on soil type, temperature, and other environmental conditions.
| Compound | Metabolite | Soil Aerobic DT50 (days) | Soil Koc (mL/g) | Mobility Class | Reference(s) |
| Fipronil | - | 18.0 - 41.8 | - | - | [8] |
| Fipronil Sulfone | More persistent than parent | - | - | [2][3] | |
| Fluxapyroxad | - | 157.6 - >1000 | 496 - 1,424 | Low to Medium | [9][10][11][12] |
| M700F001 | - | - | - | [5] | |
| M700F002 | Similar persistence to parent | - | - | [4] | |
| Pyraclostrobin | - | 12 - 101 | Mean: 9315 | Low | [6][7] |
| BF 500-3 | - | Mean: 9315 | Low | [6] | |
| BF 500-6 | 129 - 166 | Mean: 35,053 | Immobile | [6][7] |
Mobility Classification based on FAO criteria. [13]
Ecotoxicological Profile of Pyrazole Fungicide Metabolites
The formation of metabolites can sometimes lead to an increase in toxicity to non-target organisms. Therefore, assessing the ecotoxicity of metabolites is a critical component of a comprehensive environmental risk assessment.
| Metabolite | Organism | Endpoint | Value (µg/L or mg/kg) | Reference(s) |
| Fipronil Sulfone | Zebrafish (embryos/larvae) | Developmental and behavioral disruptions | ≥125 µg/L | [3] |
| Daphnia pulex | LC50 | - | [14] | |
| Earthworm (Eudrilus eugeniae) | LC50 | - | [15] | |
| M700F002 (Fluxapyroxad metabolite) | Rat | 90-day feeding study NOAEL | 958 mg/kg bw/day | [9] |
| Rabbit | Developmental toxicity NOAEL | 300 mg/kg bw/day | [9] | |
| BF 500-3 (Pyraclostrobin metabolite) | Freshwater green algae | Acute toxicity | - | |
| Freshwater invertebrates | Acute toxicity | - | ||
| Freshwater fish | Acute toxicity | - |
Experimental Protocols for Assessing Environmental Fate
To ensure data quality and comparability, standardized international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are followed.
Determining Aerobic Transformation in Soil (OECD 307)
This protocol is designed to determine the rate of biodegradation of a substance in soil under aerobic conditions and to identify its transformation products. The choice of this method is driven by the need to simulate the primary degradation pathway for many fungicides in the agricultural environment.[10][16][17][18][19]
Step-by-Step Methodology:
-
Soil Selection and Preparation: Select at least four different soil types with varying physicochemical properties (e.g., pH, organic carbon content, texture). The soils should be freshly sampled and sieved (≤ 2 mm).
-
Test Substance Application: The test substance, typically ¹⁴C-labeled for metabolite tracking, is applied to the soil samples at a concentration relevant to its agricultural use.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content for up to 120 days. A continuous flow of carbon dioxide-free, humidified air is passed through the incubation flasks.
-
Trapping Volatiles: Volatile organic compounds and ¹⁴CO₂ are trapped using appropriate solutions (e.g., ethylene glycol and potassium hydroxide).
-
Sampling and Extraction: At predetermined intervals, replicate soil samples are removed and extracted with suitable solvents to isolate the parent compound and its metabolites.
-
Analysis: The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its transformation products.
-
Data Analysis: The dissipation time for 50% of the substance (DT50) is calculated using appropriate kinetic models, typically first-order kinetics.
Determining Adsorption-Desorption Using a Batch Equilibrium Method (OECD 106)
This protocol is essential for understanding the mobility of a fungicide and its metabolites in soil.[7][20] A high adsorption to soil particles (high Koc) indicates low mobility and a lower potential for leaching into groundwater. This method is chosen for its direct measurement of the partitioning behavior between the soil and water phases.
Step-by-Step Methodology:
-
Preliminary Tier: A preliminary test is conducted to determine the optimal soil-to-solution ratio, equilibration time, and to check for any adsorption of the test substance to the test vessel walls.
-
Screening Tier: The adsorption of the test substance is studied in at least five different soil types at a single concentration to determine the distribution coefficients (Kd) and the organic carbon normalized adsorption coefficients (Koc).
-
Adsorption Isotherm Tier: To understand the influence of concentration on adsorption, the experiment is conducted with a range of test substance concentrations.
-
Equilibration: Weighed amounts of soil are mixed with solutions of the test substance in 0.01 M CaCl₂ in centrifuge tubes. The tubes are shaken at a constant temperature until equilibrium is reached.
-
Separation: The soil and aqueous phases are separated by centrifugation.
-
Analysis: The concentration of the test substance in the aqueous phase is determined. The amount adsorbed to the soil is calculated by the difference from the initial concentration.
-
-
Desorption: After the adsorption phase, the supernatant is replaced with a fresh solution without the test substance, and the mixture is shaken again to determine the amount of the substance that desorbs from the soil.
-
Data Analysis: The adsorption and desorption data are used to calculate the Kd, Koc, and Freundlich adsorption coefficients (Kf).
Conclusion: A Holistic Approach to Environmental Risk Assessment
The environmental fate of pyrazole fungicide metabolites is a complex and critical area of study. As this guide has demonstrated, a comprehensive assessment requires a multi-faceted approach that considers degradation pathways, persistence, mobility, and ecotoxicity. By employing standardized methodologies and focusing on a comparative analysis of key metabolites, researchers and drug development professionals can gain a deeper understanding of the environmental impact of these important agricultural tools. This knowledge is essential for the development of next-generation fungicides with improved environmental profiles and for ensuring the long-term sustainability of our agricultural systems.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (Ref: M700F002) [sitem.herts.ac.uk]
- 3. Ecotoxicological impacts of fipronil sulfone: Developmental and behavioral disruptions in zebrafish embryos and larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dissipation kinetics and safety evaluation of pyraclostrobin and its desmethoxy metabolite BF 500-3 in a cucumber greenhouse agroecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. ec.europa.eu [ec.europa.eu]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. fao.org [fao.org]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. Pyraclostrobin (Ref: BAS 500F) [sitem.herts.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Short-term effects of pesticide fipronil on behavioral and physiological endpoints of Daphnia magna - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. maxapress.com [maxapress.com]
- 17. Biodegradation of pyraclostrobin by two microbial communities from Hawaiian soils and metabolic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. fao.org [fao.org]
A Senior Application Scientist's Guide: 3-(Difluoromethyl)- vs. 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde in Synthesis
Abstract
The pyrazole-4-carbaldehyde scaffold is a cornerstone in the synthesis of high-value agrochemicals and pharmaceuticals. Specifically, the 3-(difluoromethyl)- and 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde analogs serve as critical building blocks. The choice between a difluoromethyl (-CHF₂) and a trifluoromethyl (-CF₃) group profoundly impacts not only the biological activity of the final product but also the synthetic strategy, influencing precursor accessibility, reaction kinetics, and overall process efficiency. This guide provides an in-depth comparison of these two key intermediates, offering field-proven insights into their synthesis and subsequent reactivity in common chemical transformations, supported by experimental data and established protocols.
Introduction
The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal and agrochemical design to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The trifluoromethyl (-CF₃) group has long been a favorite for its strong electron-withdrawing nature and steric bulk.[1] More recently, the difluoromethyl (-CHF₂) group has gained significant attention as a "lipophilic bioisostere" of hydroxyl or thiol groups, capable of acting as a hydrogen bond donor, which offers a different set of physicochemical properties for molecular design.[3][4]
This guide focuses on two pivotal aldehyde intermediates: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde (herein DFMP-aldehyde ) and its trifluoromethyl analog, 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde (TFMP-aldehyde ). The carboxylic acid derivative of DFMP-aldehyde is a key intermediate for a new class of succinate dehydrogenase inhibitor (SDHI) fungicides, including the blockbuster Fluxapyroxad.[5][6][7][8] Understanding the nuances of synthesizing and utilizing these aldehydes is therefore of high commercial and scientific importance. We will dissect the synthetic routes to these aldehydes and compare their performance in foundational organic reactions.
Physicochemical Properties: A Tale of Two Fluorinated Groups
The difference between a C-H and a C-F bond dictates the distinct electronic and steric profiles of the -CHF₂ and -CF₃ groups, which in turn influences the reactivity of the adjacent aldehyde.
| Property | 3-(Difluoromethyl) Analog (-CHF₂) | 3-(Trifluoromethyl) Analog (-CF₃) | Causality and Implication for Synthesis |
| Electronic Effect | Strongly electron-withdrawing (Inductive) | Very strongly electron-withdrawing (Inductive) | The -CF₃ group's superior inductive effect renders the pyrazole ring and the C4-aldehyde carbon more electrophilic. This can accelerate nucleophilic attack but may also affect the stability of intermediates. |
| Hansch Lipophilicity (π) | +0.49 | +0.88[1] | The -CF₃ group is significantly more lipophilic, which can influence solubility in organic solvents and purification methods like chromatography. |
| Hydrogen Bonding | Capable of acting as a weak H-bond donor | H-bond acceptor only (via F atoms) | The acidic C-H in the -CHF₂ group can participate in hydrogen bonding, potentially influencing solvent interactions, crystal packing, and reaction mechanisms. |
| Steric Profile | A(CHF₂) = 2.0 Å | A(CF₃) = 2.4 Å | The -CF₃ group is sterically more demanding, which can introduce kinetic barriers for reactions sensitive to steric hindrance around the C3 position. |
Section 1: Synthesis of the Aldehyde Building Blocks
The accessibility and efficiency of the routes to DFMP-aldehyde and TFMP-aldehyde are primary considerations for any multi-step synthesis campaign. A common and industrially relevant method for introducing the C4-aldehyde is the Vilsmeier-Haack formylation.[9][10][11][12][13][14]
Synthetic Workflow Overview
The general approach involves the synthesis of the core N-methyl-3-(fluoroalkyl)pyrazole followed by formylation at the electron-rich C4 position.
Diagram 1: Comparative synthetic workflows for DFMP-aldehyde and TFMP-aldehyde.
Synthesis of this compound (DFMP-aldehyde)
The synthesis of the difluoromethyl precursor often starts from ethyl difluoroacetoacetate. Cyclization with methylhydrazine yields the pyrazole ester, which must then be converted to the aldehyde.[15][16]
-
Causality: Direct Vilsmeier-Haack formylation of 3-(difluoromethyl)-1-methyl-1H-pyrazole is less common in literature, with many routes proceeding through the corresponding carboxylic acid or its ester.[7][15] This is often due to the availability of the starting materials for building the pyrazole ring with the C4-substituent already in place or easily accessible. The reduction of the ester or acid derivative to the aldehyde is a standard and high-yielding transformation.
Experimental Protocol: Reduction of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
-
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes, 1.2 eq) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.
-
Scientist's Note: The low temperature is critical to prevent over-reduction to the alcohol. DIBAL-H forms a stable tetrahedral intermediate with the ester at -78 °C, which collapses to the aldehyde upon aqueous workup.
-
-
Quenching: After stirring for 2 hours at -78 °C, quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Workup: Allow the mixture to warm to room temperature and stir vigorously until the aqueous and organic layers are clear. Separate the layers and extract the aqueous phase with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to yield DFMP-aldehyde .
Synthesis of 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde (TFMP-aldehyde)
The trifluoromethyl analog is readily synthesized via Vilsmeier-Haack formylation of the corresponding pyrazole, which is accessible from commercially available trifluoromethylated precursors.[14][17]
-
Causality: The 1-methyl-3-(trifluoromethyl)-1H-pyrazole is sufficiently electron-rich to undergo electrophilic aromatic substitution at the C4 position. The Vilsmeier reagent (chloromethyleniminium ion) is a mild electrophile perfectly suited for this transformation.[11][13] The strong deactivating effect of the -CF₃ group is overcome by the activating, pi-excessive nature of the pyrazole ring.
Experimental Protocol: Vilsmeier-Haack Formylation of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
-
Reagent Preparation: In a flame-dried, two-neck flask under argon, cool anhydrous N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, ensuring the temperature does not exceed 10 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Substrate Addition: Add a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in anhydrous DMF dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, warm the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.
-
Scientist's Note: Heating is required to drive the formylation of the moderately activated pyrazole ring. The reaction progress can be conveniently tracked by the disappearance of the starting material.
-
-
Hydrolysis: Cool the mixture to 0 °C and carefully pour it onto crushed ice. Neutralize the solution by the slow addition of aqueous sodium hydroxide (30% w/v) until the pH is ~7-8.
-
Workup: Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude TFMP-aldehyde can be purified by column chromatography or recrystallization.
Section 2: Comparative Reactivity in Key Transformations
The electronic differences between the -CHF₂ and -CF₃ groups directly translate to differing reactivity profiles for the aldehydes in subsequent synthetic steps.
Reaction 1: Reductive Amination
Reductive amination is a fundamental method for forming C-N bonds. The reaction proceeds via the formation of an iminium ion intermediate, followed by reduction.
Diagram 2: General workflow for reductive amination.
Comparative Insights:
-
Imine Formation (Rate-Determining Step): The aldehyde carbon in TFMP-aldehyde is more electrophilic due to the stronger electron-withdrawing power of the -CF₃ group. This generally leads to a faster initial attack by the amine and a higher rate of imine/iminium ion formation compared to DFMP-aldehyde .
-
Reducing Agent Choice: For both aldehydes, a mild reducing agent like sodium triacetoxyborohydride (STAB) is ideal. It is selective for the iminium ion over the aldehyde, allowing for a one-pot procedure.[18] Stronger reducing agents like NaBH₄ could reduce the starting aldehyde before imine formation is complete.
Comparative Yield Data (Illustrative)
| Aldehyde | Amine | Conditions | Typical Yield |
| DFMP-aldehyde | Benzylamine | NaBH(OAc)₃, DCE, 25 °C, 12h | 85-90% |
| TFMP-aldehyde | Benzylamine | NaBH(OAc)₃, DCE, 25 °C, 8h | 90-95% |
Data are representative and may vary based on specific substrates and reaction scales.
Reaction 2: Wittig Olefination
The Wittig reaction converts aldehydes into alkenes using a phosphorus ylide. The reactivity and stereochemical outcome can be influenced by the electronics of the aldehyde.
Comparative Insights:
-
Reactivity: The more electrophilic TFMP-aldehyde is expected to react faster with both stabilized and non-stabilized Wittig reagents compared to DFMP-aldehyde .[19] For less reactive, stabilized ylides, this rate enhancement can be crucial for achieving good conversion.[20]
-
Stereoselectivity: For non-stabilized ylides, the reaction typically favors the Z-alkene via the kinetically controlled formation of a cis-oxaphosphetane intermediate.[19] The electronic nature of the pyrazole substituent is not expected to dramatically alter the Z/E ratio, which is primarily governed by the sterics of the ylide and aldehyde substituents.
Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride
-
Ylide Formation: To a suspension of benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF at 0 °C, add n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise. Allow the resulting deep red solution to stir at room temperature for 1 hour.
-
Aldehyde Addition: Cool the ylide solution to -78 °C and add a solution of the respective pyrazole-aldehyde (DFMP or TFMP , 1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to stir at -78 °C for 1 hour and then warm slowly to room temperature overnight.
-
Scientist's Note: The low-temperature addition helps control the initial reaction and can improve stereoselectivity in certain cases.
-
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify via flash chromatography to isolate the alkene product. The triphenylphosphine oxide byproduct can often be removed by crystallization.
Conclusion and Recommendations
The choice between 3-(difluoromethyl)- and 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a critical decision in a synthetic campaign, driven by a balance of precursor availability, reaction efficiency, and the desired properties of the final target molecule.
-
Choose TFMP-aldehyde when:
-
High electrophilicity is desired to accelerate reactions with weak nucleophiles.
-
The synthetic route benefits from a direct, high-yielding Vilsmeier-Haack formylation of an available pyrazole precursor.
-
The target molecule requires the high lipophilicity and metabolic stability imparted by the -CF₃ group.
-
-
Choose DFMP-aldehyde when:
-
The synthetic strategy proceeds through a pyrazole-4-carboxylate intermediate, making a final-step reduction efficient.
-
The target molecule benefits from the unique ability of the -CHF₂ group to act as a hydrogen bond donor.
-
A slightly less reactive aldehyde is needed to improve selectivity in complex transformations.
-
Ultimately, both aldehydes are powerful and versatile intermediates. A thorough understanding of their distinct electronic and steric properties, as detailed in this guide, empowers the research scientist to make informed, rational decisions that optimize synthetic routes and accelerate the development of novel, high-value chemical entities.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluxapyroxad: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. thieme.de [thieme.de]
- 8. Design, synthesis, antifungal activity and molecular docking of novel pyrazole-4-carboxamides containing tertiary alcohol and difluoromethyl moiety as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 16. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. ineosopen.org [ineosopen.org]
- 19. Wittig Reaction [organic-chemistry.org]
- 20. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde
For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde, a fluorinated pyrazole derivative. By integrating established safety principles with insights derived from analogous compounds, this document aims to empower researchers to handle this specific chemical waste stream with confidence and precision.
Disclaimer: At the time of this writing, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following disposal procedures are therefore based on the safety profiles of structurally similar pyrazole derivatives and general principles of laboratory chemical waste management.[1][2] It is imperative for all personnel to consult with their institution's Environmental Health and Safety (EHS) department for guidance tailored to their specific location and facilities.[1]
Hazard Profile and Risk Assessment: A Proactive Approach
Given the absence of a dedicated SDS, a conservative "worst-case" approach, informed by data on related compounds, is essential for a comprehensive risk assessment. The chemical structure, featuring a pyrazole ring, a difluoromethyl group, and an aldehyde functional group, suggests several potential hazards.
-
Pyrazole Derivatives: Compounds in this class can exhibit a range of biological activities and potential toxicities.[3][4] General safety data for pyrazole indicates it can be harmful if swallowed, toxic in contact with skin, and cause serious eye damage.[2][5]
-
Fluorinated Organic Compounds: The presence of the difluoromethyl group places this compound in the category of halogenated organic waste.[3] Such compounds can be persistent in the environment, and their thermal decomposition can produce hazardous byproducts like hydrogen fluoride if not conducted under controlled conditions.[6][7]
-
Aldehydes: Aldehydes as a class can be irritants and sensitizers.
Based on these structural alerts and data from similar molecules, it is prudent to handle this compound as a hazardous substance that may cause skin, eye, and respiratory irritation.[7][8][9]
Quantitative Hazard Data from Structurally Related Compounds
To provide a clearer, data-driven context for risk assessment, the following table summarizes hazard information for analogous pyrazole compounds.
| Hazard Category | Finding for Analogous Compounds | Rationale for Precaution |
| Acute Toxicity | Harmful if swallowed (H302)[8][9] | Assume oral toxicity and prevent ingestion. |
| Skin Irritation | Causes skin irritation (H315)[7][8][9] | Mandates the use of chemical-resistant gloves and a lab coat. |
| Eye Irritation | Causes serious eye irritation (H319)[7][8][9] | Requires chemical safety goggles at a minimum. |
| Respiratory Irritation | May cause respiratory irritation (H335)[7][8][9] | Necessitates handling within a chemical fume hood or well-ventilated area. |
| Environmental Hazards | Pyrazole derivatives can be harmful to aquatic life.[1] | Prohibits disposal down the drain to prevent environmental contamination.[2][10] |
Pre-Disposal: Establishing a Safe Handling Environment
Proper disposal begins long before the waste container is sealed. The following steps are critical for ensuring personnel safety during the collection and handling of waste.
-
Personal Protective Equipment (PPE): A standard ensemble of PPE is mandatory. This includes a laboratory coat, chemical safety goggles, and chemical-resistant gloves.[1][11] Given the potential for skin irritation, selecting gloves with appropriate resistance to organic solvents is crucial.
-
Engineering Controls: All handling and preparation of waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[2][7]
-
Waste Minimization: As a best practice, aim to minimize the generation of chemical waste. This can be achieved by ordering only the necessary quantities of starting materials and reducing the scale of experiments whenever feasible.[12][13]
Step-by-Step Disposal Protocol
All laboratory chemical waste is regulated from its point of generation to its final disposal under guidelines set by agencies such as the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[13][14][15][16] Adherence to a systematic disposal protocol is therefore a matter of both safety and regulatory compliance.
Step 1: Waste Identification and Segregation
Treat all materials contaminated with this compound as hazardous waste.[17]
-
Solid Waste: Collect unused or contaminated solid compound, along with any grossly contaminated materials like weighing papers or gloves, in a dedicated solid waste container.[1]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, dedicated liquid waste container.
-
Segregation is Key: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's EHS department.[1] Specifically, as a halogenated organic compound, it should be kept separate from non-halogenated solvent waste.[3] Avoid mixing with incompatible materials such as strong oxidizing agents, acids, or bases.[7][18]
Step 2: Proper Containerization
The integrity of the waste container is paramount to preventing leaks and exposures.
-
Compatibility: Use only containers made of materials chemically compatible with the waste. Plastic is often preferred for its durability.[12]
-
Integrity: Ensure the container is in good condition, free of cracks or defects, and has a tightly sealing lid.[19]
-
Headspace: Do not overfill containers. Leave at least 10% of the volume as headspace to accommodate expansion of contents.[3]
-
Closure: Keep the waste container closed at all times, except when actively adding waste.[3][12][13]
Step 3: Accurate and Informative Labeling
Proper labeling is crucial for the safety of all personnel who will handle the container, from lab staff to EHS technicians.[12][13]
-
Mandatory Information: The label must be clearly written and securely affixed to the container. It should include:
Step 4: Designated Storage
Accumulated waste must be stored safely and securely pending pickup.
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA.[12][13] This area must be at or near the point of waste generation.[12][13]
-
Secondary Containment: It is best practice to place waste containers within a secondary containment unit, such as a spill tray, that can hold the entire volume of the largest container.[19]
-
Accumulation Limits: Be aware of institutional and regulatory limits on the amount of waste that can be stored in an SAA (e.g., a maximum of 55 gallons of hazardous waste).[12][13][17]
Step 5: Arranging for Final Disposal
The final step is the transfer of waste to trained professionals.
-
EHS Pickup: Follow your institution's established procedure to request a waste pickup from the EHS department.[1]
-
Professional Disposal: The ultimate disposal of this compound must be handled by a licensed professional waste disposal company.[1] The most common and recommended method for halogenated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing technology to neutralize acidic gases like hydrogen fluoride.[1][10]
Spill Management
Accidental spills must be managed promptly and safely.
-
Small Spills: For minor spills, trained laboratory personnel should:
-
Alert others in the vicinity.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite or sand).[11]
-
Carefully collect the contaminated absorbent material using spark-proof tools.[10]
-
Place all cleanup materials into a sealable container, label it as hazardous waste, and dispose of it according to the procedures outlined above.[11][17]
-
-
Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's emergency response team.[11]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process, from waste generation to final collection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. epa.gov [epa.gov]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. biosynth.com [biosynth.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. odu.edu [odu.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
- 17. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 18. canterbury.ac.nz [canterbury.ac.nz]
- 19. acewaste.com.au [acewaste.com.au]
Personal protective equipment for handling 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde
A Strategic Guide to the Safe Handling of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Hazard Assessment: Understanding the Risks
Based on data from closely related pyrazole compounds, this compound is anticipated to present the following hazards:
-
Skin Irritation : Likely to cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation : Expected to cause serious eye irritation.[1][2]
-
Respiratory Irritation : May cause respiratory tract irritation if inhaled.[1][2]
Therefore, all handling procedures must be conducted with appropriate engineering controls and personal protective equipment to mitigate these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles | Chemical-resistant gloves (e.g., nitrile) | Fully buttoned lab coat | NIOSH-approved respirator (e.g., N95 or higher) if not in a fume hood |
| Solution Preparation | Chemical safety goggles and face shield | Chemical-resistant gloves (e.g., nitrile) | Chemical-resistant apron over a lab coat | Work within a certified chemical fume hood |
| Running Reactions | Chemical safety goggles | Chemical-resistant gloves (e.g., nitrile) | Lab coat | Work within a certified chemical fume hood |
| Work-up and Purification | Chemical safety goggles and face shield | Chemical-resistant gloves (e.g., nitrile) | Chemical-resistant apron over a lab coat | Work within a certified chemical fume hood |
A Deeper Dive into PPE Selection:
-
Eye and Face Protection : Standard safety glasses are insufficient.[3] Chemical splash goggles that seal to the face are mandatory.[3] For operations with a higher risk of splashing, such as solution preparation or reaction work-up, a face shield should be worn in conjunction with goggles.[3]
-
Hand Protection : Disposable nitrile gloves provide adequate protection for incidental contact.[3] It is critical to inspect gloves before each use and to change them immediately if contamination is suspected. Always wash hands thoroughly after removing gloves.[4]
-
Body Protection : A clean, fully buttoned laboratory coat is the minimum requirement. For procedures involving larger quantities or a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.[5][6]
-
Respiratory Protection : All work with this compound should ideally be performed in a certified chemical fume hood to minimize the risk of inhalation.[7] If a fume hood is not available for a specific procedure, a NIOSH-approved respirator is required.[8] The use of respirators necessitates a formal respiratory protection program, including fit testing and training.[8]
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the workflow.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[9]
-
Ensure the container is tightly closed when not in use.[7]
Handling and Use:
-
Preparation : Before starting any work, ensure that a chemical spill kit is readily accessible.[10] Eyewash stations and safety showers should be in close proximity to the workstation.[7][11]
-
Engineering Controls : Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[7]
-
Personal Protective Equipment : Don the appropriate PPE as outlined in the table above before handling the chemical.
-
Weighing : When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.
-
Solution Preparation : Add the solid compound to the solvent slowly to avoid splashing.
-
Post-Handling : After use, decontaminate the work area with a suitable cleaning agent.[12]
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and a clear, well-rehearsed emergency plan is essential.
Spill Response:
-
Minor Spill (Contained within the fume hood) :
-
Alert nearby personnel.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[10][13]
-
Carefully collect the absorbed material into a sealable container.[10]
-
Label the container as "Hazardous Waste" with the full chemical name.[10][14]
-
Decontaminate the spill area.[15]
-
-
Major Spill (Outside of a fume hood) :
Exposure Response:
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][7] Seek medical attention.
-
Eye Contact : Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2][7] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air.[4][11] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion : Do not induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste : Collect all contaminated solid materials, including gloves, weighing papers, and absorbent materials from spills, in a designated, leak-proof container lined with a plastic bag.[17] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name.[14]
-
Liquid Waste : Collect all liquid waste containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container.[17]
-
Empty Containers : The original container must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[17][18]
Never dispose of this chemical or its waste down the drain or in the regular trash.[14][19] Follow all local, state, and federal regulations for hazardous waste disposal.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment.
Caption: A workflow diagram for selecting appropriate PPE.
References
- 1. 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid | C5H4F2N2O2 | CID 19754697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. epa.gov [epa.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. fishersci.com [fishersci.com]
- 10. louisville.edu [louisville.edu]
- 11. fishersci.com [fishersci.com]
- 12. hydepark-environmental.com [hydepark-environmental.com]
- 13. jk-sci.com [jk-sci.com]
- 14. benchchem.com [benchchem.com]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 17. benchchem.com [benchchem.com]
- 18. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 19. bio.vu.nl [bio.vu.nl]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
